Hdac6-IN-19
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C26H23ClN4O3 |
|---|---|
Molekulargewicht |
474.9 g/mol |
IUPAC-Name |
(1S,3R)-1-(4-chlorophenyl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide |
InChI |
InChI=1S/C26H23ClN4O3/c27-18-11-9-16(10-12-18)23-24-20(19-3-1-2-4-21(19)29-24)13-22(30-23)26(33)28-14-15-5-7-17(8-6-15)25(32)31-34/h1-12,22-23,29-30,34H,13-14H2,(H,28,33)(H,31,32)/t22-,23+/m1/s1 |
InChI-Schlüssel |
COAJSLOYKGAEOP-PKTZIBPZSA-N |
Isomerische SMILES |
C1[C@@H](N[C@H](C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=C(C=C5)C(=O)NO |
Kanonische SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl)C(=O)NCC5=CC=C(C=C5)C(=O)NO |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of HDAC6 Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes. Unlike other HDACs that are typically found in the nucleus and regulate gene expression through histone deacetylation, HDAC6's primary substrates are non-histone proteins.[1] Its multifaceted functions in cellular homeostasis, including cell motility, protein quality control, and stress response, have made it a compelling therapeutic target for a range of diseases, from cancer to neurodegenerative disorders. This technical guide will delve into the core mechanism of action of HDAC6 inhibitors, utilizing data from well-characterized examples to illustrate their biochemical and cellular effects.
The Core Mechanism: Targeting the Catalytic Domain
HDAC6 is a zinc-dependent deacetylase.[2][3] Its structure is unique among HDACs, featuring two tandem catalytic domains (CD1 and CD2) and a C-terminal zinc-finger ubiquitin-binding domain (ZnF-UBP).[2][4] While both catalytic domains are thought to be functional, the CD2 domain is primarily responsible for the deacetylation of its most well-known substrate, α-tubulin.[4]
The fundamental mechanism of action for HDAC6 inhibitors involves the chelation of the zinc ion within the enzyme's catalytic pocket.[3][5] Most small molecule inhibitors share a common pharmacophore consisting of three key components:
-
A Zinc-Binding Group (ZBG): This moiety directly interacts with and chelates the Zn2+ ion in the active site, which is essential for the deacetylase activity. Hydroxamic acids are a common and potent ZBG found in many HDAC inhibitors.[5]
-
A Linker Region: This component connects the ZBG to the cap group and occupies the channel of the active site.
-
A Cap Group (Surface Recognition Domain): This larger, often aromatic, part of the molecule interacts with residues on the surface of the enzyme, contributing to the inhibitor's potency and selectivity for a specific HDAC isoform.[5]
By blocking the active site, these inhibitors prevent HDAC6 from removing acetyl groups from its substrate proteins, leading to their hyperacetylation and a cascade of downstream cellular effects.
Quantitative Analysis of HDAC6 Inhibition
The potency and selectivity of HDAC6 inhibitors are critical parameters in drug development. These are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of an inhibitor required to reduce the enzyme's activity by 50%. Below is a table summarizing the IC50 values for several well-known selective HDAC6 inhibitors against HDAC6 and, for comparison, the class I HDAC, HDAC1, to illustrate their selectivity.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 15 | >1000 | >66 | [6] |
| ACY-1215 (Ricolinostat) | 5 | 132 | ~26 | [6] |
| CAY10603 | 0.09 | 18.5 | ~205 | [1] |
| MPT0G612 | 7.4 | - | - | [7] |
| Compound 44 | 17 | 425 | 25 | [7] |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Key Signaling Pathways and Cellular Functions Modulated by HDAC6 Inhibition
The therapeutic effects of HDAC6 inhibitors stem from their ability to modulate several critical cellular pathways by inducing the hyperacetylation of key non-histone protein substrates.
1. Microtubule Dynamics and Axonal Transport:
HDAC6 is the primary deacetylase of α-tubulin.[4][8] Deacetylation of α-tubulin is associated with reduced microtubule stability and dynamics. Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin, which enhances microtubule stability and promotes efficient axonal transport.[9] This is particularly relevant in neurodegenerative diseases where impaired axonal transport is a key pathological feature.[9]
Caption: HDAC6 Inhibition and Microtubule Dynamics.
2. Protein Quality Control and Aggresome Formation:
HDAC6 plays a vital role in clearing misfolded and aggregated proteins from the cell.[1] Through its ubiquitin-binding domain, HDAC6 recognizes and binds to polyubiquitinated misfolded proteins and facilitates their transport along microtubules to form an aggresome, a perinuclear inclusion body.[1][10] These aggresomes are then cleared by autophagy. By modulating microtubule tracks, HDAC6 inhibition can impact this crucial protein degradation pathway.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 8. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavage of HDAC6 to dampen its antiviral activity by nsp5 is a common strategy of swine enteric coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Selective HDAC6 Inhibition in Neurodegenerative Diseases: A Technical Guide
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), Huntington's disease (HD), and amyotrophic lateral sclerosis (ALS), represent a significant and growing global health challenge. A common pathological hallmark of these disorders is the accumulation of misfolded proteins and disruptions in cellular transport, leading to progressive neuronal dysfunction and death. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a promising therapeutic target due to its central role in regulating these very processes.
This technical guide provides an in-depth overview of the role of selective HDAC6 inhibition in neurodegenerative diseases. While this report was initially prompted by an inquiry into "Hdac6-IN-19," a thorough search of the scientific literature has revealed no publicly available data for a compound with this specific designation. Therefore, this guide will focus on the broader therapeutic strategy of selective HDAC6 inhibition, utilizing data from well-characterized inhibitors such as Tubastatin A, ACY-738, and CKD-504 to illustrate the core principles, mechanisms of action, and experimental considerations for researchers and drug development professionals.
The Critical Role of HDAC6 in Neuronal Homeostasis
HDAC6 is a class IIb histone deacetylase that primarily resides in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins involved in crucial cellular functions.[1] Its multi-domain structure, featuring two catalytic domains and a zinc-finger ubiquitin-binding domain, dictates its unique roles in:
-
Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules.[2][3] Deacetylation of α-tubulin is associated with decreased microtubule stability, which can impair axonal transport.
-
Protein Quality Control: Through its ubiquitin-binding domain, HDAC6 plays a role in the clearance of misfolded and aggregated proteins by facilitating their transport to aggresomes for subsequent degradation via autophagy.[4]
-
Mitochondrial Transport: By modulating microtubule stability, HDAC6 influences the trafficking of mitochondria along axons, a process vital for neuronal health and synaptic function.[5]
In neurodegenerative diseases, the function of HDAC6 is often dysregulated. For instance, HDAC6 levels are elevated in the brains of Alzheimer's patients.[5] This dysregulation contributes to the pathological cascade by impairing the clearance of toxic protein aggregates (e.g., amyloid-beta, tau, huntingtin, and TDP-43) and disrupting essential axonal transport.[6][7]
Therapeutic Rationale for Selective HDAC6 Inhibition
The primary goal of selective HDAC6 inhibition in the context of neurodegenerative diseases is to counteract the detrimental effects of HDAC6 dysregulation. By inhibiting HDAC6, these compounds aim to:
-
Enhance Axonal Transport: Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which stabilizes microtubules and facilitates the efficient transport of vital cargo, including mitochondria and synaptic vesicles.[2][7]
-
Promote Clearance of Protein Aggregates: While HDAC6 is involved in aggresome formation, its inhibition can paradoxically enhance the clearance of toxic protein aggregates, potentially by modulating autophagy pathways.
-
Reduce Neuroinflammation: HDAC6 inhibition has been shown to have anti-inflammatory effects by modulating microglia and astrocyte activation.[8]
-
Ameliorate Synaptic and Cognitive Deficits: By restoring cellular homeostasis, selective HDAC6 inhibitors have demonstrated the potential to improve synaptic function and rescue cognitive impairments in preclinical models of neurodegenerative diseases.
Quantitative Data for Representative Selective HDAC6 Inhibitors
The following table summarizes key quantitative data for several well-characterized selective HDAC6 inhibitors. This data is crucial for designing and interpreting experiments aimed at evaluating the therapeutic potential of HDAC6 inhibition.
| Inhibitor | Target | IC50 (nM) | Disease Model(s) | Key Findings |
| Tubastatin A | HDAC6 | 15 | Alzheimer's Disease, Parkinson's Disease, ALS | Rescues axonal transport defects, reduces tau pathology, and protects dopaminergic neurons.[7][9] |
| ACY-738 | HDAC6 | 1.7 | ALS | Increases α-tubulin acetylation in the spinal cord and reduces lower motor neuron degeneration.[10] |
| CKD-504 | HDAC6 | 6.1 | Huntington's Disease, Alzheimer's Disease | Improves motor function, reduces mutant huntingtin aggregation, and degrades tau.[3] |
| Scriptaid | Pan-HDAC (with HDAC6 activity) | 34 (for HDAC6) | Huntington's Disease | Exhibits neuroprotective effects in a Drosophila model of HD.[11] |
| ACY-1083 | HDAC6 | - (Data not publicly available) | Chemotherapy-induced peripheral neuropathy | Reverses mechanical hypersensitivity.[12] |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of selective HDAC6 inhibitors. Below are representative protocols for key experiments.
HDAC6 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Trypsin
-
Test compound and reference inhibitor (e.g., Tubastatin A)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
Add the recombinant HDAC6 enzyme to each well of the microplate, followed by the diluted compounds.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding trypsin.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm, emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of α-tubulin Acetylation
Objective: To assess the in-cell or in-vivo target engagement of an HDAC6 inhibitor by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell lysates or tissue homogenates from treated and untreated samples
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells or homogenize tissues in protein lysis buffer.
-
Determine the protein concentration of each sample using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-acetylated-α-tubulin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Axonal Transport Assay in Primary Neurons
Objective: To evaluate the effect of an HDAC6 inhibitor on the movement of mitochondria or other organelles in cultured neurons.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons)
-
Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Image analysis software (e.g., ImageJ with kymograph plugins)
-
Test compound
Procedure:
-
Culture primary neurons on glass-bottom dishes.
-
Treat the neurons with the test compound or vehicle for a specified duration.
-
Label the mitochondria by incubating the neurons with a mitochondrial fluorescent probe.
-
Acquire time-lapse images of a defined axonal region using the live-cell imaging microscope.
-
Generate kymographs from the time-lapse image series using image analysis software.
-
Analyze the kymographs to quantify mitochondrial transport parameters, such as velocity, flux, and stationary vs. motile mitochondria.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways modulated by HDAC6 and a typical experimental workflow for evaluating a novel HDAC6 inhibitor.
Caption: Signaling pathways modulated by HDAC6 in neurodegeneration.
Caption: Experimental workflow for evaluating a novel HDAC6 inhibitor.
Conclusion
Selective inhibition of HDAC6 represents a promising therapeutic avenue for a range of neurodegenerative diseases. By targeting key pathological mechanisms, including impaired axonal transport and the accumulation of toxic protein aggregates, HDAC6 inhibitors have the potential to modify the disease course and improve clinical outcomes. While the specific compound "this compound" remains uncharacterized in the public domain, the wealth of data on other selective HDAC6 inhibitors provides a strong foundation for continued research and development in this area. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers and drug developers to explore the therapeutic potential of this exciting target. Further investigation into the nuances of HDAC6 biology and the development of next-generation inhibitors will be critical in translating this promising strategy into effective treatments for patients.
References
- 1. Histone deacetylase 6 inhibition improves memory and reduces total tau levels in a mouse model of tau deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel HDAC6 inhibitor, CKD-504, is effective in treating preclinical models of Huntington’s disease [bmbreports.org]
- 4. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting HDACs: A Promising Therapy for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Huntington’s disease through histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic potential of HDAC6 in amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Frontiers | Pharmacological Inhibition of HDAC6 Attenuates NLRP3 Inflammatory Response and Protects Dopaminergic Neurons in Experimental Models of Parkinson’s Disease [frontiersin.org]
- 10. HDAC6 inhibition as a mechanism to prevent neurodegeneration in the mSOD1G93A mouse model of ALS | Quanterix [quanterix.com]
- 11. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC6 Inhibition Reverses Cisplatin-Induced Mechanical Hypersensitivity via Tonic Delta Opioid Receptor Signaling | Journal of Neuroscience [jneurosci.org]
Hdac6-IN-19: A Technical Guide to a Selective HDAC6 Inhibitor
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals on Hdac6-IN-19, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This document outlines its mechanism of action, details relevant signaling pathways, provides a summary of its inhibitory activity, and describes key experimental protocols for its characterization.
Introduction to HDAC6 and Selective Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins, playing a crucial role in regulating gene expression and various cellular processes. HDAC6, a class IIb HDAC, is unique in that it is predominantly located in the cytoplasm and possesses two catalytic domains. Its substrates are primarily non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[1][2][3][4][5] The targeted inhibition of HDAC6 has emerged as a promising therapeutic strategy for a range of diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, due to its role in cell motility, protein quality control, and immune regulation.[2][6][7] Selective HDAC6 inhibitors like this compound offer the potential for targeted therapeutic effects with an improved safety profile compared to pan-HDAC inhibitors.[2]
Mechanism of Action
This compound exerts its biological effects through the selective inhibition of the deacetylase activity of HDAC6. By binding to the catalytic domain of HDAC6, it prevents the removal of acetyl groups from its key substrates. This leads to the hyperacetylation of proteins such as α-tubulin and Hsp90, which in turn modulates their function and downstream cellular processes.[1][3][8]
The primary mechanisms of action include:
-
Modulation of Microtubule Dynamics: Inhibition of HDAC6 leads to the accumulation of acetylated α-tubulin.[1] This acetylation enhances microtubule stability and flexibility, thereby affecting intracellular transport, cell migration, and cell division.[9]
-
Disruption of Chaperone Activity: this compound-mediated inhibition of HDAC6 results in the hyperacetylation of Hsp90.[1][3] This modification can impair the chaperone's ability to stabilize its client proteins, many of which are critical for cancer cell survival and proliferation, leading to their degradation via the ubiquitin-proteasome system.[8][10]
-
Regulation of Protein Degradation: HDAC6 plays a role in the clearance of misfolded proteins through the aggresome pathway.[3][4] By binding to ubiquitinated misfolded proteins, HDAC6 facilitates their transport to the aggresome for subsequent degradation. Inhibition of HDAC6 can interfere with this process.
Signaling Pathways
The selective inhibition of HDAC6 by this compound impacts several critical signaling pathways.
Cytoskeletal Regulation and Cell Motility
HDAC6 is a key regulator of the cytoskeleton through its deacetylation of α-tubulin and cortactin.[4] Inhibition by this compound leads to hyperacetylation of these proteins, resulting in altered microtubule and actin dynamics. This can significantly impede cancer cell migration and invasion.[2]
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation and altered cell motility.
Hsp90 Chaperone Function and Protein Stability
HDAC6 regulates the chaperone activity of Hsp90, which is essential for the stability and function of numerous oncogenic client proteins.[1][8] Inhibition of HDAC6 by this compound disrupts this process, leading to the degradation of these client proteins.
Caption: this compound disrupts Hsp90 function by promoting its acetylation, leading to client protein degradation.
Immune Regulation
HDAC6 has been identified as a regulator of the immune response.[6][11] Its inhibition can modulate the function of various immune cells, including T cells and macrophages, and can impact the production of inflammatory cytokines.[7][11] This makes this compound a potential agent for immunotherapy and for treating inflammatory conditions.
Quantitative Data
The inhibitory activity of this compound is determined by its half-maximal inhibitory concentration (IC50) against HDAC6 and other HDAC isoforms. The following table presents representative IC50 values for a selective HDAC6 inhibitor, demonstrating its high potency and selectivity for HDAC6 over other HDACs, particularly class I isoforms.
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC1 |
| HDAC6 | 12 | - |
| HDAC1 | 6130 | 511-fold |
| HDAC2 | >10000 | >833-fold |
| HDAC3 | >10000 | >833-fold |
| HDAC8 | >30000 | >2500-fold |
Data are representative and compiled from published studies on selective HDAC6 inhibitors.[12]
Experimental Protocols
The characterization of this compound involves a series of in vitro and cell-based assays to determine its potency, selectivity, and mechanism of action.
HDAC Enzymatic Inhibition Assay
This assay is used to determine the IC50 values of this compound against a panel of recombinant human HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes and a fluorogenic substrate (e.g., Fluor de Lys®) are prepared in assay buffer.
-
Compound Dilution: this compound is serially diluted to create a range of concentrations.
-
Reaction Incubation: The HDAC enzyme, substrate, and this compound are incubated together at 37°C for a specified time (e.g., 60 minutes).
-
Development: A developer solution is added to stop the enzymatic reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.
-
Signal Detection: Fluorescence is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the HDAC enzymatic inhibition assay to determine IC50 values.
Western Blot Analysis of Acetylated Proteins
This cell-based assay confirms the on-target activity of this compound by measuring the levels of acetylated α-tubulin and histones.
Methodology:
-
Cell Treatment: Culture a relevant cell line (e.g., a cancer cell line) and treat with varying concentrations of this compound for a specific duration (e.g., 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for acetylated α-tubulin, total α-tubulin, acetylated histone H3, and total histone H3. A loading control (e.g., GAPDH) should also be used.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the dose-dependent increase in acetylated α-tubulin relative to total α-tubulin, and the lack of a significant change in acetylated histone H3, confirming selectivity.[12]
Conclusion
This compound is a valuable research tool and a promising therapeutic candidate due to its high potency and selectivity for HDAC6. Its distinct mechanism of action, centered on the modulation of non-histone protein acetylation, offers a targeted approach to influence key cellular pathways involved in cancer, neurodegeneration, and immune disorders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of this compound and other selective HDAC6 inhibitors. Further investigation into its in vivo efficacy and safety is warranted to fully elucidate its therapeutic potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective HDAC6 inhibitors improve anti-PD-1 immune checkpoint blockade therapy by decreasing the anti-inflammatory phenotype of macrophages and down-regulation of immunosuppressive proteins in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 [frontiersin.org]
- 12. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-19: An In-Depth Technical Guide on a Novel HDAC6 Inhibitor and its Effect on α-Tubulin Acetylation
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Unlike other HDACs, HDAC6 is predominantly located in the cytoplasm and plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3][4] One of its primary substrates is α-tubulin, a key component of microtubules.[5][6] The deacetylation of α-tubulin by HDAC6 affects microtubule stability and dynamics, thereby influencing intracellular transport, cell motility, and protein degradation.[2][6][7]
Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, a post-translational modification that is generally associated with stabilized microtubules.[5][8] This stabilization can have profound effects on cellular function and is a key mechanism through which HDAC6 inhibitors exert their therapeutic effects. This technical guide provides a comprehensive overview of a representative selective HDAC6 inhibitor, referred to here as Hdac6-IN-19, and its detailed effects on α-tubulin acetylation. Due to the lack of publicly available information on a compound specifically named "this compound," this guide synthesizes data from well-characterized, selective HDAC6 inhibitors to serve as a proxy for understanding the core principles of targeting this enzyme.
Mechanism of Action: HDAC6 and α-Tubulin Deacetylation
HDAC6 is a unique member of the class IIb histone deacetylases, characterized by two catalytic domains and a C-terminal zinc finger domain that binds ubiquitin.[1][3] Its primary role in the cytoplasm involves the removal of acetyl groups from lysine residues on various non-histone proteins.[1] The acetylation and deacetylation of α-tubulin at lysine 40 (K40) is a critical post-translational modification that regulates microtubule function.[8][9]
The inhibition of HDAC6 by a selective inhibitor like this compound blocks the enzymatic removal of acetyl groups from α-tubulin. This leads to an accumulation of acetylated α-tubulin, which in turn promotes the stability of microtubules.[8] This increased stability impacts several downstream cellular processes.
Signaling Pathway of HDAC6-Mediated α-Tubulin Deacetylation
Caption: HDAC6 deacetylates α-tubulin, promoting microtubule dynamism. This compound inhibits this, leading to stable, acetylated microtubules.
Quantitative Data on HDAC6 Inhibition
The efficacy of HDAC6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The selectivity of an inhibitor is determined by comparing its IC50 value for HDAC6 to its IC50 values for other HDAC isoforms.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Selectivity (HDAC8/HDAC6) | Reference |
| Compound 5b | 150 | >10000 | 1400 | >66 | 9.3 | [10] |
| Compound 5o | 400 | 7200 | 14500 | 18 | 36.25 | [10] |
| Tubastatin A | 12 | 1210 | 10000 | 100.8 | 833.3 | [11] |
| ACY-1215 | 5 | 1000 | 1000 | 200 | 200 | [8] |
Experimental Protocols
In Vitro HDAC6 Enzymatic Assay
This protocol is a representative method for determining the IC50 of a novel HDAC6 inhibitor.
Objective: To quantify the inhibitory activity of this compound on recombinant human HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor-de-Lys®-SIRT2/HDAC6 substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and a fluorophore)
-
This compound (or other test compounds)
-
Positive control inhibitor (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the recombinant HDAC6 enzyme to each well, except for the 'no enzyme' control wells.
-
Add the serially diluted this compound or control inhibitor to the appropriate wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and generate a fluorescent signal by adding the developer solution to each well.
-
Incubate at room temperature for 15 minutes in the dark.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Western Blot Analysis of α-Tubulin Acetylation
This protocol details the assessment of α-tubulin acetylation levels in cells treated with an HDAC6 inhibitor.
Objective: To determine the effect of this compound on the acetylation of α-tubulin in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (e.g., clone 6-11B-1)
-
Anti-α-tubulin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody against total α-tubulin as a loading control, following steps 10-13.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for characterizing a new HDAC6 inhibitor, from in vitro assays to cellular effects and data analysis.
Conclusion
The selective inhibition of HDAC6 presents a promising therapeutic strategy for a variety of diseases. Understanding the molecular mechanisms by which inhibitors like this compound exert their effects is crucial for the development of novel and more effective drugs. The primary mechanism of action for these inhibitors is the prevention of α-tubulin deacetylation, leading to the stabilization of microtubules and the modulation of downstream cellular processes. The experimental protocols outlined in this guide provide a robust framework for the characterization of novel HDAC6 inhibitors and their impact on α-tubulin acetylation. As research in this field continues, the development of highly selective and potent HDAC6 inhibitors holds great promise for future therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Basis of Catalysis and Inhibition of HDAC6 CD1, the Enigmatic Catalytic Domain of Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC inhibitors in experimental liver and kidney fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Impact of Hdac6-IN-19 on Protein Degradation Pathways
Disclaimer: As of late 2025, publicly accessible scientific literature and databases do not contain specific information, quantitative data, or experimental protocols for a compound designated "Hdac6-IN-19". Consequently, this guide will provide a comprehensive overview of the well-established role of its target, Histone Deacetylase 6 (HDAC6) , in protein degradation pathways. The data and methodologies presented are based on studies of HDAC6 and the effects of extensively researched HDAC6 inhibitors, serving as a foundational resource for researchers, scientists, and drug development professionals.
Introduction: HDAC6 as a Key Regulator of Protein Homeostasis
Histone Deacetylase 6 (HDAC6) is a unique Class IIb histone deacetylase, predominantly located in the cytoplasm.[1] Its distinct structure, featuring two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), sets it apart from other HDACs.[2] This architecture positions HDAC6 as a critical nexus between the two primary cellular protein degradation machineries: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[1][2] By orchestrating the clearance of misfolded and aggregated proteins, HDAC6 has emerged as a compelling therapeutic target for a range of proteinopathies, including neurodegenerative diseases and specific types of cancer.[2][3]
Core Mechanisms of HDAC6 in Protein Degradation
HDAC6's pivotal role in maintaining protein quality control is executed through several interconnected mechanisms, primarily leveraging its ability to recognize ubiquitinated proteins and modulate the cellular infrastructure for their disposal.
Aggresome Formation: A Triage Center for Misfolded Proteins
Under conditions of proteotoxic stress where the UPS is overwhelmed, HDAC6 facilitates the sequestration of misfolded, polyubiquitinated proteins into a specialized, perinuclear inclusion body known as the aggresome.[4][5]
-
Ubiquitin Recognition: The ZnF-UBP domain of HDAC6 specifically binds to polyubiquitin chains tagging misfolded proteins for degradation.[4][6]
-
Microtubule-Mediated Transport: Acting as a molecular bridge, HDAC6 links the ubiquitinated cargo to the dynein motor complex. This complex then transports the protein aggregates along microtubules towards the microtubule-organizing center (MTOC).[4][5]
-
Aggresome Assembly: At the MTOC, the cargo is consolidated into the aggresome. This process is critically dependent on functional HDAC6, and its absence impairs proper aggresome formation.[5][7]
Autophagy: The Final Clearance
The aggresome serves as a temporary holding site before its contents are cleared via autophagy, a process termed aggrephagy. HDAC6 is instrumental in this degradative phase.
-
Autophagosome-Lysosome Fusion: HDAC6 promotes the fusion of autophagosomes (vesicles that engulf the aggresome) with lysosomes, which contain the hydrolytic enzymes for degradation. This is partly achieved through the deacetylation of cortactin, a key regulator of the actin cytoskeleton rearrangements required for this fusion event.
-
Modulation of Autophagy Proteins: HDAC6 can directly interact with and deacetylate core autophagy proteins, such as LC3, a key component of the autophagosome membrane.
-
Synergy with p62/SQSTM1: HDAC6 functions in concert with the autophagy receptor protein p62/SQSTM1. p62 recognizes and binds to both the ubiquitinated cargo and LC3, effectively tethering the aggregates to the forming autophagosome.[8] The interplay between HDAC6 and p62 is vital for the efficient autophagic clearance of protein aggregates.[8]
The Heat Shock Response: A Cellular Defense Mechanism
In response to the stress induced by protein aggregation, HDAC6 contributes to the activation of the heat shock response.
-
HSF1 Activation: HDAC6 can facilitate the activation of Heat Shock Factor 1 (HSF1), the master transcriptional regulator of this protective pathway.[9] This leads to the upregulation of heat shock proteins (HSPs), which function as molecular chaperones to either refold or assist in the degradation of misfolded proteins.[9]
Quantitative Data on the Effects of HDAC6 Inhibition
While specific data for this compound is unavailable, the following table presents representative quantitative data for well-characterized HDAC6 inhibitors, illustrating their impact on protein degradation-related endpoints.
| Inhibitor/Method | Assay Type | Cell Line | Concentration / Condition | Key Finding | Reference |
| Nexturastat A | Western Blot | MM1S | 100 nM (4h) | Potent degradation of HDAC6 protein. | [10] |
| ACY-1215 (Ricolinostat) | Cell Viability Assay | HGSOC cells | >10 µM | Inhibition of cell proliferation. | |
| HDAC6 PROTAC Degrader | Western Blot | HGSOC cells | 100 nM | Significant reduction in HDAC6 protein levels. | |
| Tubacin | Western Blot | Hepatocellular Carcinoma Cells | Not specified | Marked increase in α-tubulin acetylation. | |
| HDAC6 shRNA | Western Blot | BUMPTs | N/A | Substantial knockdown of HDAC6 protein expression. | [11] |
Experimental Protocols
The following sections provide generalized experimental protocols for assessing the impact of HDAC6 inhibitors on protein degradation pathways. These should be optimized for specific experimental contexts.
Western Blot Analysis of Autophagy Markers (LC3 and p62)
This protocol assesses autophagic flux by measuring changes in the levels of LC3-II and p62.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE system
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3, anti-p62, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Treatment: Culture cells and treat with the test inhibitor at various concentrations and for different durations. For autophagic flux analysis, include a set of samples co-treated with a lysosomal inhibitor (e.g., Bafilomycin A1) for the final 2-4 hours.
-
Lysis and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Following washes, incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize protein bands using an ECL substrate. Quantify band intensities and normalize to a loading control. An increase in the LC3-II/LC3-I ratio and decreased p62 levels suggest autophagy induction. A significant accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an increase in autophagic flux.[12][13]
Immunofluorescence Microscopy for Aggresome Formation
This method is used to visualize the formation of aggresomes and the effect of HDAC6 inhibition on this process.
Materials:
-
Cells cultured on glass coverslips
-
Proteasome inhibitor (e.g., MG132)
-
Test HDAC6 inhibitor
-
4% paraformaldehyde for fixation
-
0.25% Triton X-100 for permeabilization
-
1% BSA for blocking
-
Primary antibodies: anti-ubiquitin, anti-HDAC6, anti-γ-tubulin (MTOC marker)
-
Fluorescently-conjugated secondary antibodies
-
DAPI for nuclear counterstaining
Procedure:
-
Treatment: Treat cells with a proteasome inhibitor to induce aggresome formation, with or without the test HDAC6 inhibitor.
-
Fixation and Permeabilization: Fix cells with paraformaldehyde, followed by permeabilization.
-
Immunostaining: Block non-specific antibody binding, then incubate with primary antibodies followed by fluorescently-labeled secondary antibodies and DAPI.
-
Imaging: Mount the coverslips and acquire images using a fluorescence or confocal microscope.
-
Analysis: Assess the co-localization of ubiquitin and HDAC6 in a perinuclear region, typically overlapping with the γ-tubulin signal. Quantify the percentage of cells exhibiting aggresomes in each treatment group.
Co-Immunoprecipitation for Protein-Protein Interactions
This protocol determines the effect of an HDAC6 inhibitor on the interaction of HDAC6 with its binding partners.
Materials:
-
Non-denaturing co-immunoprecipitation lysis buffer
-
Antibody for immunoprecipitation (e.g., anti-HDAC6)
-
Protein A/G-coupled beads
-
Wash and elution buffers
-
Antibodies for Western blot detection
Procedure:
-
Lysis: Treat cells as required and lyse in a non-denaturing buffer.
-
Immunoprecipitation: Incubate the lysate with an anti-HDAC6 antibody, then add Protein A/G beads to capture the antibody-protein complexes.
-
Wash and Elute: Wash the beads to remove non-specifically bound proteins and then elute the captured complexes.
-
Western Blot Analysis: Analyze the eluates by Western blotting using antibodies against HDAC6 and its putative interaction partners (e.g., ubiquitin, p62).
Visualizations of Pathways and Workflows
Caption: Overview of HDAC6's role in protein degradation pathways.
Caption: Experimental workflow for Western blot analysis.
Caption: Functional domains of the HDAC6 protein.
Conclusion
HDAC6 stands as a central figure in the maintenance of cellular protein homeostasis, directing the flow of misfolded and aggregated proteins towards degradation through its integral roles in aggresome formation and autophagy. Although specific details regarding "this compound" are not currently available, the established importance of HDAC6 in these pathways underscores the significant therapeutic potential of its inhibitors. The experimental frameworks and pathway illustrations provided herein offer a robust starting point for the investigation and characterization of novel HDAC6-targeting compounds. Elucidating the precise molecular interactions and downstream consequences of such inhibitors will be paramount to their successful clinical translation.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Functions and Selective Inhibitors of HDAC6: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 binds polyubiquitin through its zinc finger (PAZ domain) and copurifies with deubiquitinating enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aggresome formation is regulated by RanBPM through an interaction with HDAC6 | Biology Open | The Company of Biologists [journals.biologists.com]
- 8. SQSTM1/p62 Interacts with HDAC6 and Regulates Deacetylase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6–ubiquitin interaction controls the duration of HSF1 activation after heat shock - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Biological Functions of HDAC6 Inhibitors: A Technical Guide
Disclaimer: No specific publicly available scientific literature or data could be found for a compound designated "Hdac6-IN-19." This technical guide will therefore provide a comprehensive overview of the biological functions of Histone Deacetylase 6 (HDAC6) and its inhibitors, drawing upon established research in the field. The principles, experimental protocols, and data presented are representative of those used to characterize selective HDAC6 inhibitors and will be invaluable to researchers in this area.
Introduction to HDAC6
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily localized in the cytoplasm.[1][2][3] Unlike other HDACs that predominantly target nuclear histones to regulate gene expression, HDAC6's main substrates are non-histone proteins.[3][4] This distinct substrate specificity positions HDAC6 as a critical regulator of various cellular processes, including cell motility, protein quality control, and signal transduction.[1][3] Structurally, HDAC6 possesses two active catalytic domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP), which is crucial for its role in protein degradation pathways.[5][6] The growing body of evidence linking HDAC6 dysregulation to diseases such as cancer, neurodegenerative disorders, and inflammatory conditions has made it an attractive therapeutic target.[2][3][4]
Core Biological Functions of HDAC6
HDAC6's diverse biological functions are primarily mediated through the deacetylation of its key cytoplasmic substrates.
1. Cytoskeletal Dynamics and Cell Motility:
One of the most well-characterized functions of HDAC6 is the deacetylation of α-tubulin, a major component of microtubules.[1][2][7] By removing acetyl groups from α-tubulin, HDAC6 influences microtubule stability and dynamics, which are essential for processes like cell migration and intracellular transport.[8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can impact cancer cell motility and invasion.[1]
2. Protein Quality Control and Aggresome Formation:
Through its ubiquitin-binding domain, HDAC6 plays a pivotal role in the cellular response to misfolded protein stress.[5][8] It recognizes and binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to form a perinuclear inclusion body called the aggresome.[8] This process sequesters toxic protein aggregates for subsequent degradation via autophagy.[8][9] This function is particularly relevant in neurodegenerative diseases characterized by protein aggregation, such as Alzheimer's and Huntington's disease.
3. Chaperone Function Regulation:
HDAC6 deacetylates the molecular chaperone Heat Shock Protein 90 (Hsp90).[5][10] The acetylation status of Hsp90 affects its chaperone activity, which is critical for the stability and function of numerous client proteins involved in cell signaling and survival, including many oncoproteins.[10] By modulating Hsp90 function, HDAC6 influences cellular stress responses and the stability of key signaling proteins.
4. Immune Regulation:
HDAC6 is emerging as a significant regulator of the immune system. It has been shown to modulate T-cell function and the production of inflammatory cytokines.[11] Selective inhibition of HDAC6 can have anti-inflammatory effects, suggesting its potential as a therapeutic target for autoimmune and inflammatory diseases.[11]
Quantitative Data for Representative HDAC6 Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several well-characterized HDAC6 inhibitors against HDAC6 and other HDAC isoforms, highlighting their selectivity.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 4 | 195 | 48.75 | [12] |
| ACY-1215 (Ricolinostat) | 5 | 132 | 26.4 | [12] |
| CAY10603 | 2.5 | >10,000 | >4000 | [8] |
| JOC1 | ~20 | >10,000 | >500 | [2] |
Signaling Pathways Modulated by HDAC6 Inhibition
HDAC6 inhibition can impact multiple signaling pathways due to its influence on key regulatory proteins.
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of HDAC6 inhibitors.
HDAC6 Enzymatic Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDAC6 and the inhibitory potential of test compounds.
Principle: A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule that can be measured.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a protease)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add assay buffer, the fluorometric substrate, and the test compound dilutions.
-
Initiate the reaction by adding the recombinant HDAC6 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at 37°C for 15-30 minutes.
-
Measure the fluorescence intensity (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances [frontiersin.org]
- 10. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Hdac6-IN-19: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target in oncology due to its primary cytoplasmic localization and its role in regulating key cellular processes implicated in cancer progression, including cell motility, protein degradation, and angiogenesis. Unlike other HDACs that primarily act on nuclear histones, HDAC6's main substrates are non-histone proteins such as α-tubulin and Hsp90. This unique substrate profile has spurred the development of selective HDAC6 inhibitors with the potential for improved therapeutic windows compared to pan-HDAC inhibitors. Hdac6-IN-19, also known as compound 14g, is a potent and selective HDAC6 inhibitor belonging to the tetrahydro-β-carboline class of compounds. Preclinical studies have demonstrated its broad-spectrum antiproliferative activity across various cancer cell lines, highlighting its potential as a valuable tool for cancer research and drug development.
Core Compound Data: this compound (Compound 14g)
| Property | Value | Reference |
| HDAC6 IC50 | 2.68 nM | [1][2][3] |
| HDAC1 IC50 | 61.6 nM | [1][2][3] |
| HDAC2 IC50 | 98.7 nM | [1][2] |
| HDAC3 IC50 | 103 nM | [1][2] |
| Chemical Formula | (1S, 3R)-1-(4-chlorophenyl)-N-(4-(hydroxycarbamoyl)benzyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxamide | [4] |
| Molecular Weight | 524.99 g/mol | [1] |
| Class | Tetrahydro-β-carboline | [4] |
In Vitro Antiproliferative Activity
This compound has demonstrated potent antiproliferative effects across a range of human cancer cell lines. The following table summarizes the reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| RPMI-8226 | Multiple Myeloma | < 5 |
| HL-60 | Leukemia | Data not specified |
| HCT-116 | Colon Cancer | 1.98 |
| MCF-7 | Breast Cancer | 4.66 |
| Melanoma Cell Lines | Melanoma | Data not specified |
Data compiled from multiple sources indicating potent activity; specific values for all cell lines are not publicly available in the reviewed literature.[4][5]
Signaling Pathways Modulated by this compound
HDAC6 inhibition by this compound is expected to impact several critical signaling pathways involved in tumorigenesis and cancer cell survival. The primary mechanism is the hyperacetylation of its key substrates, α-tubulin and Hsp90.
Caption: Inhibition of HDAC6 by this compound leads to hyperacetylation of α-tubulin and Hsp90, resulting in altered microtubule dynamics and degradation of Hsp90 client proteins, ultimately promoting apoptosis and cell cycle arrest.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in cancer research.
HDAC Enzymatic Assay
This protocol is for determining the in vitro inhibitory activity of this compound against purified HDAC enzymes.
Caption: Workflow for determining the IC50 of this compound using a fluorometric HDAC6 enzymatic assay.
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Enzyme Reaction: To a 96-well plate, add the diluted this compound, followed by the purified human HDAC6 enzyme. Incubate for 10 minutes at 37°C.
-
Substrate Addition: Initiate the reaction by adding a fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Development: Stop the reaction by adding a developer solution (e.g., containing Trichostatin A and a trypsin-like protease).
-
Fluorescence Measurement: Incubate for an additional 15 minutes at 37°C and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Acetyl-α-tubulin
This protocol is used to confirm the intracellular target engagement of this compound by measuring the acetylation level of its substrate, α-tubulin.
Caption: Step-by-step workflow for Western blot analysis of acetyl-α-tubulin levels following treatment with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cancer cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against acetyl-α-tubulin overnight at 4°C. A primary antibody against total α-tubulin should be used as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the relative increase in α-tubulin acetylation.
In Vivo Antitumor Activity
Studies have indicated that this compound possesses favorable pharmacokinetic properties in mice, suggesting its potential for in vivo efficacy.[4] While specific in vivo data for this compound is not extensively published, a typical xenograft model protocol to evaluate its antitumor activity would be as follows:
Methodology (General Xenograft Model):
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., RPMI-8226) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound orally or via intraperitoneal injection at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
Conclusion
This compound is a potent and selective HDAC6 inhibitor with significant antiproliferative activity in a variety of cancer cell lines. Its mechanism of action, centered on the hyperacetylation of α-tubulin and Hsp90, disrupts key oncogenic pathways. The provided experimental protocols offer a framework for researchers to further investigate the therapeutic potential of this compound in preclinical cancer models. Further studies are warranted to fully elucidate its in vivo efficacy and to explore its potential in combination with other anticancer agents.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
An In-depth Technical Guide on the Effects of HDAC6 Inhibition on Microtubule Dynamics
Disclaimer: This technical guide addresses the core topic of the effect of Histone Deacetylase 6 (HDAC6) inhibition on microtubule dynamics. As of the latest search, specific data for "Hdac6-IN-19" is not publicly available. Therefore, this document utilizes data from well-characterized and selective HDAC6 inhibitors, primarily Tubacin , as a representative example to elucidate the molecular mechanisms and cellular consequences of HDAC6 inhibition. The principles and methodologies described herein are broadly applicable to the study of novel HDAC6 inhibitors.
Executive Summary
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins. One of its key substrates is α-tubulin, a fundamental component of microtubules. The acetylation and deacetylation of α-tubulin are critical post-translational modifications that regulate microtubule stability and dynamics. This guide provides a comprehensive overview of how selective inhibition of HDAC6 impacts microtubule dynamics, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in oncology, neurodegenerative diseases, and other fields where HDAC6 is a therapeutic target.
The Role of HDAC6 in Microtubule Function
Microtubules are highly dynamic cytoskeletal polymers essential for cell division, intracellular transport, and the maintenance of cell shape. This dynamism, known as "dynamic instability," is characterized by four key parameters: the rates of growth (polymerization) and shrinkage (depolymerization), and the frequencies of transitions from growth to shrinkage (catastrophe) and from shrinkage to growth (rescue).
HDAC6 modulates microtubule function by removing the acetyl group from the lysine-40 residue of α-tubulin. While tubulin acetylation was once thought to be a simple marker of stable microtubules, recent evidence suggests a more complex regulatory role. The inhibition of HDAC6 catalytic activity leads to hyperacetylation of α-tubulin and significant alterations in microtubule dynamics.
Quantitative Effects of HDAC6 Inhibition on Microtubule Dynamics
The primary effect of selective HDAC6 inhibitors, such as Tubacin, is a significant reduction in the overall dynamism of the microtubule network. This is achieved by decreasing the rates of both microtubule growth and shrinkage, and increasing the time microtubules spend in a paused state.
Table 1: Effect of Tubacin on Microtubule Polymerization Dynamics
| Parameter | Control (DMSO) | Tubacin Treated | Percentage Change | Citation(s) |
| Mean Polymerization Rate | 0.43 µm/s | 0.27 µm/s | -37.0% | [1] |
| Characteristic Polymerization Length | 7.3 µm | 5.5 µm | -24.8% | [1] |
| Number of Polymerization Events | N/A | N/A | -50.2% | [1] |
| Instantaneous Velocity (EB1 Comets) | 0.36 µm/s | 0.20 µm/s | -44.4% | [1] |
| Pausing Frequency | 35% | 50% | +42.8% (1.4-fold increase) | [1] |
Table 2: General Effects of Tubacin on Microtubule Dynamic Instability
| Parameter | Effect of Tubacin Treatment | Citation(s) |
| Microtubule Growth Velocity | Significantly Reduced | [2][3][4][5] |
| Microtubule Shrinkage Velocity | Significantly Reduced | [2][3][4][5] |
Mechanism of Action: Beyond Simple Acetylation
Intriguingly, the observed effects on microtubule dynamics are not solely a direct consequence of tubulin hyperacetylation. Studies have shown that siRNA-mediated knockdown of HDAC6, which also leads to increased tubulin acetylation, does not replicate the reduction in microtubule growth velocity seen with chemical inhibitors like Tubacin.[2][4][5] This suggests a more nuanced mechanism.
The current hypothesis is that the physical presence of a catalytically inactive HDAC6 protein on the microtubule is required to alter its dynamics.[2][4][5] When its deacetylase activity is blocked by an inhibitor, HDAC6 may remain associated with microtubules or microtubule-associated proteins (MAPs), thereby sterically hindering the addition and removal of tubulin subunits at the plus-end.
HDAC6 has been shown to physically associate with the plus-end tracking protein EB1 and the dynactin component Arp1.[2][4] It is proposed that inhibitor-bound HDAC6 alters the function of these and other MAPs at the growing microtubule tip, leading to the observed decrease in dynamism.
Caption: Proposed mechanism of HDAC6 inhibition on microtubule dynamics.
Experimental Protocols
Live-Cell Imaging of Microtubule Dynamics
This protocol is a standard method for quantifying the effects of compounds on microtubule dynamics in living cells.
1. Cell Culture and Transfection:
-
Culture cells of interest (e.g., MCF-7, B16F1) on glass-bottom dishes suitable for high-resolution microscopy.[6]
-
Transfect cells with a plasmid encoding a fluorescently tagged microtubule plus-end tracking protein, such as EB1-GFP or EB1-tdTomato.[1] EB1 specifically binds to the growing plus-ends of microtubules, appearing as "comets." Alternatively, cells stably expressing GFP-tubulin can be used.[4]
-
Allow 24-48 hours for protein expression.
2. Compound Treatment:
-
Prepare a stock solution of the HDAC6 inhibitor (e.g., Tubacin) in a suitable solvent like DMSO.
-
Dilute the inhibitor to the desired final concentration (e.g., 10 µM for Tubacin) in pre-warmed complete cell culture medium.[4]
-
Replace the medium in the imaging dish with the inhibitor-containing medium. A parallel control dish should be treated with a corresponding concentration of the vehicle (DMSO).
-
Incubate for a sufficient duration (e.g., 1-2 hours) to allow for cellular uptake and target engagement.[7]
3. Time-Lapse Microscopy:
-
Place the dish on the stage of a spinning-disk confocal or Total Internal Reflection Fluorescence (TIRF) microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).[1]
-
Acquire time-lapse images of the fluorescently labeled EB1 comets at a high frame rate (e.g., 2-5 frames per second) for a period of 2-3 minutes.[1]
4. Data Analysis:
-
Use automated or semi-automated tracking software (e.g., u-track, TrackMate in Fiji/ImageJ) to track the movement of individual EB1 comets over time.
-
From these tracks, calculate the key parameters of microtubule dynamics:
- Growth Rate (Velocity): The displacement of a comet over time.
- Growth Length: The total distance a comet travels before disappearing.
- Pausing Frequency: The percentage of time a comet is immobile during its trajectory.
-
Compile data from a large number of comets (hundreds to thousands) from multiple cells for statistical significance.[1][8]
In Vitro Microtubule Binding and Deacetylation Assay
This assay can be used to confirm the direct interaction of HDAC6 with microtubules and its deacetylase activity.
1. Reagent Preparation:
-
Purify tubulin from a biological source (e.g., bovine brain).
-
Polymerize microtubules in vitro by incubating purified tubulin with GTP and a stabilizing agent like paclitaxel.
-
Express and purify recombinant HDAC6 protein.
-
Prepare an appropriate reaction buffer (e.g., BRB80 buffer).[9]
2. Deacetylation Reaction:
-
Incubate the pre-formed, acetylated microtubules with purified HDAC6.
-
At various time points, stop the reaction by adding a potent HDAC inhibitor (e.g., SAHA or Trichostatin A).[9]
3. Analysis:
-
Western Blotting: Analyze the reaction samples by SDS-PAGE and Western blot using antibodies specific for acetylated α-tubulin and total α-tublin to quantify the extent of deacetylation over time.
-
Microtubule Co-sedimentation Assay: To assess binding, incubate HDAC6 with microtubules, then centrifuge the mixture at high speed to pellet the microtubules and any associated proteins. Analyze the supernatant and pellet fractions by Western blot for the presence of HDAC6.
Caption: Workflow for a live-cell microtubule dynamics experiment.
Conclusion and Implications
The selective inhibition of HDAC6 results in a marked decrease in microtubule dynamism, characterized by slower growth and shrinkage rates and more frequent pausing. This effect appears to be mediated not just by the resulting hyperacetylation of α-tubulin, but by the physical presence of the inhibitor-bound, catalytically inactive enzyme on the microtubule or its associated proteins. For researchers, this highlights a complex regulatory mechanism that extends beyond simple enzyme-substrate kinetics. For drug development professionals, understanding that the phenotypic outcome is a "stabilization" of the microtubule network through reduced dynamism is critical. This mechanism is distinct from that of taxane-based drugs, which promote polymerization and bundling. This unique mode of action may offer therapeutic advantages in diseases where aberrant cell motility, such as cancer metastasis, is a key pathological feature. The methodologies and data presented in this guide provide a robust framework for the continued investigation and development of novel HDAC6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of microtubule dynamics by inhibition of the tubulin deacetylase HDAC6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. journals.biologists.com [journals.biologists.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Cytoplasmic Landscape: A Technical Guide to the Targets of Hdac6-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its primary cytoplasmic localization and its role in regulating a multitude of cellular processes beyond histone deacetylation. Unlike other HDACs that are predominantly found in the nucleus, HDAC6 wields its influence in the cytoplasm, targeting a diverse array of non-histone proteins. This unique characteristic has spurred the development of selective HDAC6 inhibitors, such as Hdac6-IN-19, with the potential for more targeted therapeutic interventions with fewer off-target effects compared to pan-HDAC inhibitors.
This in-depth technical guide serves as a comprehensive resource for researchers and drug development professionals exploring the cytoplasmic targets of this compound. While specific quantitative data for this compound's direct interactions with its targets are not extensively available in the public domain, this guide provides a thorough overview of the known cytoplasmic substrates of HDAC6, detailed experimental protocols for their identification and validation, and a framework for understanding the signaling pathways involved.
Core Cytoplasmic Targets of HDAC6
HDAC6 is a multifaceted enzyme that removes acetyl groups from a variety of cytoplasmic proteins, thereby modulating their function, stability, and interaction with other cellular components. The inhibition of HDAC6 by molecules like this compound is expected to lead to the hyperacetylation of these substrates, consequently altering downstream cellular processes. The primary and most well-characterized cytoplasmic targets of HDAC6 include:
-
α-Tubulin: A major component of microtubules, α-tubulin is a key substrate of HDAC6.[1][2] Deacetylation of α-tubulin by HDAC6 is associated with decreased microtubule stability and affects processes such as cell motility, intracellular transport, and cell division.[1][2] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which is often used as a biomarker for HDAC6 inhibitor activity.
-
Hsp90 (Heat shock protein 90): This molecular chaperone is crucial for the stability and function of a wide range of "client" proteins, many of which are involved in oncogenic signaling.[3][4] HDAC6-mediated deacetylation is required for the full chaperone activity of Hsp90.[3] Inhibition of HDAC6 can disrupt the Hsp90 chaperone cycle, leading to the degradation of its client proteins.[4]
-
Cortactin: An actin-binding protein involved in the regulation of the actin cytoskeleton, cell motility, and invasion.[1][5] Deacetylation of cortactin by HDAC6 enhances its ability to promote actin polymerization.[5]
-
β-Catenin: A key component of the Wnt signaling pathway and cell-cell adhesion. HDAC6 can deacetylate β-catenin, influencing its stability and transcriptional activity.[1]
-
Peroxiredoxins: These are antioxidant enzymes that play a critical role in cellular defense against oxidative stress. HDAC6 has been shown to deacetylate peroxiredoxins, thereby modulating their activity.[6]
-
TRIM21 (Tripartite motif-containing protein 21): A cytosolic antibody receptor involved in antiviral immunity. HDAC6 deacetylates TRIM21, which is essential for its function in neutralizing viruses within the cell.[7]
Quantitative Analysis of HDAC6 Inhibition
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) | Reference |
| Tubastatin A | 4 | 195 | 48.75 | [8] |
| CAY10603 | 2.5 | >10,000 | >4000 | [8] |
| ACY-1215 (Ricolinostat) | 5 | 132 | 26.4 | [9] |
| Nexturastat A | 4.9 | 1200 | 244.9 | [10] |
| This compound | Data not available | Data not available | Data not available |
Experimental Protocols
The identification and validation of cytoplasmic targets of HDAC6 inhibitors like this compound rely on a combination of biochemical, proteomic, and cell-based assays. Below are detailed methodologies for key experiments.
HDAC6 Enzymatic Assay
This assay is fundamental for determining the in vitro potency (e.g., IC50 value) of an inhibitor against HDAC6.
Principle: A fluorogenic substrate, which is a peptide containing an acetylated lysine, is incubated with recombinant HDAC6 enzyme. Deacetylation of the substrate by HDAC6 allows a developer enzyme to cleave the peptide, releasing a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC6 activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., from BPS Bioscience, Cat# 50006)[11]
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
This compound and control inhibitors (e.g., Trichostatin A)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the HDAC6 enzyme to each well, except for the blank controls.
-
Add the diluted this compound or control inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation, 440-460 nm emission).[11]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Proteomic Identification of Cytoplasmic Targets
Immunoprecipitation coupled with mass spectrometry (IP-MS) is a powerful technique to identify proteins that are hyperacetylated upon treatment with an HDAC6 inhibitor.
Principle: Cells are treated with this compound to induce hyperacetylation of HDAC6 substrates. Cell lysates are then subjected to immunoprecipitation using an antibody that recognizes acetylated lysine residues. The enriched acetylated proteins are then identified by mass spectrometry.
Materials:
-
Cell line of interest (e.g., MCF-7, HeLa)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and HDAC inhibitors)
-
Anti-acetyl-lysine antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels
-
In-gel digestion reagents (e.g., trypsin)
-
LC-MS/MS system
Procedure:
-
Culture cells to ~80% confluency and treat with this compound or vehicle control for a specified time (e.g., 6-24 hours).
-
Harvest and lyse the cells on ice.
-
Clarify the cell lysates by centrifugation.
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with the anti-acetyl-lysine antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with wash buffers to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform in-gel digestion of the protein bands with trypsin.
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins and quantify the changes in acetylation levels between the this compound treated and control samples using appropriate software.
Western Blot Analysis for Target Validation
Western blotting is a standard method to validate the hyperacetylation of specific HDAC6 targets, such as α-tubulin, in response to inhibitor treatment.
Principle: Cells are treated with this compound, and the total protein is extracted. The proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for the acetylated form of the target protein (e.g., acetyl-α-tubulin) and the total protein as a loading control.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-α-tubulin, anti-α-tubulin, anti-acetyl-Hsp90, anti-Hsp90)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the acetylated target overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to confirm equal loading.
-
Quantify the band intensities to determine the fold-change in acetylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of HDAC6 with its cytoplasmic targets and the experimental approaches to study them is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.
Caption: Signaling pathway of HDAC6 and its cytoplasmic targets.
Caption: Experimental workflow for cytoplasmic target identification.
Conclusion
This compound represents a promising tool for dissecting the complex roles of HDAC6 in the cytoplasm. While further studies are needed to fully elucidate its specific quantitative interactions with a growing list of substrates, the methodologies and foundational knowledge presented in this guide provide a robust framework for advancing our understanding of HDAC6-mediated signaling. By leveraging these experimental approaches, researchers can effectively identify and validate the cytoplasmic targets of this compound, paving the way for the development of novel therapeutic strategies for a range of diseases.
References
- 1. assaygenie.com [assaygenie.com]
- 2. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Target engagement studies and kinetic live-cell degradation assays enable the systematic characterization of HDAC6 PROTACs | Semantic Scholar [semanticscholar.org]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 7. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target Engagement Studies and Kinetic Live-Cell Degradation Assays Enable the Systematic Characterization of Histone Deacetylase 6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
Hdac6-IN-19 and the Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cellular stress response is a complex network of pathways that enables cells to survive various insults, including proteotoxic, oxidative, and genotoxic stress. Histone deacetylase 6 (HDAC6), a unique cytoplasmic enzyme, has emerged as a critical regulator of these pathways. Its ability to deacetylate non-histone proteins, such as α-tubulin and Hsp90, and to bind ubiquitin, positions it at the crossroads of protein quality control, cytoskeletal dynamics, and stress-induced signaling. This technical guide provides an in-depth exploration of the involvement of HDAC6 in the cellular stress response, with a focus on the mechanistic implications of its inhibition by selective small molecules like Hdac6-IN-19. We will delve into the core functions of HDAC6 in orchestrating the response to misfolded proteins, the formation of stress granules, the regulation of autophagy, and the heat shock response. This document will serve as a comprehensive resource, offering detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying signaling pathways to facilitate further research and drug development efforts targeting HDAC6.
Introduction: HDAC6, a Master Regulator of Cytoplasmic Homeostasis
Histone deacetylase 6 (HDAC6) is a member of the class IIb family of HDAC enzymes, distinguished by its primary cytoplasmic localization and its unique structure, which includes two functional deacetylase domains and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[1] Unlike other HDACs that primarily target histones to regulate gene expression, HDAC6's main substrates are cytoplasmic proteins, including α-tubulin, the molecular chaperone Hsp90, and the actin-remodeling protein cortactin. This substrate specificity allows HDAC6 to play a pivotal role in a wide array of cellular processes, such as cell motility, immune responses, and importantly, the degradation of misfolded proteins.[2]
The development of selective HDAC6 inhibitors, such as this compound, has provided powerful tools to dissect the multifaceted functions of this enzyme and to explore its therapeutic potential. While specific data on this compound in the context of cellular stress is emerging, its mechanism of action is predicated on the well-established roles of HDAC6. Inhibition of HDAC6's deacetylase activity leads to the hyperacetylation of its substrates, disrupting the cellular processes they regulate. This guide will synthesize the current understanding of HDAC6's function in cellular stress and provide a framework for investigating the effects of its inhibition.
HDAC6 in Proteotoxic Stress and Protein Quality Control
A primary function of HDAC6 is to orchestrate the cellular response to the accumulation of misfolded and aggregated proteins, a condition known as proteotoxic stress. HDAC6 facilitates two major protein quality control pathways: the aggresome-autophagy pathway and the heat shock response.
The Aggresome-Autophagy Pathway
When the ubiquitin-proteasome system is overwhelmed, misfolded proteins are tagged with ubiquitin and targeted for alternative clearance. HDAC6 plays a crucial role in this process by linking ubiquitinated protein aggregates to the microtubule network for transport to a perinuclear inclusion body called the aggresome. This is achieved through its dual binding capabilities: the ZnF-UBP domain recognizes and binds to ubiquitinated proteins, while its interaction with dynein motor proteins facilitates their retrograde transport along microtubules. The sequestration of toxic protein aggregates into the aggresome is a cytoprotective mechanism that prepares them for subsequent clearance by autophagy.
The inhibition of HDAC6 is expected to disrupt this process, leading to an accumulation of scattered protein aggregates throughout the cytoplasm. This can be visualized by immunofluorescence microscopy and quantified by measuring the number and size of protein inclusions.
Caption: HDAC6-mediated aggresome formation pathway.
The Heat Shock Response
HDAC6 is also a key regulator of the heat shock response (HSR), a crucial pathway for refolding or degrading damaged proteins. The master transcriptional regulator of the HSR is Heat Shock Factor 1 (HSF1). In unstressed cells, HSF1 is kept in an inactive state through its association with a multi-chaperone complex that includes Hsp90. Upon proteotoxic stress, HDAC6 senses the accumulation of ubiquitinated proteins and triggers the dissociation of the HSF1-Hsp90 complex. This allows HSF1 to trimerize, translocate to the nucleus, and activate the transcription of genes encoding heat shock proteins (HSPs), such as Hsp70 and Hsp27.
The deacetylase activity of HDAC6 is also important for regulating the chaperone function of Hsp90. HDAC6-mediated deacetylation of Hsp90 is required for its proper function. Therefore, inhibition of HDAC6 can lead to Hsp90 hyperacetylation, which impairs its chaperone activity and can further exacerbate proteotoxic stress.
References
Preliminary Studies on the Activity of a Novel HDAC6 Inhibitor: Hdac6-IN-X
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of Hdac6-IN-X, a novel selective inhibitor of Histone Deacetylase 6 (HDAC6). This document outlines the core activity, mechanism of action, and key signaling pathways modulated by this compound, offering a foundational understanding for further drug development and research applications.
Data Presentation: In Vitro Inhibitory Activity of Hdac6-IN-X
The inhibitory potential of Hdac6-IN-X was assessed against a panel of HDAC isoforms to determine its potency and selectivity. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from in vitro enzymatic assays.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity (HDAC1/HDAC6) |
| Hdac6-IN-X | >10,000 | >10,000 | >10,000 | 15 | >667-fold |
| Vorinostat | 31 | 45 | 60 | 10 | 3.1-fold |
| Tubastatin A | >10,000 | >10,000 | >10,000 | 4 | >2500-fold |
Data is representative and compiled for illustrative purposes based on typical selective HDAC6 inhibitors.
Experimental Protocols
In Vitro HDAC Enzymatic Assay
Objective: To determine the IC50 values of Hdac6-IN-X against recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC1, HDAC2, HDAC3/NCoR1, and HDAC6 enzymes (BPS Bioscience).
-
Fluorogenic peptide substrate, Boc-Lys(Ac)-AMC (Bachem).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Developer solution containing Trichostatin A (TSA) and trypsin.
-
Hdac6-IN-X and control compounds (dissolved in DMSO).
-
384-well black microplates.
Procedure:
-
A serial dilution of Hdac6-IN-X and control compounds is prepared in DMSO and then diluted in Assay Buffer.
-
HDAC enzyme is added to the wells of the 384-well plate containing the diluted compounds or DMSO (vehicle control).
-
The plate is incubated for 15 minutes at 30°C.
-
The fluorogenic substrate is added to all wells to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for 60 minutes at 30°C.
-
The reaction is stopped by the addition of the developer solution.
-
The plate is incubated for an additional 15 minutes at room temperature to allow for the development of the fluorescent signal.
-
Fluorescence is measured using a microplate reader with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
IC50 values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Western Blot Analysis for α-tubulin Acetylation
Objective: To assess the effect of Hdac6-IN-X on the acetylation of its primary cytosolic substrate, α-tubulin, in a cellular context.
Materials:
-
HeLa cells.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Hdac6-IN-X.
-
Lysis buffer (RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, and anti-GAPDH.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
HeLa cells are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with varying concentrations of Hdac6-IN-X or vehicle (DMSO) for 24 hours.
-
Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer.
-
Cell lysates are centrifuged, and the supernatant containing the protein is collected.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies overnight at 4°C.
-
The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
After further washing, the protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis is performed to quantify the relative levels of acetylated α-tubulin, normalized to total α-tubulin or GAPDH.
Signaling Pathways and Experimental Workflows
HDAC6-Mediated Deacetylation of α-tubulin and its Inhibition by Hdac6-IN-X
HDAC6 is a predominantly cytoplasmic deacetylase that plays a crucial role in regulating microtubule dynamics through the deacetylation of α-tubulin.[1][2] This process is critical for various cellular functions, including cell motility and intracellular transport.[3] Hdac6-IN-X, as a selective inhibitor, blocks this deacetylation, leading to an accumulation of acetylated α-tubulin and subsequent effects on microtubule-dependent processes.
Caption: Inhibition of HDAC6-mediated α-tubulin deacetylation by Hdac6-IN-X.
The Role of HDAC6 in Aggresome Formation and its Potential Modulation
HDAC6 is involved in the cellular response to misfolded protein stress.[2] It facilitates the transport of ubiquitinated misfolded proteins along microtubules to form an aggresome, a perinuclear inclusion body where these proteins are subsequently cleared by autophagy.[2] By modulating microtubule dynamics, Hdac6-IN-X has the potential to impact this crucial cellular quality control pathway.
Caption: HDAC6-mediated aggresome formation for clearance of misfolded proteins.
Experimental Workflow for Assessing Hdac6-IN-X Activity
The following diagram outlines the general workflow for the preliminary in vitro characterization of a novel HDAC6 inhibitor like Hdac6-IN-X.
Caption: General workflow for the in vitro evaluation of a novel HDAC6 inhibitor.
References
Hdac6-IN-19: A Potent and Selective HDAC6 Inhibitor with Therapeutic Potential in Inflammatory Diseases
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hdac6-IN-19, also identified as compound 14g, is a highly potent and selective small molecule inhibitor of Histone Deacetylase 6 (HDAC6). With a half-maximal inhibitory concentration (IC50) in the low nanomolar range, this compound demonstrates significant selectivity for HDAC6 over other HDAC isoforms. While initially investigated for its anti-cancer properties, the critical role of HDAC6 in regulating inflammatory pathways suggests a strong therapeutic potential for this compound in a range of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, relevant signaling pathways, and detailed experimental protocols to facilitate further research and development in the context of inflammation.
Introduction to HDAC6 in Inflammation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, member of the class IIb HDAC family. Unlike other HDACs that primarily target histone proteins within the nucleus, HDAC6 boasts a diverse range of non-histone substrates, including α-tubulin, cortactin, and Hsp90. This broad substrate profile places HDAC6 at the crossroads of numerous cellular processes critical to the inflammatory response, such as cell migration, immune cell activation, and cytokine production.
The inhibition of HDAC6 has emerged as a promising therapeutic strategy for a variety of inflammatory conditions. By modulating the acetylation status of its substrates, HDAC6 inhibitors can influence the activity of key inflammatory cells, including macrophages and T cells, and regulate the production of pro- and anti-inflammatory cytokines.
This compound: A Profile
This compound is a novel, potent, and selective inhibitor of HDAC6. Its development has been primarily focused on oncology, where it has shown significant anti-proliferative activity across various cancer cell lines. However, its high potency and selectivity for HDAC6 make it an excellent tool compound and a potential therapeutic candidate for inflammatory diseases.
Quantitative Data
The following table summarizes the known inhibitory activity of this compound against various HDAC isoforms.
| Target | IC50 (nM) | Reference |
| HDAC6 | 2.68 | [1][2] |
| HDAC1 | 61.6 | [1][2] |
| HDAC2 | 98.7 | [1][2] |
| HDAC3 | 103 | [1][2] |
IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Mechanism of Action in Inflammation
The potential anti-inflammatory effects of this compound are predicated on the established roles of HDAC6 in key inflammatory signaling pathways. By inhibiting HDAC6, this compound can modulate these pathways to dampen the inflammatory response.
Regulation of NF-κB Signaling
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling, responsible for the transcription of numerous pro-inflammatory genes. HDAC6 has been shown to be a positive regulator of NF-κB activation. Inhibition of HDAC6 can, therefore, lead to the suppression of NF-κB-mediated transcription of inflammatory cytokines.
References
Methodological & Application
Application Notes: In Vitro Profiling of Hdac6-IN-19
These application notes provide detailed protocols for the in vitro evaluation of Hdac6-IN-19, a putative Histone Deacetylase 6 (HDAC6) inhibitor. The described assays are designed for researchers in drug development and cell biology to determine the potency, selectivity, and cellular activity of this compound.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] Key substrates include α-tubulin, the molecular chaperone Hsp90, and cortactin.[3][4] Through its enzymatic activity, HDAC6 is involved in regulating cell motility, protein quality control via the aggresome pathway, and immune responses.[2][4][5] Its association with cancer, neurodegenerative disorders, and autoimmune diseases makes it a compelling therapeutic target.[1][2]
This compound is a compound designed to inhibit HDAC6 activity. To characterize its efficacy, a series of in vitro assays are required. This document outlines two key experimental procedures: a direct enzymatic assay to determine the half-maximal inhibitory concentration (IC50) and a cell-based assay to confirm target engagement by measuring the acetylation of α-tubulin, a primary HDAC6 substrate.
Data Presentation
The inhibitory activity of this compound should be quantified and presented to assess both its potency against HDAC6 and its selectivity over other HDAC isoforms.
Table 1: Inhibitory Activity of this compound against various HDAC Isoforms
| Enzyme | This compound IC50 (nM) | Control Inhibitor IC50 (nM) |
| HDAC6 | [Insert experimental value] | Tubastatin A: [e.g., ~15 nM] |
| HDAC1 | [Insert experimental value] | SAHA: [e.g., ~10 nM] |
| HDAC2 | [Insert experimental value] | SAHA: [e.g., ~20 nM] |
| HDAC3 | [Insert experimental value] | SAHA: [e.g., ~8 nM] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. Values should be determined from dose-response curves.
Signaling Pathway
HDAC6 functions in the cytoplasm to regulate key cellular processes through the deacetylation of non-histone proteins. Its inhibition is expected to increase the acetylation levels of its substrates, leading to downstream cellular effects.
Caption: HDAC6 cytoplasmic signaling pathway and point of inhibition.
Experimental Protocols
Fluorometric Enzymatic Assay for IC50 Determination
This protocol is adapted from commercially available fluorogenic HDAC6 assay kits and is designed to determine the potency of this compound on purified recombinant HDAC6 enzyme.[6] The assay measures the fluorescence generated from a substrate that has been deacetylated by HDAC6.
Workflow Diagram:
Caption: Workflow for the HDAC6 fluorometric enzymatic assay.
Materials:
-
Recombinant Human HDAC6 Enzyme (e.g., BPS Bioscience, Cat. #50006)
-
HDAC6 Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Developer (containing a trypsin-like protease and Trichostatin A to stop the reaction)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)[7]
-
This compound
-
Control Inhibitor: Tubacin or Trichostatin A (TSA)
-
DMSO (vehicle)
-
Black, low-binding 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10 concentrations) in DMSO, then dilute each concentration in HDAC Assay Buffer. The final DMSO concentration in the assay should be ≤1%.
-
Thaw the HDAC6 enzyme on ice and dilute it to the working concentration in cold HDAC Assay Buffer as recommended by the supplier.
-
Prepare the HDAC6 Substrate Mix and Developer solution according to the kit manufacturer's instructions.
-
-
Assay Plate Setup:
-
Add reagents to a black 96-well plate as described in the table below:
-
| Well Type | HDAC Assay Buffer | Diluted HDAC6 Enzyme | Test Inhibitor / Control |
| Test Inhibitor | - | 50 µL | 2 µL |
| Positive Control (No Inhibition) | 2 µL | 50 µL | 2 µL DMSO |
| Inhibitor Control | - | 50 µL | 2 µL TSA |
| Background (No Enzyme) | 52 µL | - | 2 µL DMSO |
-
Enzyme-Inhibitor Incubation:
-
Gently tap the plate to mix.
-
Cover the plate and incubate at 37°C for 15 minutes.
-
-
Substrate Reaction:
-
Add 48 µL of the prepared Substrate Mix to each well.
-
Cover the plate and incubate at 37°C for 30 minutes.
-
-
Signal Development:
-
Add 10 µL of Developer to each well to stop the enzymatic reaction.
-
Cover the plate and incubate at 37°C for 10-15 minutes to allow the fluorescent signal to develop.
-
-
Fluorescence Measurement:
-
Read the plate on a fluorescence microplate reader with excitation at ~380 nm and emission at ~490 nm.
-
-
Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other wells.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 x [1 - (Signal of Test Inhibitor / Signal of Positive Control)]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assay: Western Blot for α-Tubulin Acetylation
This protocol determines the ability of this compound to enter cells and inhibit HDAC6, as measured by an increase in the acetylation of its primary substrate, α-tubulin.[8]
Workflow Diagram:
Caption: Workflow for Western blot analysis of α-tubulin acetylation.
Materials:
-
Human cell line (e.g., HeLa or MV4-11 acute myeloid leukemia cells)[8]
-
Cell culture medium and supplements
-
This compound
-
Control inhibitor (e.g., Tubastatin A)
-
DMSO (vehicle)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies:
-
Mouse anti-acetylated-α-Tubulin (Lys40)
-
Rabbit anti-α-Tubulin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-mouse, anti-rabbit)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a dose-response range of this compound (e.g., 0.1 nM to 10 µM) for a set time (e.g., 3, 6, or 24 hours). Include a vehicle control (DMSO) and a positive control (Tubastatin A).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Re-probing for Loading Control:
-
Strip the membrane (if necessary) and re-probe with the primary antibody for total α-tubulin as a loading control, following the steps above.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated-α-tubulin band to the corresponding total α-tubulin band for each sample.
-
Plot the normalized intensity against the concentration of this compound to observe the dose-dependent increase in tubulin acetylation.
-
References
- 1. mybiosource.com [mybiosource.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-19 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for utilizing Hdac6-IN-19, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in various cell-based assays. This document outlines methodologies for assessing the inhibitor's impact on cell viability, its target engagement through western blotting for tubulin acetylation, and its subcellular effects via immunofluorescence.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein quality control, and signal transduction.[1][2] Its substrates are predominantly non-histone proteins, with α-tubulin being a key target.[3][4] Deacetylation of α-tubulin by HDAC6 affects microtubule stability and dynamics.[3][5] Dysregulation of HDAC6 activity has been implicated in several diseases, including cancer and neurodegenerative disorders, making it an attractive therapeutic target.
This compound is a small molecule inhibitor designed for high selectivity towards HDAC6. These protocols are intended to guide researchers in characterizing the cellular effects of this compound.
Data Presentation
Table 1: In Vitro Efficacy of Various HDAC6 Inhibitors (for reference)
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| QTX125 | Mantle Cell Lymphoma | MTS Assay | 0.120 - 0.182 | [6] |
| ACY-1215 | Non-Small Cell Lung Cancer | MTT Assay | ~10 | [5] |
| Nexturastat A | Renal Cell Carcinoma | MTS Assay | Low µM range | [7] |
| This compound | (User-defined) | (e.g., MTS/MTT) | To be determined | N/A |
Note: The IC50 values for this compound need to be experimentally determined for the cell line of interest.
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of this compound on the proliferation and viability of a chosen cell line.
Materials:
-
This compound
-
Cell line of interest (e.g., A549, HeLa, SH-SY5Y)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
Plate reader capable of measuring absorbance at 490 nm (for MTS) or 570 nm (for MTT)
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium. Perform serial dilutions to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate for 24, 48, or 72 hours, depending on the experimental design.
-
-
MTS/MTT Addition and Incubation:
-
Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.
-
Incubate for 1-4 hours at 37°C. For MTT, a solubilization step is required after incubation.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value.
-
Western Blot for α-Tubulin Acetylation
This protocol assesses the direct engagement of this compound with its target in cells by measuring the acetylation status of its primary substrate, α-tubulin.[3][8]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-α-Tubulin (as a loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a defined period (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
-
Immunofluorescence for α-Tubulin Acetylation
This protocol allows for the visualization of changes in α-tubulin acetylation within the cellular microtubule network upon treatment with this compound.[8][9]
Materials:
-
This compound
-
Cell line of interest
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies:
-
Anti-acetylated-α-Tubulin (Lys40)
-
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a 24-well plate.
-
Treat cells with this compound at the desired concentration and for the desired time.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash with PBS.
-
-
Blocking and Staining:
-
Block with blocking buffer for 30 minutes.
-
Incubate with the primary antibody against acetylated-α-tubulin in blocking buffer for 1 hour at room temperature.
-
Wash with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody in blocking buffer for 1 hour in the dark.
-
Wash with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Wash with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Image the cells using a fluorescence microscope.
-
Mandatory Visualizations
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
References
- 1. uniprot.org [uniprot.org]
- 2. selleckchem.com [selleckchem.com]
- 3. embopress.org [embopress.org]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rupress.org [rupress.org]
- 6. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-19 in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are generalized for the use of a selective Histone Deacetylase 6 (HDAC6) inhibitor in animal models of Alzheimer's disease (AD), based on publicly available data for well-characterized compounds. As no specific data for "Hdac6-IN-19" was found in the public domain, these guidelines serve as a starting point. Researchers must conduct compound-specific dose-finding, pharmacokinetic, and toxicology studies for this compound before commencing efficacy studies.
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that has emerged as a promising therapeutic target for Alzheimer's disease. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin and tau, which are critically involved in neuronal function. In the context of AD, HDAC6 expression is elevated in the hippocampus and cortex.[1][2] Inhibition of HDAC6 has been shown to have multiple neuroprotective effects, including the restoration of microtubule-based axonal transport, reduction of hyperphosphorylated tau levels, and enhancement of amyloid-beta (Aβ) clearance.[3][4][5] Preclinical studies using selective HDAC6 inhibitors have demonstrated improved cognitive function in various animal models of AD.[5][6][7]
These application notes provide an overview of the mechanism of action of HDAC6 inhibition and generalized protocols for evaluating a selective HDAC6 inhibitor, such as this compound, in mouse models of Alzheimer's disease.
Mechanism of Action of HDAC6 Inhibition in Alzheimer's Disease
HDAC6 inhibition mitigates Alzheimer's disease pathology through several key mechanisms:
-
Enhanced Microtubule Stability and Axonal Transport: HDAC6 deacetylates α-tubulin. Its inhibition leads to hyperacetylation of α-tubulin, which stabilizes microtubules and facilitates the transport of essential cargoes like mitochondria and synaptic vesicles along axons. This is crucial for neuronal health and function, which is often impaired in AD.[4]
-
Modulation of Tau Pathology: HDAC6 can directly interact with and deacetylate tau. Inhibition of HDAC6 has been shown to reduce pathological tau phosphorylation and promote the clearance of tau aggregates, a hallmark of AD.[2][3][4]
-
Promotion of Amyloid-Beta Clearance: HDAC6 inhibition can enhance autophagy, a cellular process responsible for clearing aggregated proteins. This can lead to increased clearance of Aβ plaques, another key pathological feature of AD.[3][5]
-
Neuroinflammation Regulation: HDAC6 plays a role in regulating the inflammatory response in the brain. Its inhibition can modulate microglia and astrocyte activity, leading to a reduction in pro-inflammatory cytokines.[3]
Below is a diagram illustrating the key signaling pathways affected by HDAC6 inhibition in the context of Alzheimer's disease.
Quantitative Data from Preclinical Studies of Selective HDAC6 Inhibitors
The following tables summarize the effects of various selective HDAC6 inhibitors in different mouse models of Alzheimer's disease. This data can serve as a reference for designing experiments with this compound.
Table 1: Effects of Selective HDAC6 Inhibitors on Cognitive Function in AD Mouse Models
| Compound | Mouse Model | Age of Mice | Treatment Duration | Dosage and Route | Cognitive Test | Outcome | Reference |
| ACY-738 | APP/PS1 | 7 months | 2 days (acute) | 0.5 mg/kg, SC | Contextual Learning | Improved memory | [8] |
| Tubastatin A | rTg4510 | - | 2 months | 25 mg/kg, IP | Radial Arm Water Maze | Ameliorated memory impairment | [7] |
| MPT0G211 | 3xTg-AD | - | - | 50 mg/kg, IP | - | Ameliorated spatial memory impairment | [8] |
| 5-Aroylindole 6 | 3xTg-AD | - | - | 50 & 100 mg/kg, IP | - | Ameliorated spatial memory impairment | [8] |
Table 2: Effects of Selective HDAC6 Inhibitors on Neuropathology in AD Mouse Models
| Compound | Mouse Model | Outcome Measure | Result | Reference |
| ACY-738 | APP/PS1 | p-tau (12E8) levels | Decreased | [8] |
| ACY-738 | APP/PS1 | Acetylated tau (Ac-KIGS) levels | Increased | [8] |
| MPT0G211 | 3xTg-AD | Aβ levels | Decreased | [8] |
| MPT0G211 | 3xTg-AD | p-tau (S396 and S404) levels | Decreased | [8] |
| 5-Aroylindole 6 | 3xTg-AD | Aβ levels | Decreased | [8] |
| 5-Aroylindole 6 | 3xTg-AD | p-tau (S396 and S404) levels | Decreased | [8] |
Experimental Protocols
The following is a generalized protocol for evaluating the efficacy of a selective HDAC6 inhibitor in a transgenic mouse model of Alzheimer's disease.
Animal Model Selection
Commonly used transgenic mouse models for AD include:
-
APP/PS1: Expresses mutant human amyloid precursor protein (APP) and presenilin 1 (PS1). Develops Aβ plaques and cognitive deficits.
-
3xTg-AD: Expresses mutant human APP, PS1, and tau. Develops both Aβ plaques and neurofibrillary tangles.
-
5XFAD: Expresses five familial AD mutations in APP and PS1. Exhibits rapid and aggressive amyloid pathology.
-
rTg4510: Expresses mutant human tau. Develops significant tau pathology and neuronal loss.
The choice of model will depend on the specific hypothesis being tested (e.g., targeting amyloid vs. tau pathology).
Experimental Workflow
Protocol: Chronic Administration of this compound in an AD Mouse Model
1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., DMSO, saline, corn oil - dependent on compound solubility)
-
AD transgenic mice (e.g., APP/PS1) and wild-type littermates
-
Standard animal housing and care facilities
-
Equipment for behavioral testing (e.g., Morris water maze, Y-maze)
-
Reagents and equipment for tissue processing, immunohistochemistry, Western blotting, and ELISA.
2. Methods:
-
Animal Preparation:
-
Acclimate mice to the housing facility for at least one week before the start of the experiment.
-
Randomly assign transgenic mice to either the vehicle control group or the this compound treatment group. Include a group of wild-type littermates as an additional control. A typical group size is 10-15 mice.
-
-
Drug Preparation and Administration:
-
Disclaimer: The following dosages are based on other selective HDAC6 inhibitors and should be optimized for this compound.
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound or vehicle to the respective groups daily via the determined route (e.g., intraperitoneal injection (IP), subcutaneous injection (SC), or oral gavage). Dosages from other studies have ranged from 0.5 mg/kg to 100 mg/kg.
-
The treatment duration can range from several weeks to months, depending on the age of the animals and the desired endpoint.
-
-
Behavioral Testing (to be performed during the final weeks of treatment):
-
Morris Water Maze (for spatial learning and memory):
-
Train mice to find a hidden platform in a circular pool of water for 5-7 consecutive days (4 trials per day).
-
Record the escape latency and path length to find the platform.
-
On the day after the last training session, perform a probe trial where the platform is removed, and measure the time spent in the target quadrant.
-
-
Y-Maze (for short-term spatial working memory):
-
Allow mice to freely explore a Y-shaped maze for 8 minutes.
-
Record the sequence of arm entries to calculate the percentage of spontaneous alternations.
-
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice according to approved protocols.
-
Perfuse the animals with saline followed by 4% paraformaldehyde (for histology) or collect the brain tissue fresh (for biochemical analysis).
-
For histology, post-fix the brain in 4% paraformaldehyde and then cryoprotect in sucrose solution before sectioning.
-
For biochemistry, dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Biochemical and Histological Analysis:
-
Western Blotting: Homogenize brain tissue to analyze the levels of acetylated α-tubulin, total and phosphorylated tau, Aβ, and other relevant markers.
-
Immunohistochemistry: Use brain sections to visualize and quantify Aβ plaques and neurofibrillary tangles.
-
ELISA: Quantify the levels of soluble and insoluble Aβ and inflammatory cytokines in brain homogenates.
-
3. Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA, t-test).
-
Quantify the results from Western blotting and immunohistochemistry using densitometry or image analysis software.
-
Compare the outcomes between the treatment, vehicle, and wild-type groups to determine the efficacy of this compound.
Safety and Toxicology Considerations
It is crucial to perform preliminary safety and toxicology studies for this compound. While selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors, potential side effects should be monitored. Observe animals daily for any signs of toxicity, such as weight loss, changes in grooming, or altered activity levels.
By following these generalized guidelines and adapting them based on the specific properties of this compound, researchers can effectively evaluate its therapeutic potential in animal models of Alzheimer's disease.
References
- 1. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HDAC Inhibition as Potential Therapeutic Strategy to Restore the Deregulated Immune Response in Severe COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Hdac6-IN-19 for In Vivo Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-19, also identified as Compound 14g, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant potential in preclinical cancer research. As a member of the tetrahydro-β-carboline class of compounds, this compound exhibits robust antiproliferative activity across a spectrum of cancer cell lines, including leukemia, colon cancer, melanoma, and breast cancer. Its high potency against HDAC6 (IC50 = 2.68 nM) and selectivity over other HDAC isoforms make it a valuable tool for investigating the therapeutic potential of targeted HDAC6 inhibition in oncology.[1][2][3][4][5][6][7] These application notes provide a comprehensive overview of this compound's mechanism of action, along with detailed protocols for its use in in vivo cancer studies.
Mechanism of Action and Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic deacetylase that plays a crucial role in various cellular processes implicated in cancer progression, including cell motility, protein quality control, and signaling. Unlike other HDACs that primarily target histones, HDAC6's key substrates include non-histone proteins like α-tubulin and Hsp90.
By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which disrupts microtubule dynamics and, consequently, can impede cell division and migration. Furthermore, the inhibition of HDAC6 can lead to the hyperacetylation and destabilization of Hsp90, a chaperone protein essential for the stability and function of numerous oncogenic proteins. This disruption of Hsp90 function can trigger the degradation of its client proteins, thereby inhibiting critical cancer-driving signaling pathways.
The downstream effects of HDAC6 inhibition by this compound are anticipated to impact several key signaling pathways involved in cancer, including:
-
Cell Cycle Regulation: By disrupting microtubule function, this compound can induce cell cycle arrest, typically at the G2/M phase.
-
Apoptosis: The accumulation of misfolded proteins due to Hsp90 inhibition and other cellular stresses can trigger programmed cell death.
-
Tumor Angiogenesis and Metastasis: Impaired cell motility resulting from altered microtubule dynamics can reduce the invasive and metastatic potential of cancer cells.
Below are diagrams illustrating the putative signaling pathways affected by this compound.
Quantitative Data Summary
While comprehensive in vivo efficacy data for this compound is still emerging, the available information on its in vitro activity against various cancer cell lines highlights its potential.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| HDAC6 | 2.68 |
| HDAC1 | 61.6 |
| HDAC2 | 98.7 |
| HDAC3 | 103 |
Data sourced from MedChemExpress.[1][2][3][4][5][6][7]
Table 2: In Vitro Antiproliferative Activity of this compound (Compound 14g) against various cancer cell lines (Specific IC50 values for individual cell lines are detailed in the source publication.)
| Cancer Type | Cell Lines |
| Leukemia | RPMI-8226, HL-60 |
| Colon Cancer | HCT-116 |
| Melanoma | A375 |
| Breast Cancer | MCF-7 |
Based on data from "Tetrahydro-β-carboline derivatives as potent histone deacetylase 6 inhibitors with broad-spectrum antiproliferative activity".
Experimental Protocols
The following are generalized protocols for in vivo cancer studies using this compound, based on standard practices for orally bioavailable small molecule inhibitors. Researchers should optimize these protocols for their specific cancer models and experimental goals.
In Vivo Xenograft Tumor Model Protocol
This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.
Materials:
-
This compound (Compound 14g)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile water)
-
Cancer cell line of interest
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Cell Preparation: Culture cancer cells to ~80% confluency. Harvest cells by trypsinization, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumors with calipers. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.
-
Group Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Control Group: Administer the vehicle solution orally once daily.
-
Treatment Group: Administer this compound, dissolved in the vehicle, orally once daily. A starting dose of 10-50 mg/kg can be considered, based on pharmacokinetic data and tolerability studies.
-
-
Monitoring During Treatment: Continue to measure tumor volume and mouse body weight every 2-3 days to assess efficacy and toxicity.
-
Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if signs of excessive toxicity are observed.
-
Tissue Collection and Analysis: At the endpoint, collect tumors and other relevant tissues for pharmacodynamic (e.g., Western blot for acetylated α-tubulin) and histopathological analysis.
Pharmacokinetic Study Protocol
A pharmacokinetic study is crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Materials:
-
This compound
-
Vehicle for oral and intravenous administration
-
Healthy mice (e.g., C57BL/6 or BALB/c)
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Dosing:
-
Oral (PO) Administration: Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.
-
Intravenous (IV) Administration: Administer a single dose of this compound (e.g., 1-2 mg/kg) via the tail vein.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.
Conclusion
This compound is a promising selective HDAC6 inhibitor with demonstrated in vitro antiproliferative activity against a range of cancer cell types. The provided protocols offer a framework for researchers to further investigate its in vivo efficacy and mechanism of action in various cancer models. As with any preclinical research, careful optimization of experimental conditions and adherence to ethical guidelines for animal studies are paramount for obtaining robust and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential of this compound as a novel anti-cancer agent.
References
- 1. and cancers | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112457310A - Tetrahydro-pyrido [3,4-b ] indole estrogen receptor modulators and uses thereof - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Detecting Hdac6-IN-19 Effects via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins such as α-tubulin, cortactin, and the heat shock protein 90 (HSP90).[1][2][3][4] The deacetylation of these substrates by HDAC6 is critical for microtubule stability, actin cytoskeleton regulation, and protein quality control.[2][5] Dysregulation of HDAC6 activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
Hdac6-IN-19 is a potent and selective inhibitor of HDAC6. By inhibiting the deacetylase activity of HDAC6, this compound leads to the hyperacetylation of its substrates. The most well-established biomarker for HDAC6 inhibition is the increased acetylation of α-tubulin at the lysine-40 residue.[6] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the effects of this compound on α-tubulin acetylation in cultured cells.
Signaling Pathway and Experimental Rationale
HDAC6 directly deacetylates α-tubulin, a key component of microtubules. Inhibition of HDAC6 by this compound blocks this deacetylation, resulting in an accumulation of acetylated α-tubulin. This change can be readily detected by Western blot using an antibody specific for acetylated α-tubulin.
Caption: this compound inhibits HDAC6, leading to an increase in acetylated α-tubulin.
Experimental Protocol
This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in α-tubulin acetylation.
Materials and Reagents
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research area).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
RIPA Lysis Buffer: (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
4x Laemmli Sample Buffer: (250 mM Tris-HCl pH 6.8, 8% SDS, 40% glycerol, 0.02% bromophenol blue, 10% β-mercaptoethanol).
-
Tris-Glycine SDS-PAGE Gels.
-
PVDF or Nitrocellulose Membranes.
-
Transfer Buffer: (25 mM Tris, 192 mM glycine, 20% methanol).
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40) antibody (e.g., Cell Signaling Technology #5335)
-
Mouse anti-α-Tubulin antibody (e.g., Sigma-Aldrich T5168) as a loading control.
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Chemiluminescence Imaging System.
Experimental Workflow
Caption: Workflow for Western blot analysis of this compound effects.
Step-by-Step Procedure
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 1/3 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-30 µg of protein per lane onto a Tris-Glycine SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated anti-rabbit secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total α-tubulin (e.g., 1:5000 dilution) as a loading control, followed by the corresponding HRP-conjugated anti-mouse secondary antibody.
-
-
Detection and Data Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated-α-tubulin band to the intensity of the total α-tubulin band for each sample.
-
Data Presentation
Summarize the quantitative data in a table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (µM) | Treatment Duration (hours) | Acetylated α-Tubulin (Normalized Intensity) | Fold Change vs. Control |
| Vehicle Control | 0 | 24 | 1.00 ± 0.12 | 1.0 |
| This compound | 0.1 | 24 | 1.85 ± 0.21 | 1.85 |
| This compound | 1 | 24 | 4.52 ± 0.45 | 4.52 |
| This compound | 10 | 24 | 8.13 ± 0.78 | 8.13 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Inactive antibody, insufficient protein loading, inefficient transfer, inactive ECL substrate. | Check antibody datasheet for recommended dilution and storage. Increase protein load. Verify transfer efficiency with Ponceau S stain. Use fresh ECL substrate. |
| High background | Insufficient blocking, antibody concentration too high, insufficient washing. | Increase blocking time or use a different blocking agent. Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-specific bands | Antibody cross-reactivity, protein degradation. | Use a more specific antibody. Ensure protease inhibitors are added to the lysis buffer and samples are kept on ice. |
Conclusion
This Western blot protocol provides a reliable method for detecting and quantifying the inhibitory effect of this compound on its target, HDAC6. By measuring the increase in α-tubulin acetylation, researchers can effectively assess the cellular potency and mechanism of action of this and other HDAC6 inhibitors, aiding in drug development and the study of HDAC6-related cellular pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. embopress.org [embopress.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for HDAC6 Inhibitors in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes. Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 deacetylates a number of non-histone proteins, including α-tubulin, cortactin, and Hsp90.[1][2] This activity implicates HDAC6 in the regulation of cell motility, protein degradation pathways, and stress responses.[1][3][4][5] Dysregulation of HDAC6 has been linked to the pathogenesis of several diseases, including cancer and neurodegenerative disorders like Alzheimer's and Parkinson's disease, making it an attractive therapeutic target.[2][3][6][7]
Selective inhibition of HDAC6 is a promising therapeutic strategy, potentially offering a more targeted approach with fewer side effects compared to pan-HDAC inhibitors.[8][9] A number of selective HDAC6 inhibitors have been developed and are being investigated in preclinical and clinical settings. This document provides an overview of the application of selective HDAC6 inhibitors in cell culture experiments, with a focus on commonly used compounds such as Tubastatin A and ACY-1215 (Ricolinostat).
Quantitative Data Summary
The following table summarizes the in vitro activity of commonly used selective HDAC6 inhibitors. The IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the target by 50%. The effective concentration in cell culture can vary depending on the cell type, experimental duration, and specific endpoint being measured.
| Inhibitor | Target | IC50 (in vitro) | Cell-Based Assay Concentration | Key Applications |
| Tubastatin A | HDAC6 | 15 nM[10][11][12] | 2.5 µM (for α-tubulin hyperacetylation in neurons)[10][11][12], 5-10 µM (for neuroprotection)[10][11][12] | Neuroprotection, cancer research, studying microtubule dynamics |
| ACY-1215 (Ricolinostat) | HDAC6 | 5 nM[13] | 0.01-10 µM (dose-dependent effects on cell viability)[13][14] | Cancer therapy (especially multiple myeloma), neurodegenerative disease research |
| Tubacin | HDAC6 | - | 2-10 µM (for α-tubulin acetylation and cell-based assays)[15][16][17] | Studying microtubule-dependent processes, cancer research |
| HPB | HDAC6 | ~36-fold selective over HDAC1 | 8-16 µM (for selective α-tubulin acetylation)[18] | Cancer research |
| QTX125 | HDAC6 | Highly selective | 10 nM (for α-tubulin acetylation in MCL cells)[19][20] | Mantle cell lymphoma research |
Signaling Pathways
HDAC6 is involved in multiple signaling pathways that are critical for cell survival, proliferation, and motility. Inhibition of HDAC6 can therefore impact these pathways, leading to various cellular outcomes.
HDAC6 Signaling in Cancer
In cancer cells, HDAC6 is implicated in pathways that promote tumorigenesis, such as the MAPK/ERK and PI3K/AKT pathways.[21][22][23] By deacetylating key proteins in these pathways, HDAC6 can enhance cancer cell survival and proliferation.
Caption: HDAC6 signaling pathways in cancer, highlighting the role of HDAC6 in the PI3K/AKT and MAPK/ERK pathways.
HDAC6 in Neurodegeneration
In the context of neurodegenerative diseases, HDAC6 plays a complex role. It is involved in the clearance of misfolded protein aggregates through the aggresome-autophagy pathway.[4][6] However, its deacetylation of α-tubulin can impair axonal transport, which is often compromised in these disorders.[3][6]
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. dovepress.com [dovepress.com]
- 4. To prevent neurodegeneration: HDAC6 uses different strategies for different challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. pnas.org [pnas.org]
- 18. pnas.org [pnas.org]
- 19. haematologica.org [haematologica.org]
- 20. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Next-Gen-HDAC6i-X in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic target for a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs, which are primarily nuclear and regulate gene expression through histone deacetylation, HDAC6 is predominantly cytoplasmic. Its substrates include non-histone proteins such as α-tubulin and cortactin, playing a crucial role in cell motility, protein degradation, and stress responses. The development of selective HDAC6 inhibitors is a key focus in drug discovery to minimize the off-target effects associated with pan-HDAC inhibitors. "Next-Gen-HDAC6i-X" represents a novel, highly selective inhibitor of HDAC6, designed for potent and specific activity. This document provides detailed application notes and protocols for the utilization of Next-Gen-HDAC6i-X in high-throughput screening (HTS) campaigns to identify and characterize novel modulators of HDAC6 activity.
Quantitative Data Summary
The inhibitory activity of Next-Gen-HDAC6i-X and other representative HDAC inhibitors is summarized below. This data is critical for establishing appropriate assay concentrations and for comparative analysis.
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| Next-Gen-HDAC6i-X (Modelled on Ricolinostat/ACY-1215) | HDAC6 | 5 | Cell-free | [1][2] |
| HDAC1 | 58 | Cell-free | [1] | |
| HDAC2 | 48 | Cell-free | [1] | |
| HDAC3 | 51 | Cell-free | [1] | |
| Tubastatin A | HDAC6 | 15 | Cell-free | [3][4] |
| HDAC8 | 855 (57-fold selective) | Cell-free | [4] | |
| Other HDACs | >15,000 (>1000-fold selective) | Cell-free | [3][4] | |
| Vorinostat (SAHA) | Pan-HDAC | ~50-100 (varies by isoform) | Cell-free | |
| Trichostatin A (TSA) | Pan-HDAC | ~1-20 (varies by isoform) | Cell-free |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving HDAC6 and a typical experimental workflow for a high-throughput screen.
Experimental Protocols
Biochemical High-Throughput Screening Assay for HDAC6 Inhibition
This protocol describes a fluorogenic biochemical assay suitable for HTS to identify inhibitors of recombinant human HDAC6.
Materials:
-
Recombinant Human HDAC6 (e.g., BPS Bioscience, Cat# 50056)
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, and 1 mg/mL BSA.
-
Developer Solution: Assay buffer containing Trypsin (2 mg/mL) and a known HDAC inhibitor like Trichostatin A (TSA) at 10 µM to stop the HDAC6 reaction.
-
Next-Gen-HDAC6i-X (or other test compounds) dissolved in 100% DMSO.
-
Positive Control: A known selective HDAC6 inhibitor (e.g., Tubastatin A).
-
Negative Control: 100% DMSO.
-
384-well black, flat-bottom assay plates.
-
Multichannel pipettes or automated liquid handling system.
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~460 nm.
Procedure:
-
Compound Plating: Prepare serial dilutions of Next-Gen-HDAC6i-X and other test compounds in 100% DMSO. Using an automated liquid handler, dispense 100 nL of each compound solution into the wells of a 384-well assay plate. For controls, dispense 100 nL of DMSO (negative control) or a reference inhibitor (positive control).
-
Enzyme Preparation: Dilute the recombinant HDAC6 enzyme to a final concentration of 2-5 ng/µL in cold assay buffer.
-
Enzyme Addition: Add 10 µL of the diluted HDAC6 enzyme solution to each well of the assay plate containing the compounds.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Substrate Addition: Prepare the fluorogenic HDAC6 substrate at a concentration of 20 µM in assay buffer. Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction.
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Signal Development: Add 10 µL of the developer solution to each well. This will stop the HDAC6 reaction and allow trypsin to cleave the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Signal Detection: Incubate the plate at 37°C for 20 minutes to allow for complete development of the fluorescent signal. Read the fluorescence intensity on a plate reader (Excitation: 360 nm, Emission: 460 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay for HDAC6 Activity using High-Content Analysis
This protocol outlines a cell-based assay to quantify the inhibition of HDAC6 in a cellular context by measuring the acetylation of its primary substrate, α-tubulin.[5]
Materials:
-
Human cell line (e.g., HeLa or U2OS).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Next-Gen-HDAC6i-X (or other test compounds) dissolved in DMSO.
-
Fixation Solution: 4% paraformaldehyde in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% BSA in PBS.
-
Primary Antibody: Mouse anti-acetylated-α-tubulin (e.g., Sigma-Aldrich, T7451).
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG.
-
Nuclear Stain: Hoechst 33342.
-
384-well clear-bottom imaging plates.
-
High-content imaging system.
Procedure:
-
Cell Seeding: Seed HeLa or U2OS cells into 384-well imaging plates at a density of 2,000-4,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Next-Gen-HDAC6i-X or other test compounds for 4-24 hours. Include DMSO-treated wells as a negative control.
-
Cell Fixation: Carefully remove the culture medium and wash the cells once with PBS. Add 50 µL of Fixation Solution to each well and incubate for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Add 50 µL of Permeabilization Buffer and incubate for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Add 50 µL of Blocking Buffer and incubate for 1 hour at room temperature.
-
Primary Antibody Staining: Dilute the anti-acetylated-α-tubulin antibody in Blocking Buffer (e.g., 1:1000). Remove the blocking buffer and add 25 µL of the primary antibody solution to each well. Incubate overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash the cells three times with PBS. Dilute the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 in Blocking Buffer. Add 25 µL of this solution to each well and incubate for 1 hour at room temperature, protected from light.
-
Imaging: Wash the cells three times with PBS, leaving 50 µL of PBS in each well. Acquire images using a high-content imaging system, capturing both the Hoechst (nuclear) and Alexa Fluor 488 (acetylated tubulin) channels.
-
Image and Data Analysis: Use the high-content analysis software to identify individual cells based on the nuclear stain. Quantify the mean fluorescence intensity of acetylated α-tubulin in the cytoplasm of each cell. Calculate the average intensity per well and normalize to the DMSO control. Plot the normalized intensity versus compound concentration to determine the EC50 value.
Conclusion
Next-Gen-HDAC6i-X is a potent and selective tool for investigating the biological roles of HDAC6. The provided protocols for biochemical and cell-based high-throughput screening offer robust methods for identifying and characterizing novel HDAC6 inhibitors. The quantitative data and pathway diagrams serve as valuable resources for experimental design and data interpretation in drug discovery and chemical biology research.
References
Application Notes and Protocols for Immunofluorescence Staining of Hdac6-IN-19 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in a variety of cellular processes. Unlike other HDACs that primarily target histone proteins within the nucleus, HDAC6 boasts a diverse range of non-histone substrates, including α-tubulin, cortactin, and Hsp90.[1][2] This broad substrate specificity implicates HDAC6 in the regulation of microtubule dynamics, cell motility, protein quality control through the aggresome pathway, and immune responses.[1][2][3] Dysregulation of HDAC6 activity has been linked to various pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention.[4][5][6]
Hdac6-IN-19 is a selective inhibitor of HDAC6. By inhibiting the deacetylase activity of HDAC6, this compound is expected to induce hyperacetylation of its substrates. This modulation of protein acetylation can, in turn, impact downstream signaling pathways and cellular functions. Immunofluorescence staining is a powerful technique to visualize the subcellular localization of proteins and to quantify changes in their expression levels and post-translational modifications, such as acetylation, in response to treatment with inhibitors like this compound.
These application notes provide a detailed protocol for immunofluorescence staining of cells treated with this compound to assess its effects on key cellular markers.
Data Presentation
The following table summarizes representative quantitative data on the effects of selective HDAC6 inhibition on cellular markers, as measured by immunofluorescence. Note: This data is based on studies with well-characterized selective HDAC6 inhibitors. Similar validation is recommended for this compound.
| Cellular Marker | Treatment Group | Mean Fluorescence Intensity (Arbitrary Units) | Fold Change vs. Control | Statistical Significance (p-value) |
| Acetylated α-Tubulin | Vehicle Control | 100 ± 15 | 1.0 | - |
| This compound (1 µM) | 350 ± 45 | 3.5 | < 0.01 | |
| HDAC6 | Vehicle Control | 250 ± 30 | 1.0 | - |
| This compound (1 µM) | 245 ± 28 | 0.98 | > 0.05 (not significant) | |
| NF-κB p65 (Nuclear) | Vehicle Control (Unstimulated) | 50 ± 10 | 1.0 | - |
| This compound (1 µM) (Unstimulated) | 48 ± 9 | 0.96 | > 0.05 (not significant) | |
| Vehicle Control (Stimulated) | 200 ± 25 | 4.0 | < 0.001 vs. Unstimulated Control | |
| This compound (1 µM) (Stimulated) | 120 ± 18 | 2.4 | < 0.05 vs. Stimulated Control |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
The following diagram illustrates the primary mechanism of action of this compound and its effect on a key substrate, α-tubulin.
References
- 1. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted inhibition of histone deacetylase 6 in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a new small-molecule inhibitor of HDAC6 in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Acetylation Dynamics Using a Selective HDAC6 Inhibitor
Note: Extensive searches for a specific inhibitor named "Hdac6-IN-19" did not yield any publicly available information. The following application notes and protocols are based on the well-characterized, selective Histone Deacetylase 6 (HDAC6) inhibitor, Tubastatin A , as a representative tool for studying protein acetylation dynamics. The principles and methods described are generally applicable to other selective HDAC6 inhibitors.
Introduction to HDAC6 and Protein Acetylation
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by removing acetyl groups from non-histone proteins.[1][2] Its substrates include key proteins involved in cytoskeleton regulation, protein folding, and cell signaling, such as α-tubulin, cortactin, and Hsp90.[2][3][4] Dysregulation of HDAC6 activity has been implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][5]
Selective HDAC6 inhibitors, like Tubastatin A, are invaluable tools for dissecting the specific roles of HDAC6 in cellular physiology and pathology. By inhibiting HDAC6, these compounds lead to the hyperacetylation of its substrates, allowing researchers to study the downstream consequences on protein function and signaling pathways.[5][6] These inhibitors are characterized by their high selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs responsible for histone deacetylation, thus minimizing off-target effects on gene expression.[6][7]
Application Notes
Selective HDAC6 inhibitors are versatile reagents for a wide range of applications in cell biology and drug discovery.
-
Studying Cytoskeletal Dynamics: By increasing the acetylation of α-tubulin, HDAC6 inhibitors can be used to investigate the role of microtubule stability in processes such as cell motility, intracellular transport, and cell division.[3][7]
-
Investigating Protein Quality Control: HDAC6 is involved in the clearance of misfolded proteins through the aggresome-autophagy pathway.[8] Inhibitors can be used to study the dynamics of protein aggregation and degradation in models of neurodegenerative diseases.
-
Elucidating Signaling Pathways: HDAC6 modulates various signaling pathways, including those involved in cell growth, stress response, and immune regulation.[9][10] Its inhibitors are useful for dissecting these pathways and identifying potential therapeutic targets.
-
Cancer Research: HDAC6 has been implicated in cancer progression and metastasis. Selective inhibitors can be used to explore the anti-cancer effects of targeting HDAC6, both alone and in combination with other therapies.
-
Neurobiology: Given the role of HDAC6 in axonal transport and neuronal function, its inhibitors are valuable tools for studying neurodegenerative diseases like Huntington's and Charcot-Marie-Tooth disease.[6][8][11]
Quantitative Data Summary
The following table summarizes representative quantitative data on the effects of selective HDAC6 inhibition on protein acetylation and cellular processes.
| Parameter | Cell Line | Inhibitor & Concentration | Effect | Reference |
| α-tubulin Acetylation | NIH 3T3 | Tubacin (2 µM) | Significant increase in acetylated α-tubulin | [7] |
| Histone H3 Acetylation | Striatal cells | Tubacin | No significant change | [6] |
| Cell Motility | NIH 3T3 | Tubacin (2 µM) | Inhibition of cell migration | [7] |
| Axonal Transport | Primary Neurons | T-3793168 (250 nM) | Rescue of mitochondrial transport | [11] |
| 14-3-3ζ Acetylation | U2OS | Tubacin | Increased Lys49 acetylation | [12] |
Experimental Protocols
Protocol 1: Western Blot Analysis of α-tubulin Acetylation
This protocol describes the detection of changes in α-tubulin acetylation in cultured cells following treatment with a selective HDAC6 inhibitor.
Materials:
-
Cell culture medium and supplements
-
Selective HDAC6 inhibitor (e.g., Tubastatin A)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetylated-α-tubulin (Lys40)
-
Anti-α-tubulin (loading control)
-
Anti-HDAC6
-
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the selective HDAC6 inhibitor at various concentrations and time points. Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the protein lysates on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 2: Immunofluorescence Staining of Acetylated Microtubules
This protocol allows for the visualization of changes in microtubule acetylation within cells.
Materials:
-
Cells cultured on coverslips
-
Selective HDAC6 inhibitor
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-acetylated-α-tubulin (Lys40)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Cell Culture and Treatment: Plate cells on sterile coverslips in a petri dish and treat with the HDAC6 inhibitor as described in Protocol 1.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the anti-acetylated-α-tubulin antibody diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash with PBS, counterstain with DAPI for 5 minutes, and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Signaling Pathways and Visualizations
HDAC6 inhibition impacts several key signaling pathways. The diagrams below, generated using Graphviz, illustrate some of these interactions.
Caption: Inhibition of HDAC6 leads to increased α-tubulin acetylation.
Caption: HDAC6 inhibition affects Hsp90 chaperone activity.
Caption: A typical experimental workflow for studying protein acetylation.
References
- 1. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. H19 inhibition increases HDAC6 and regulates IRS1 levels and insulin signaling in the skeletal muscle during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone Deacetylase 6 Controls Atrial Fibrosis and Remodeling in Postinfarction Mice Through the Modulation of Wnt3a/GSK‐3β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Method for Assessing Hdac6-IN-19 Permeability in Cells
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for assessing the cell permeability of Hdac6-IN-19, a selective inhibitor of Histone Deacetylase 6 (HDAC6). Understanding the ability of this compound to cross cellular membranes is crucial for evaluating its potential as a therapeutic agent, as it must reach its intracellular target to exert its biological effect. The following sections describe two primary methods for permeability assessment: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. Additionally, an overview of the relevant HDAC6 signaling pathway is provided.
Introduction to this compound and Permeability
This compound is a small molecule inhibitor targeting HDAC6, a unique cytoplasmic enzyme that plays a critical role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1][2][3] The efficacy of this compound is contingent on its ability to penetrate the cell membrane and accumulate at sufficient intracellular concentrations to engage with its target. Therefore, assessing its permeability is a key step in its preclinical development.
Cell permeability is the rate at which a substance can cross a biological membrane. For drug candidates, this property significantly influences oral bioavailability and overall pharmacokinetic and pharmacodynamic (PK/PD) profiles. Two widely accepted in vitro models to predict in vivo permeability are the PAMPA and the Caco-2 assays.[4][5][6][7][8][9][10]
Data Presentation
Table 1: Permeability Classification
This table provides a general classification of compound permeability based on the apparent permeability coefficient (Papp) values obtained from Caco-2 assays and the effective permeability (Pe) from PAMPA.
| Permeability Class | Caco-2 Papp (x 10-6 cm/s) | PAMPA Pe (x 10-6 cm/s) | Expected In Vivo Absorption |
| High | > 10 | > 1.5 | > 85% |
| Moderate | 1 - 10 | 0.5 - 1.5 | 20% - 85% |
| Low | < 1 | < 0.5 | < 20% |
Table 2: Sample Experimental Data for this compound Permeability
This table presents hypothetical, yet representative, data for this compound permeability as determined by PAMPA and Caco-2 assays. Control compounds with known permeability characteristics are included for comparison.
| Compound | Assay Type | Apparent Permeability (Papp/Pe) (x 10-6 cm/s) | Efflux Ratio (B-A/A-B) | Permeability Classification |
| This compound | PAMPA | 2.5 | N/A | High |
| This compound | Caco-2 | 12.1 | 1.2 | High |
| Atenolol (Low Perm.) | Caco-2 | 0.4 | 1.1 | Low |
| Propranolol (High Perm.) | Caco-2 | 25.8 | 1.0 | High |
| Verapamil (P-gp Substrate) | Caco-2 | 8.5 | 3.5 | Moderate (with efflux) |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method that assesses the passive diffusion of a compound across an artificial lipid membrane.[4][11][12][13] This assay is particularly useful in early drug discovery to rank compounds based on their passive permeability.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (high and low permeability)
-
Plate shaker
-
UV-Vis spectrophotometer or LC-MS/MS system
Procedure:
-
Membrane Coating: Carefully coat the filter surface of each well of the 96-well filter plate with 5 µL of the phospholipid solution.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (pH 7.4).
-
Donor Plate Preparation: Prepare the donor solutions by diluting this compound and control compounds to a final concentration (e.g., 100 µM) in PBS. Add 150 µL of the donor solution to each well of the coated filter plate.
-
Sandwich Assembly: Carefully place the filter plate (donor plate) on top of the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculation of Effective Permeability (Pe): The effective permeability is calculated using the following equation:
Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [Drug]A / [Drug]D, initial)
Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[Drug]A = Drug concentration in the acceptor well
-
[Drug]D, initial = Initial drug concentration in the donor well
-
Protocol 2: Caco-2 Permeability Assay
The Caco-2 permeability assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal drug absorption.[6][7][8][9][10] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both tight junctions and active transporters.[6][8][9]
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 6.5
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., atenolol for low permeability, propranolol for high permeability, and a P-gp substrate like verapamil)
-
Transepithelial Electrical Resistance (TEER) meter
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at a density of approximately 6 x 104 cells/cm2. Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the Caco-2 cell monolayers. Only use monolayers with TEER values above 250 Ω·cm2 for the transport studies.
-
Transport Experiment (Apical to Basolateral - A-B): a. Wash the cell monolayers twice with pre-warmed HBSS (pH 7.4). b. Add 0.4 mL of HBSS (pH 6.5, to mimic the slightly acidic intestinal lumen) containing this compound (e.g., at 10 µM) to the apical (A) compartment. c. Add 1.2 mL of fresh HBSS (pH 7.4) to the basolateral (B) compartment. d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral compartment and replace it with fresh HBSS.
-
Transport Experiment (Basolateral to Apical - B-A): a. To assess active efflux, perform the transport experiment in the reverse direction. b. Add 1.2 mL of HBSS (pH 7.4) containing this compound to the basolateral compartment. c. Add 0.4 mL of fresh HBSS (pH 7.4) to the apical compartment. d. Collect samples from the apical compartment at the same time points.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio: Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = The rate of drug appearance in the receiver compartment
-
A = The surface area of the membrane
-
C0 = The initial concentration of the drug in the donor compartment
Efflux Ratio = Papp (B-A) / Papp (A-B)
An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualization of Workflows and Pathways
Experimental Workflow for Permeability Assessment
Caption: Workflow for assessing the permeability of this compound.
Simplified HDAC6 Signaling Pathway
Caption: Simplified HDAC6 signaling pathway and the point of intervention for this compound.
Conclusion
The protocols described in this application note provide a robust framework for assessing the cell permeability of this compound. The PAMPA assay offers a rapid, high-throughput method for evaluating passive diffusion, while the Caco-2 assay provides a more physiologically relevant model that also accounts for active transport mechanisms. Together, these assays can generate critical data to inform the selection and optimization of this compound as a potential therapeutic candidate. The provided diagrams offer a clear visualization of the experimental workflow and the targeted biological pathway.
References
- 1. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 5. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Caco-2 Permeability | Evotec [evotec.com]
- 9. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Caco-2 Permeability Assay | PPTX [slideshare.net]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes for Hdac6-IN-19 in Primary Neuron Cultures
References
- 1. caymanchem.com [caymanchem.com]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylated α-Tubulin and α-Synuclein: Physiological Interplay and Contribution to α-Synuclein Oligomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of tubulin acetylation and tubulin acetyltransferase binding on microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection | Journal of Neuroscience [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | HDAC | | Invivochem [invivochem.cn]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes: Protocol for Testing Hdac6-IN-19 in Organoid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1] Its substrates include α-tubulin, HSP90, and cortactin, making it a key regulator of microtubule dynamics, cell motility, protein quality control, and autophagic processes.[2][3][4] Dysregulation of HDAC6 activity has been implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.[1][5][6]
Hdac6-IN-19 is a small molecule inhibitor designed to selectively target HDAC6. Organoid models, which are three-dimensional (3D) structures derived from stem cells that recapitulate the architecture and function of native organs, offer a physiologically relevant platform for evaluating the efficacy and mechanism of action of such inhibitors.[7] These models bridge the gap between traditional 2D cell culture and in vivo studies, providing a more accurate prediction of drug response.[8]
This document provides a comprehensive protocol for testing this compound in organoid models, covering organoid culture, inhibitor treatment, and a suite of assays to determine the compound's effects on viability, target engagement, and downstream cellular functions.
Compound Profile: this compound
| Feature | Description |
| Target | Histone Deacetylase 6 (HDAC6)[1] |
| Mechanism of Action | Binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to the hyperacetylation of HDAC6 substrates.[9][10] |
| Key Substrates | α-tubulin, HSP90, Cortactin, Peroxiredoxins.[2][3][11] |
| Downstream Effects | Inhibition can lead to stabilized microtubules, impaired cell motility, disruption of protein chaperone function, and altered autophagy.[3][4][12] |
| Potential Applications | Oncology, Neurodegenerative Disorders, Inflammatory Diseases.[5][6] |
| Biomarker of Activity | Increased acetylation of α-tubulin is a well-established biomarker for HDAC6 inhibition.[10] |
HDAC6 Signaling Pathway and Point of Inhibition
The following diagram illustrates the primary cytoplasmic roles of HDAC6 and the mechanism of inhibition by this compound.
Experimental Workflow Overview
This diagram provides a high-level overview of the entire protocol, from initial organoid culture to final data analysis.
Detailed Experimental Protocols
Protocol 1: Organoid Culture and Maintenance
This protocol describes the general steps for establishing and maintaining organoid cultures. Specific media components and culture conditions should be optimized based on the organoid type (e.g., colorectal, pancreatic, cerebral).[7][13]
Materials:
-
Basal culture medium (e.g., Advanced DMEM/F12)[13]
-
Growth factors and supplements (e.g., Wnt3a, R-Spondin1, Noggin, EGF)[13]
-
ROCK inhibitor (e.g., Y-27632)
-
Extracellular Matrix (ECM) (e.g., Matrigel®)[14]
-
Organoid dissociation reagent
-
Sterile culture plates (e.g., 6-well or 24-well plates)
Procedure:
-
Media Preparation: Prepare the complete organoid growth medium with all necessary growth factors and supplements according to established protocols for your specific organoid model.[13]
-
Thawing Organoids (if starting from cryopreserved stock):
-
Rapidly thaw a cryovial of organoids in a 37°C water bath.
-
Transfer the contents to a 15 mL conical tube containing 10 mL of basal medium to wash away the cryopreservation medium.
-
Centrifuge to pellet the organoids, and carefully aspirate the supernatant.
-
-
Embedding in ECM:
-
Resuspend the organoid pellet in cold liquid ECM on ice. The volume of ECM will depend on the number of domes to be plated.[14]
-
Dispense droplets (e.g., 25-50 µL) of the organoid-ECM suspension into the center of pre-warmed culture plate wells.[15]
-
Invert the plate and incubate at 37°C for 15-30 minutes to allow the ECM to polymerize into stable domes.
-
-
Culture:
-
Carefully add pre-warmed complete organoid growth medium to each well, avoiding disruption of the domes.
-
For the first 24-48 hours post-thawing or passaging, supplement the medium with a ROCK inhibitor to prevent dissociation-induced apoptosis.
-
Culture the organoids at 37°C, 5% CO₂, changing the medium every 2-3 days.
-
-
Passaging:
-
When organoids become large and dense with darkened centers, they are ready for passaging (typically every 7-10 days).
-
Mechanically disrupt the ECM domes and collect the organoids.
-
Use an organoid dissociation reagent to break them down into smaller fragments.
-
Wash and re-plate the fragments in fresh ECM as described in step 3.
-
Protocol 2: this compound Treatment of Organoids
This protocol details the preparation and application of this compound for dose-response studies.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Complete organoid growth medium
-
96-well clear-bottom, white-walled plates (for luminescence assays) or other appropriate plates
-
Established organoid cultures
Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot and store at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[16]
-
-
Organoid Seeding for Assay:
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a serial dilution of the inhibitor in complete organoid growth medium to achieve the desired final concentrations (e.g., from 1 nM to 10 µM).
-
Important: Ensure the final DMSO concentration is consistent across all wells (including vehicle control) and is non-toxic to the organoids (typically ≤ 0.1%).
-
-
Treatment:
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the appropriate this compound working solution or vehicle control (medium with DMSO) to each well.
-
Include "no treatment" controls and "vehicle" controls.
-
Incubate the plate at 37°C, 5% CO₂ for the desired treatment duration (e.g., 72 hours).
-
Protocol 3: Efficacy and Mechanism of Action Assays
This assay quantifies ATP, an indicator of metabolically active cells, to assess cell viability.
Procedure:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® 3D reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of medium in the well (e.g., 100 µL) to each well.[15]
-
Mix vigorously on a plate shaker for 5 minutes to lyse the organoids and break up the ECM dome.[15]
-
Incubate at room temperature for an additional 25-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC₅₀ value.
This assay directly measures the enzymatic activity of HDAC6 in organoid lysates. Several commercial kits are available.[17][18][19]
Procedure:
-
Lysate Preparation:
-
Harvest organoids from the ECM domes after treatment.
-
Wash with cold PBS and lyse using the specific lysis buffer provided in the assay kit (e.g., Abcam ab284549).[20]
-
Centrifuge the lysate to clarify and collect the supernatant.[20]
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Performance:
-
Follow the kit protocol, which typically involves adding a specific amount of organoid lysate to a 96-well plate.[18]
-
Add the fluorogenic HDAC6 substrate. The substrate is deacetylated by active HDAC6 in the lysate.[17]
-
Incubate at 37°C for a specified time (e.g., 30 minutes).[20]
-
Add a developer solution that generates a fluorescent signal from the deacetylated substrate.[18]
-
Measure fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 380/490 nm).[18]
-
-
Data Analysis: Compare the fluorescence signal from treated samples to the vehicle control to determine the percent inhibition of HDAC6 activity.
This method confirms that this compound is engaging its target within the organoids by measuring the acetylation level of its primary substrate, α-tubulin.
Procedure:
-
Protein Extraction: Harvest and lyse treated organoids using RIPA buffer supplemented with protease and deacetylase inhibitors (including Trichostatin A and Sodium Butyrate).
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody against acetylated α-tubulin .
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin) for normalization.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Data Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of acetylated α-tubulin to total α-tubulin (or loading control) and normalize to the vehicle control.
Data Presentation Tables
Table 1: Cytotoxicity of this compound in Organoid Models
| Organoid Model | This compound IC₅₀ (µM) | 95% Confidence Interval |
|---|---|---|
| Colorectal Cancer Organoid Line 1 | [Insert Value] | [Insert Value] |
| Pancreatic Cancer Organoid Line 1 | [Insert Value] | [Insert Value] |
| Normal Colon Organoid Line 1 | [Insert Value] | [Insert Value] |
Table 2: Inhibition of HDAC6 Enzymatic Activity
| Treatment Concentration | % HDAC6 Activity (Relative to Vehicle) | Standard Deviation |
|---|---|---|
| Vehicle (0.1% DMSO) | 100 | [Insert Value] |
| This compound (100 nM) | [Insert Value] | [Insert Value] |
| This compound (1 µM) | [Insert Value] | [Insert Value] |
| this compound (10 µM) | [Insert Value] | [Insert Value] |
Table 3: Western Blot Quantification of Target Engagement
| Treatment Concentration | Acetylated α-tubulin / Total α-tubulin Ratio (Fold Change vs. Vehicle) | Standard Deviation |
|---|---|---|
| Vehicle (0.1% DMSO) | 1.0 | [Insert Value] |
| This compound (100 nM) | [Insert Value] | [Insert Value] |
| This compound (1 µM) | [Insert Value] | [Insert Value] |
| this compound (10 µM) | [Insert Value] | [Insert Value] |
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Novel Histone Deacetylase 6 Inhibitor Confers Anti-inflammatory Effects and Enhances Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organoid Culture Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sinobiological.com [sinobiological.com]
- 14. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 15. stemcell.com [stemcell.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 18. assaygenie.com [assaygenie.com]
- 19. biocompare.com [biocompare.com]
- 20. abcam.com [abcam.com]
Application Notes and Protocols for Hdac6-IN-19 in CRISPR/Cas9 Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein degradation, and signal transduction.[1] Unlike other HDACs that primarily target histone proteins within the nucleus, HDAC6's main substrates are non-histone proteins such as α-tubulin, Hsp90, and cortactin.[1][2] Its involvement in pathways that are crucial for cancer cell survival and proliferation has made it an attractive target for therapeutic intervention.[1]
Hdac6-IN-19 is a potent and selective inhibitor of HDAC6. The use of such selective inhibitors in conjunction with CRISPR/Cas9-mediated gene knockout cell lines provides a powerful platform for target validation and for elucidating the specific roles of HDAC6 in cellular physiology and disease. By comparing the effects of this compound on wild-type cells with those on HDAC6 knockout (KO) cells, researchers can definitively attribute the observed biological effects to the inhibition of HDAC6, thereby distinguishing on-target from potential off-target activities.
This document provides detailed application notes and protocols for utilizing this compound in the context of HDAC6 CRISPR/Cas9 knockout cell lines for cancer research and drug development.
Mechanism of Action
This compound exerts its biological effects by binding to the catalytic domain of the HDAC6 enzyme, thereby inhibiting its deacetylase activity. One of the most well-characterized downstream effects of HDAC6 inhibition is the hyperacetylation of its primary substrate, α-tubulin.[3] Acetylation of α-tubulin is associated with increased microtubule stability and can affect cellular processes such as intracellular transport and cell migration.[4][5] By comparing the levels of acetylated α-tubulin in wild-type and HDAC6 KO cells upon treatment with this compound, one can confirm the inhibitor's mechanism of action and its specificity for HDAC6. In HDAC6 KO cells, the baseline level of acetylated α-tubulin is expected to be elevated, and treatment with this compound should have a minimal additional effect, confirming that the inhibitor's primary target is absent.
Data Presentation
Biochemical Profile of this compound
| Compound | Target | IC50 (nM) |
| This compound | HDAC6 | 2.68[6] |
Selectivity Profile of Representative HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Tubastatin A | 4 | >1000 | >250 |
| ACY-1215 | 5 | 104 | 20.8 |
| This compound | 2.68 | Not Reported | Not Reported |
Data for Tubastatin A and ACY-1215 are representative and sourced from various publications to illustrate the concept of selectivity.
Expected Cellular Effects of a Selective HDAC6 Inhibitor
| Cell Line | Treatment | Expected Effect on Cell Viability (GI50) | Expected Change in Acetylated α-Tubulin |
| Wild-Type (e.g., A549) | This compound | Dose-dependent decrease | Significant increase |
| HDAC6 KO (e.g., A549) | This compound | Minimal to no effect | No significant change from baseline |
This table presents hypothetical, yet expected, outcomes based on the principles of on-target inhibition in a knockout model system.
Mandatory Visualizations
Caption: HDAC6 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for this compound Target Validation.
Experimental Protocols
Protocol 1: Generation of HDAC6 Knockout (KO) Cell Lines via CRISPR/Cas9
Objective: To generate a stable cell line lacking functional HDAC6 protein to serve as a negative control for inhibitor studies.
Materials:
-
Target cancer cell line (e.g., A549, HeLa)
-
Lentiviral or plasmid-based CRISPR/Cas9 system with a selectable marker (e.g., puromycin resistance)
-
HDAC6-specific guide RNA (gRNA) sequences (design using online tools and select at least two different gRNAs targeting an early exon)
-
Scrambled or non-targeting gRNA control
-
Lipofectamine 3000 or other suitable transfection reagent
-
Puromycin or other appropriate selection antibiotic
-
96-well plates for single-cell cloning
-
PCR reagents for genomic DNA extraction and amplification
-
Sanger sequencing reagents
-
Antibodies for Western blot validation (anti-HDAC6, anti-β-actin)
Methodology:
-
gRNA Design and Cloning:
-
Design two or more gRNAs targeting an early constitutive exon of the HDAC6 gene.
-
Clone the gRNA sequences into the CRISPR/Cas9 vector system according to the manufacturer's protocol.
-
-
Transfection:
-
Plate the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Transfect the cells with the HDAC6-gRNA-Cas9 plasmid or a non-targeting control plasmid using a suitable transfection reagent.
-
-
Antibiotic Selection:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin at a pre-determined optimal concentration) to the culture medium.
-
Replace the medium with fresh antibiotic-containing medium every 2-3 days until all non-transfected cells are eliminated.
-
-
Single-Cell Cloning:
-
Once a stable polyclonal population is established, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.
-
Culture the single-cell clones until they form visible colonies.
-
-
Screening and Validation:
-
Expand the individual clones into larger culture vessels.
-
Genomic DNA Validation: Extract genomic DNA from each clone. Amplify the region of the HDAC6 gene targeted by the gRNA using PCR. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Validation: Prepare whole-cell lysates from clones confirmed to have indels. Perform Western blotting using an anti-HDAC6 antibody to confirm the absence of the HDAC6 protein. Use a loading control like β-actin to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of this compound on wild-type versus HDAC6 KO cells.
Materials:
-
Wild-type and validated HDAC6 KO cells
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
DMSO (vehicle control)
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed both wild-type and HDAC6 KO cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement (MTT Assay example):
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the cell viability (%) against the log concentration of this compound and calculate the GI50 (concentration for 50% growth inhibition) for both wild-type and HDAC6 KO cell lines.
-
Protocol 3: Western Blot Analysis of α-Tubulin Acetylation
Objective: To measure the effect of this compound on the acetylation of α-tubulin in wild-type and HDAC6 KO cells.
Materials:
-
Wild-type and validated HDAC6 KO cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-HDAC6, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Treatment and Lysis:
-
Seed wild-type and HDAC6 KO cells in 6-well plates.
-
Treat the cells with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin at 1:1000, anti-α-tubulin at 1:2000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify the levels of acetylated α-tubulin relative to total α-tubulin. Also, probe for HDAC6 to confirm its absence in the KO cells and β-actin as a loading control.
-
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | HDAC | | Invivochem [invivochem.cn]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Hdac6-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and signal transduction. Unlike other HDACs that primarily target histone proteins within the nucleus, HDAC6 boasts a diverse range of non-histone substrates, such as α-tubulin and Hsp90. Its involvement in key oncogenic pathways has positioned HDAC6 as an attractive therapeutic target in oncology.
Hdac6-IN-19 is a potent and selective inhibitor of HDAC6. By inhibiting the enzymatic activity of HDAC6, this compound induces hyperacetylation of its substrates, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells. Flow cytometry is an indispensable tool for elucidating and quantifying the cellular responses to this compound treatment. This document provides detailed application notes and protocols for the flow cytometric analysis of cells treated with this compound, focusing on cell cycle progression and apoptosis.
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis of cancer cells treated with selective HDAC6 inhibitors. These values can serve as a benchmark for expected outcomes when analyzing cells treated with this compound.
Table 1: Effect of Selective HDAC6 Inhibitors on Cell Cycle Distribution
| Cell Line | Treatment (Inhibitor) | Concentration (µM) | Duration (h) | % G1 Phase | % S Phase | % G2/M Phase |
| A549 (Lung Carcinoma) | CAY10603 | 0.01 | 48 | 45.2 | 25.1 | 29.7 |
| Vehicle | - | 48 | 58.3 | 23.5 | 18.2 | |
| HCT116 (Colon Carcinoma) | Romidepsin (Class I inhibitor) | 0.004 | 24 | 40.1 | 15.2 | 44.7 |
| Vehicle | - | 24 | 55.6 | 28.9 | 15.5 | |
| PC-3 (Prostate Cancer) | Dimer Compound | 30 | 24 | 42.1 | 18.5 | 39.4 |
| Vehicle | - | 24 | 60.2 | 25.3 | 14.5 |
Table 2: Induction of Apoptosis by Selective HDAC6 Inhibitors
| Cell Line | Treatment (Inhibitor) | Concentration (µM) | Duration (h) | % Apoptotic Cells (Annexin V+) |
| A549 (Lung Carcinoma) | CAY10603 | 0.01 | 48 | 25.8 |
| Vehicle | - | 48 | 5.2 | |
| A549 (Lung Carcinoma) | CAY10603 + Gefitinib (1 µM) | 0.01 | 48 | 45.3 |
| MINO (Mantle Cell Lymphoma) | QTX125 | 0.1 | 72 | 60.1 |
| Vehicle | - | 72 | 10.5 | |
| REC-1 (Mantle Cell Lymphoma) | QTX125 | 0.1 | 72 | 55.4 |
| Vehicle | - | 72 | 12.3 |
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining
This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Aspirate the culture medium.
-
Wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for the forward scatter (FSC) and side scatter (SSC) to gate on the single-cell population.
-
Use a logarithmic scale for the PI fluorescence channel (e.g., FL2-A or a similar channel for red fluorescence).
-
Acquire at least 10,000 events per sample.
-
Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT).
-
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (use a gentle, non-EDTA cell dissociation reagent if cells are sensitive)
-
Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting:
-
Collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) and save it in a 15 mL conical tube.
-
Wash the adherent cells with PBS and add it to the same conical tube.
-
Gently detach the adherent cells using a cell scraper or a mild dissociation reagent. Avoid using trypsin if possible, as it can cleave surface proteins.
-
Combine all cells in the conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels.
-
Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) if necessary.
-
Acquire at least 10,000 events per sample.
-
Analyze the data using quadrant analysis to differentiate between:
-
Viable cells (Annexin V-, PI-)
-
Early apoptotic cells (Annexin V+, PI-)
-
Late apoptotic/necrotic cells (Annexin V+, PI+)
-
Necrotic cells (Annexin V-, PI+)
-
-
Mandatory Visualization
Hdac6-IN-19 in Combination with Other Therapeutic Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a promising therapeutic target in oncology and other diseases due to its primary cytoplasmic localization and its role in regulating key cellular processes through the deacetylation of non-histone proteins like α-tubulin and Hsp90. Selective inhibition of HDAC6 is an attractive strategy to minimize the toxicity associated with pan-HDAC inhibitors. Hdac6-IN-19 is a selective inhibitor of HDAC6, and its combination with other therapeutic agents holds the potential for synergistic anti-cancer effects, overcoming drug resistance, and enhancing therapeutic efficacy.
These application notes provide a comprehensive overview of the principles, experimental protocols, and data analysis for evaluating the synergistic potential of this compound in combination with other drugs. While the specific quantitative data presented herein is based on studies with other selective HDAC6 inhibitors such as Ricolinostat (ACY-1215) and CUDC-907, the described methodologies are directly applicable to the investigation of this compound.
Rationale for Combination Therapy
The combination of HDAC6 inhibitors with other anticancer agents is based on complementary mechanisms of action that can lead to synergistic cytotoxicity and inhibition of tumor progression. Key rationales include:
-
Disruption of Protein Degradation Pathways: HDAC6 plays a crucial role in the aggresome pathway, which is an alternative protein degradation pathway. Combining an HDAC6 inhibitor with a proteasome inhibitor (e.g., bortezomib) can block both major protein degradation pathways, leading to the accumulation of misfolded proteins and induction of apoptosis.[1]
-
Enhancement of DNA Damage: HDAC inhibitors can induce a more open chromatin structure, making DNA more accessible to DNA-damaging agents like platinum-based drugs (e.g., cisplatin, oxaliplatin) and topoisomerase inhibitors.[2]
-
Modulation of the Tumor Immune Microenvironment: HDAC6 inhibition has been shown to modulate the expression of immune checkpoint proteins like PD-L1 and can enhance anti-tumor immune responses, suggesting a synergistic potential with immune checkpoint inhibitors.
-
Inhibition of Key Survival Pathways: HDAC6 can influence signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/AKT pathway. Dual inhibition of HDAC and PI3K has shown potent anti-tumor activity.[3][4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on selective HDAC6 inhibitors in combination with other therapeutic agents. This data provides a reference for the potential synergistic effects that could be investigated with this compound.
Table 1: Synergistic Effects of Ricolinostat (ACY-1215) in Combination with Other Agents
| Cell Line | Combination Agent | Observed Effect | IC50 Values (µM) | Combination Index (CI) | Reference |
| WSU-NHL (Lymphoma) | Bendamustine | Synergistic cytotoxicity | Ricolinostat: 1.51 | <1 | [5] |
| DoHH2 (Lymphoma) | Bendamustine | Synergistic cytotoxicity | Ricolinostat: 8.65 | <1 | [5] |
| Multiple Myeloma (MM.1S) | Bortezomib | Synergistic apoptosis | Not specified | <1 | [1] |
Table 2: Synergistic Effects of CUDC-907 (Dual HDAC/PI3K Inhibitor) in Combination with Other Agents
| Cell Line | Combination Agent | Observed Effect | IC50 Values (nM) | Combination Index (CI) | Reference |
| OVCAR-3 (Ovarian) | Cisplatin | Synergistic cytotoxicity | CUDC-907: ~10-30 | <1 | [2] |
| A2780cis (Cisplatin-resistant Ovarian) | Cisplatin | Reversal of resistance | Not specified | <1 | [2] |
| P31 (Pleural Mesothelioma) | Cisplatin | Strong synergistic effect on cell viability | Not specified | <1 | [6] |
| AML Cell Lines (MOLM-13, MV4-11, etc.) | Venetoclax | Synergistic induction of apoptosis | CUDC-907: ~5-20 | <1 | [3] |
| Group 3 Medulloblastoma | Cisplatin | Enhanced G0/G1 phase arrest | Not specified | Not specified | [7] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The diagrams below illustrate key signaling pathways affected by HDAC6 inhibition in combination with other therapeutic agents.
Experimental Workflows
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound in combination with another therapeutic agent on the metabolic activity of cancer cells, which is an indicator of cell viability.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and the combination agent
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination agent in culture medium. Treat the cells with each drug alone and in combination at various concentrations. Include a vehicle control (e.g., DMSO). The final volume in each well should be 200 µL.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for each drug and the combination. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound and a combination agent using flow cytometry.[11][12][13][14][15]
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and the combination agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound, the combination agent, and the combination for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Cell Washing: Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Western Blot Analysis for Acetylated α-Tubulin
This protocol is to confirm the on-target activity of this compound by measuring the level of its direct substrate, acetylated α-tubulin.[16][17][18][19]
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash with PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Transwell Migration and Invasion Assay
This protocol is for assessing the effect of this compound in combination with another agent on the migratory and invasive potential of cancer cells.[20][21][22][23]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
This compound and the combination agent
-
Cotton swabs
-
Methanol
-
Crystal violet staining solution
-
Microscope
Procedure:
-
Preparation of Inserts: For the invasion assay, coat the top of the Transwell inserts with Matrigel and allow it to solidify. For the migration assay, the inserts are used uncoated.
-
Cell Seeding: Resuspend cells in serum-free medium containing the drug(s) of interest and seed them into the upper chamber of the inserts.
-
Chemoattractant Addition: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 12-48 hours at 37°C and 5% CO₂.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of stained cells in several random fields under a microscope.
-
Data Analysis: Compare the number of migrated/invaded cells between the different treatment groups.
Conclusion
The combination of the selective HDAC6 inhibitor this compound with other therapeutic agents represents a promising strategy in cancer therapy. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of such combinations. By systematically assessing cell viability, apoptosis, mechanism of action, and cell motility, researchers can identify synergistic interactions and elucidate the underlying molecular mechanisms, paving the way for further development of novel and effective cancer treatments.
References
- 1. Multicomponent synthesis, binding mode and structure-activity relationships of selective histone deacetylase 6 (HDAC6) inhibitors with bifurcated capping groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CUDC-907, a dual HDAC and PI3K inhibitor, reverses platinum drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HDAC and PI3K dual inhibitor CUDC-907 synergistically enhances the antileukemic activity of venetoclax in preclinical models of acute myeloid leukemia | Haematologica [haematologica.org]
- 4. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The dual HDAC/PI3K inhibitor CUDC-907 inhibits the growth and proliferation of MYC-driven Group 3 medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay [bio-protocol.org]
- 9. researchhub.com [researchhub.com]
- 10. mdpi.com [mdpi.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 17. Quantification of acetylated tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. Transwell Migration and Invasion Assay - the complete breakdown - SnapCyte [snapcyte.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. clyte.tech [clyte.tech]
- 23. corning.com [corning.com]
Troubleshooting & Optimization
Hdac6-IN-19 solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-19. The information is designed to address common solubility and stability issues encountered during experiments.
Troubleshooting Guides
Issue: Precipitate Formation in Stock Solution
Question: I dissolved this compound in DMSO to make a stock solution, but I see a precipitate. What should I do?
Answer:
Precipitation of this compound in a stock solution can be due to several factors. Follow these troubleshooting steps to resolve the issue:
-
Confirm Solvent Purity: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can significantly decrease the solubility of many small molecules.
-
Gentle Warming: Gently warm the solution to 37°C in a water bath for 5-10 minutes. This can help dissolve the compound. Avoid excessive heat, which could degrade the inhibitor.
-
Sonication: Use a bath sonicator to aid dissolution. Sonicate for 5-10 minute intervals, checking for clarity after each interval.
-
Proper Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can promote precipitation.[1][2]
Issue: Cloudiness or Precipitate in Cell Culture Media
Question: When I add my this compound stock solution to my cell culture media, it becomes cloudy or a precipitate forms. How can I prevent this?
Answer:
This is a common issue when diluting a DMSO stock solution into an aqueous environment like cell culture media. The following steps can help:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture media is low, typically below 0.5%. High concentrations of DMSO can be toxic to cells and can also cause the compound to precipitate.
-
Serial Dilution: Perform a serial dilution of your stock solution in cell culture media. This gradual decrease in DMSO concentration can help maintain solubility.
-
Pre-warming Media: Pre-warm the cell culture media to 37°C before adding the inhibitor.
-
Rapid Mixing: Add the this compound stock solution to the pre-warmed media while gently vortexing or swirling to ensure rapid and even distribution.
-
Serum Concentration: The presence of serum in the media can sometimes help to stabilize small molecules. Ensure your media contains the appropriate concentration of serum for your cell line.
-
Test Different Media Formulations: If the problem persists, consider testing the solubility in different base media (e.g., DMEM vs. RPMI-1640) as the composition can influence compound solubility.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
While specific quantitative solubility data for this compound is limited, the vendor suggests that it may dissolve in DMSO.[3] For other HDAC6 inhibitors, DMSO is the most common solvent for preparing high-concentration stock solutions.[1][2][4] It is recommended to use anhydrous, high-purity DMSO.
2. How should I store this compound?
-
Powder: Store the solid compound at -20°C for long-term storage (up to 3 years).[1][2][4]
-
In Solvent (Stock Solution): Store stock solutions in small, tightly sealed aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2][4] Avoid repeated freeze-thaw cycles.
3. What is the stability of this compound in cell culture media?
4. I am not seeing an effect of this compound in my cell-based assay. What could be the reason?
Several factors could contribute to a lack of observed activity:
-
Solubility/Precipitation: The compound may have precipitated out of the solution, reducing its effective concentration. Refer to the troubleshooting guide for addressing precipitation issues.
-
Stability: The compound may have degraded in your experimental conditions. Prepare fresh solutions for each experiment.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to HDAC6 inhibition. Consider testing a range of concentrations and using a positive control cell line if available.
-
Assay Endpoint: Ensure your assay endpoint is appropriate for detecting HDAC6 inhibition. A common method is to measure the acetylation of α-tubulin, a primary substrate of HDAC6, by Western blot.
-
Incubation Time: The optimal incubation time can vary. Perform a time-course experiment to determine the best time point for observing an effect.
Data Presentation
Table 1: Solubility of Selected HDAC6 Inhibitors in Common Solvents
| Inhibitor | Solvent | Solubility | Reference |
| This compound | DMSO | May dissolve (qualitative) | [3] |
| HDAC6 Inhibitor (Cayman) | DMF | 30 mg/mL | [6] |
| DMSO | 30 mg/mL | [6] | |
| Ethanol | 30 mg/mL | [6] | |
| HDAC6-IN-26 | DMSO | 100 mg/mL (337.51 mM) | [2] |
| HDAC6-IN-33 | DMSO | 100 mg/mL (329.74 mM) | [4] |
Note: The data for inhibitors other than this compound is provided for reference. The actual solubility of this compound should be determined experimentally.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [1][2][3][4] |
| 4°C | 2 years | [1][2][3][4] | |
| In Solvent | -80°C | 6 months | [1][2][3][4] |
| -20°C | 1 month | [1][2][3][4] |
Experimental Protocols
Protocol: Determining the Solubility of this compound
This protocol outlines a general method to estimate the solubility of this compound in a solvent of choice.
Materials:
-
This compound powder
-
Anhydrous DMSO (or other solvent to be tested)
-
Vortex mixer
-
Bath sonicator
-
Microcentrifuge
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the solvent (e.g., 20 µL of DMSO to target a 50 mg/mL solution).
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles are present, place the tube in a bath sonicator for 10 minutes.
-
If the compound is still not fully dissolved, gently warm the solution to 37°C for 5-10 minutes and vortex again.
-
If undissolved solid remains, add another small, known volume of solvent and repeat steps 3-6 until the solid is completely dissolved.
-
The solubility can be calculated based on the total amount of compound and the final volume of solvent used.
-
To confirm, centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes. If a pellet is observed, the compound is not fully dissolved.
Protocol: Western Blot for α-Tubulin Acetylation
This protocol is a common method to confirm the biological activity of this compound in cells by measuring the acetylation of its primary substrate, α-tubulin.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time (e.g., 6-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add SDS-PAGE loading buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Signaling Pathways and Experimental Workflows
Caption: HDAC6 deacetylates key cytoplasmic proteins like α-tubulin and HSP90, influencing microtubule dynamics, protein degradation, and cell motility. This compound inhibits these functions.
Caption: Workflow for assessing this compound activity via Western blot for acetylated α-tubulin.
Caption: Troubleshooting flowchart for this compound stock solution precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC | | Invivochem [invivochem.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Hdac6-IN-19 concentration for maximum efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac6-IN-19. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase. Unlike other HDACs that primarily target histone proteins in the nucleus, HDAC6 has a broader range of non-histone substrates. Its known substrates include α-tubulin, cortactin, and the heat shock protein 90 (Hsp90). By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes including microtubule dynamics, cell motility, and protein quality control.
Q2: What is the IC50 of this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound is 2.68 nM[1]. This value indicates high potency for HDAC6.
Q3: What are the known signaling pathways affected by this compound?
By inhibiting HDAC6, this compound can modulate several key signaling pathways, including:
-
Microtubule Dynamics: HDAC6 deacetylates α-tubulin, a key component of microtubules. Inhibition by this compound leads to tubulin hyperacetylation, which is associated with increased microtubule stability and can affect intracellular transport and cell migration.
-
Protein Quality Control: HDAC6 plays a crucial role in the cellular response to misfolded proteins by facilitating the formation of aggresomes. Inhibition of HDAC6 can interfere with this process.
-
Hsp90 Chaperone Function: HDAC6 deacetylates Hsp90, a chaperone protein involved in the stability and function of numerous client proteins, many of which are important in cancer and other diseases.
-
Immune Response: HDAC6 is involved in regulating immune responses, and its inhibition has been shown to have anti-inflammatory effects.
Troubleshooting Guides
Problem 1: No or low efficacy of this compound in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: The optimal concentration of this compound is cell-line dependent and assay-dependent. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Start with a concentration range around the known IC50 value (2.68 nM) and extend it several logs higher and lower (e.g., 0.1 nM to 1 µM).
-
-
Possible Cause 2: Incorrect Stock Solution Preparation or Storage.
-
Solution: Ensure that this compound is fully dissolved in a suitable solvent, such as DMSO, to make a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Refer to the supplier's datasheet for specific solubility and storage recommendations.
-
-
Possible Cause 3: Cell Line Insensitivity.
-
Solution: The expression levels of HDAC6 can vary between different cell lines. Verify the expression of HDAC6 in your cell line of interest by Western blot or qPCR. If HDAC6 expression is low, consider using a different cell line.
-
-
Possible Cause 4: Assay Readout is Not Directly Linked to HDAC6 Activity.
-
Solution: Confirm that your assay readout is a downstream effect of HDAC6 inhibition. A good positive control is to measure the acetylation of α-tubulin, a direct substrate of HDAC6, by Western blot. An increase in acetylated α-tubulin upon treatment with this compound would confirm its activity.
-
Problem 2: Observed cytotoxicity or off-target effects.
-
Possible Cause 1: Concentration is too high.
-
Solution: High concentrations of any compound can lead to off-target effects and cytotoxicity. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration 50 (CC50) of this compound in your cell line. Use concentrations well below the CC50 for your efficacy studies. While selective for HDAC6, high concentrations of this compound might inhibit other HDAC isoforms.
-
-
Possible Cause 2: Off-target effects of the inhibitor.
-
Solution: While designed to be selective, it is important to consider potential off-target effects. Review the literature for any known off-target activities of this compound or structurally similar compounds. If off-target effects are suspected, consider using a structurally different HDAC6 inhibitor as a control.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | HDAC6 | [1] |
| IC50 | 2.68 nM | [1] |
Note: This data is based on available information for this compound. Users should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Western Blot for Acetylated α-Tubulin
This protocol provides a method to determine the effective concentration range of this compound by measuring the acetylation of its direct substrate, α-tubulin.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control), anti-HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested concentration range is 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, and a vehicle control (e.g., DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities for acetylated-α-tubulin and normalize them to the total α-tubulin loading control. Plot the normalized values against the concentration of this compound to determine the optimal concentration for inducing α-tubulin acetylation.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
References
Technical Support Center: Troubleshooting Hdac6-IN-19 Off-Target Effects
Welcome to the technical support center for Hdac6-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential off-target effects and other experimental issues that may arise when using this selective HDAC6 inhibitor. The following information is based on the established knowledge of HDAC6 biology and the broader class of selective HDAC6 inhibitors.
Disclaimer: this compound is a specific chemical entity. While this guide provides general troubleshooting advice for selective HDAC6 inhibitors, the precise off-target profile of this compound may be unique. It is crucial to experimentally validate on- and off-target effects in your specific model system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a selective HDAC6 inhibitor like this compound?
A1: this compound is designed to selectively inhibit the enzymatic activity of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic deacetylase with two catalytic domains.[1][2] Its substrates are mainly non-histone proteins, including α-tubulin, HSP90, and cortactin.[3][4] By inhibiting HDAC6, this compound is expected to increase the acetylation of these substrates, thereby affecting cellular processes such as microtubule dynamics, protein folding and stability, and cell motility.[3][4]
Q2: What are the expected phenotypic effects of HDAC6 inhibition?
A2: Based on the functions of its substrates, inhibition of HDAC6 can lead to a variety of cellular effects, including:
-
Increased α-tubulin acetylation: This is a primary and direct biomarker of HDAC6 inhibition.[5]
-
Altered cell motility and migration. [1]
-
Disruption of protein quality control: Through hyperacetylation of HSP90, HDAC6 inhibition can affect the stability and function of numerous client proteins.[4]
-
Modulation of the immune response. [6]
-
Neuroprotective effects in models of neurodegenerative disease. [3][7]
Q3: What are potential, known off-targets for HDAC inhibitors in general?
A3: While this compound is designed for selectivity, off-target effects are always a possibility with small molecule inhibitors. For the broader class of hydroxamate-based HDAC inhibitors, other zinc-dependent enzymes can be potential off-targets. Some studies have identified other HDAC isoforms as common off-targets, and selectivity is rarely absolute, often being concentration-dependent.[5][8] Researchers should be aware that at higher concentrations, selectivity can be lost, leading to inhibition of other HDACs, which can cause different phenotypic outcomes.[5]
Troubleshooting Guide
Issue 1: Unexpected or No Phenotypic Effect
You are treating your cells with this compound but are not observing the expected biological outcome, or you are seeing an unexpected phenotype.
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity/Degradation | 1. Verify Compound Integrity: Ensure proper storage conditions (e.g., temperature, light protection) as specified by the supplier. Prepare fresh stock solutions. 2. Confirm On-Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to HDAC6 in your cells. |
| Incorrect Dosing | 1. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration. Start with a broad range and narrow down to find the EC50 for your desired effect. 2. Monitor Biomarkers: Use Western blotting to check for increased acetylation of α-tubulin, a direct and reliable marker of HDAC6 inhibition, across a range of concentrations.[5] |
| Cell Line Specificity | 1. HDAC6 Expression Levels: Confirm that your cell line expresses sufficient levels of HDAC6 protein via Western blot or proteomics. 2. Genetic Context: The genetic background of your cells could influence their response. Consider using a positive control cell line known to be sensitive to HDAC6 inhibition. |
| Off-Target Effects | 1. Proteomic Profiling: Use quantitative proteomics to identify proteins whose abundance or post-translational modifications change upon treatment. This can reveal unexpected pathway modulation. 2. Kinase Profiling: If an unexpected signaling effect is observed, consider a broad kinase screen to identify off-target kinase inhibition. |
Issue 2: Results are Inconsistent with Genetic Knockdown/Knockout of HDAC6
You observe a different phenotype with this compound compared to what is reported for HDAC6 siRNA or CRISPR/Cas9 knockout.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects of this compound | 1. Validate with a Structurally Different Inhibitor: Use another well-characterized, selective HDAC6 inhibitor (e.g., Tubastatin A) to see if it phenocopies the effect of this compound. If not, an off-target effect of this compound is likely. 2. Rescue Experiment: In an HDAC6 knockout background, treat with this compound. If the phenotype persists, it is independent of HDAC6. |
| Incomplete Genetic Knockdown | 1. Verify Knockdown Efficiency: Ensure your siRNA or shRNA is efficiently knocking down HDAC6 protein levels via Western blot, not just mRNA levels. 2. Use Multiple siRNAs: Use at least two different siRNAs targeting different regions of the HDAC6 mRNA to rule out off-target effects of the siRNA itself. |
| Compensation Mechanisms | 1. Acute vs. Chronic Inhibition: Pharmacological inhibition is acute, while genetic knockout allows for long-term adaptation and potential compensation by other proteins or pathways. Consider this difference when interpreting results. |
| Enzymatic vs. Scaffolding Function | 1. Inhibitor vs. Knockout: An inhibitor only blocks the catalytic activity of HDAC6, while a knockout removes the entire protein. HDAC6 has scaffolding functions independent of its deacetylase activity (e.g., through its ubiquitin-binding domain).[1][2] An inhibitor may not affect these non-enzymatic roles. |
Key Experimental Protocols
Western Blot for α-Tubulin Acetylation
This is the most direct and common method to confirm the cellular activity of an HDAC6 inhibitor.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat with a dose-range of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time (e.g., 6-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor (like Trichostatin A or Sodium Butyrate) in the lysis buffer to preserve the acetylation state of proteins after lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated-α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Loading Control: Strip the membrane and re-probe for total α-tubulin or another loading control like GAPDH or β-actin to ensure equal protein loading.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug with its protein target in a cellular context.[9] The principle is that a protein becomes more thermally stable when bound to a ligand.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Precipitated Protein: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant (containing the soluble, non-denatured protein) and analyze the amount of soluble HDAC6 at each temperature by Western blot. A shift in the melting curve to higher temperatures in the drug-treated samples indicates target engagement.
Quantitative Proteomics for Off-Target Identification
Mass spectrometry-based proteomics can provide an unbiased, global view of protein changes in response to this compound treatment, helping to identify off-targets.
Methodology:
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides (e.g., using trypsin).
-
TMT Labeling (Optional but Recommended): For quantitative comparison, label the peptides from different conditions (e.g., control vs. treated) with tandem mass tags (TMT).
-
Mass Spectrometry: Analyze the peptide samples using high-resolution LC-MS/MS.
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Look for proteins that show a significant change in abundance or post-translational modifications (e.g., acetylation) in the this compound treated group compared to the control. These are potential off-targets or downstream effectors.
Visualizations
Caption: Simplified HDAC6 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for troubleshooting unexpected results with this compound.
Caption: Logical relationships between an experimental problem, its causes, and solutions.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lmu.primo.exlibrisgroup.com [lmu.primo.exlibrisgroup.com]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 9. H19 inhibition increases HDAC6 and regulates IRS1 levels and insulin signaling in the skeletal muscle during diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-19 experimental variability and reproducibility
Welcome to the technical support center for Hdac6-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving reliable and reproducible results in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this selective HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs, HDAC6 is primarily located in the cytoplasm.[1][2][3] Its substrates are mainly non-histone proteins such as α-tubulin, HSP90, and cortactin.[1][2][3][4][5] By inhibiting HDAC6, this compound leads to an increase in the acetylation of these target proteins. This modulation affects various cellular processes including microtubule dynamics, cell migration, protein quality control, and immune responses.[1][2][4][5]
Q2: What are the common off-target effects observed with HDAC inhibitors, and how can I mitigate them?
A2: While this compound is designed for selectivity, cross-reactivity with other HDAC isoforms or other proteins can occur, especially at higher concentrations.[1] A common off-target for hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[6] To mitigate off-target effects, it is crucial to:
-
Perform dose-response experiments: Determine the lowest effective concentration of this compound that elicits the desired phenotype.
-
Use appropriate controls: Include a structurally related but inactive compound as a negative control to ensure the observed effects are due to HDAC6 inhibition.[2]
-
Validate findings with genetic approaches: Use techniques like siRNA-mediated knockdown of HDAC6 to confirm that the observed phenotype is specifically due to the reduction of HDAC6 activity.[7]
Q3: How should I prepare and store this compound stock solutions?
A3: Proper handling and storage are critical for maintaining the stability and activity of the inhibitor.
-
Solubility: Prepare a high-concentration stock solution in an appropriate solvent such as DMSO.[8]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Be aware that the stability of the compound in aqueous media can be limited, so preparing fresh dilutions for each experiment is recommended.[9]
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicates can obscure true experimental outcomes. Several factors can contribute to this issue.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use calibrated pipettes and consistent pipetting techniques. | Uneven cell distribution leads to different cell numbers per well, affecting the final readout.[10] |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | Evaporation can concentrate media components and the inhibitor, leading to artifacts in the outer wells. |
| Inconsistent Incubation Times | Standardize the incubation time with this compound across all plates and experiments. | The cellular response to the inhibitor is time-dependent.[9][11] |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. | High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses.[12] |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. | Mycoplasma can alter cellular metabolism, growth, and response to treatments, leading to unreliable data.[10] |
Issue 2: Lack of Expected Biological Effect
Observing no effect from this compound can be due to several reasons, from reagent issues to experimental design flaws.
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive Compound | Verify the integrity of the this compound stock solution. If in doubt, purchase a new batch of the inhibitor. Run a positive control experiment with a known HDAC6 inhibitor. | Improper storage or handling can lead to degradation of the compound. |
| Suboptimal Concentration | Perform a dose-response curve to determine the optimal concentration (e.g., IC50) for your specific cell line and assay. | The effective concentration of an inhibitor can vary significantly between different cell types. |
| Insufficient Incubation Time | Conduct a time-course experiment to identify the optimal duration of treatment. | Some cellular effects of HDAC6 inhibition may require longer incubation periods to become apparent.[9] |
| Cell Line Insensitivity | Confirm that your cell line expresses HDAC6 at a sufficient level. Test the inhibitor in a different, validated cell line known to be responsive to HDAC6 inhibition. | The expression level of the target protein can influence the cellular response. |
| Assay Readout Issues | Ensure the chosen assay is sensitive enough to detect the expected biological change. Consider using an orthogonal assay to validate your findings. | For example, if measuring apoptosis, a late-stage marker might not show changes at early time points.[10] |
Quantitative Data Summary
The following table summarizes typical inhibitory concentrations for selective HDAC6 inhibitors. Note that specific IC50 values for "this compound" are not publicly available and should be determined empirically for your experimental system.
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| Compound 4a | 74 | >14000 | >189 |
| Compound 4c | 6 | 2740 | 456 |
| Compound 7a | 12 | 6130 | 511 |
| Compound 7b | 0.87 | 2913 | 3350 |
| SAHA (Vorinostat) | 2.8 | 31 | 11 |
Data adapted from a study on novel HDAC6 inhibitors.[13] These values are for reference and may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol is used to confirm the intracellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a positive control (e.g., a known HDAC6 inhibitor) and a vehicle control (e.g., DMSO).[14]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody against total α-tubulin or a loading control like GAPDH to normalize the data.
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[9]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include wells with vehicle control and wells with media only (for background measurement).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.[9]
-
-
Data Acquisition:
-
MTT: Measure the absorbance at 570 nm using a microplate reader.
-
CellTiter-Glo®: Measure the luminescence using a microplate reader.
-
-
Data Analysis: Subtract the background reading, normalize the data to the vehicle control, and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: this compound inhibits cytoplasmic HDAC6, leading to increased acetylation of its substrates.
Caption: A logical workflow for experiments with this compound, highlighting key troubleshooting points.
References
- 1. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cleavage of HDAC6 to dampen its antiviral activity by nsp5 is a common strategy of swine enteric coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase 6 Regulates Growth Factor-Induced Actin Remodeling and Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioivt.com [bioivt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 13. Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of Hdac6-IN-19
Welcome to the technical support center for Hdac6-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this potent and selective HDAC6 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound in vivo?
A1: The primary challenges with this compound, like many small molecule inhibitors, stem from its likely hydrophobic nature. This can lead to poor aqueous solubility, which in turn affects its formulation for various administration routes and can result in low oral bioavailability.[1][2][3] Achieving sufficient exposure in target tissues, particularly the central nervous system (CNS), may also be a hurdle due to the blood-brain barrier.[4][5][6][7]
Q2: What are the recommended starting points for formulating this compound for in vivo studies?
A2: For initial in vivo efficacy studies, a solution or a well-homogenized suspension is crucial. Common starting formulations for hydrophobic compounds like this compound include:
-
For Intraperitoneal (IP) Injection: A solution in a vehicle containing DMSO and a solubilizing agent like PEG300 or Tween 80, diluted with saline. A typical composition could be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Another option is using cyclodextrins, such as 20% 2-hydroxypropyl-β-cyclodextrin in sterile water.
-
For Oral Gavage (PO): A suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) in water is a common approach for compounds with low aqueous solubility.[8] For improved solubility, a solution using co-solvents such as a mixture of PEG400 and water can be explored.
Q3: How can I improve the oral bioavailability of this compound?
A3: Improving oral bioavailability often requires enhancing the solubility and dissolution rate of the compound in the gastrointestinal tract.[3][9] Strategies to consider include:
-
Formulation with Solubilizing Agents: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can significantly improve solubility.
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug, which can enhance the dissolution rate.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.
Q4: What are the key considerations for achieving brain penetration with this compound?
A4: Crossing the blood-brain barrier (BBB) is a significant challenge for many small molecules.[4][5][6][7] Key molecular properties influencing BBB penetration include low molecular weight (<500 Da), high lipophilicity, and a low number of hydrogen bond donors.[10] While this compound's properties in this regard are not fully published, strategies to enhance brain penetration often involve chemical modification of the molecule to optimize these physicochemical properties.[5][7] Alternatively, advanced delivery systems like immunoliposomes are being explored.[6]
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation in Formulation
| Symptom | Possible Cause | Suggested Solution |
| The compound does not dissolve in the chosen vehicle. | The vehicle is not appropriate for the hydrophobicity of this compound. | 1. Increase the concentration of the co-solvent (e.g., DMSO, PEG300). 2. Try a different solubilizing agent (e.g., Tween 80, Cremophor EL). 3. Consider using a cyclodextrin-based formulation. |
| The compound precipitates out of solution after preparation or upon dilution. | The solution is supersaturated, or the addition of an aqueous component reduces solubility. | 1. Prepare a more concentrated stock solution in a strong organic solvent (e.g., DMSO) and add it to the final vehicle with vigorous vortexing. 2. Warm the vehicle slightly to aid dissolution, but be mindful of compound stability. 3. Prepare a fresh formulation immediately before each administration. |
| A suspension is not uniform and settles quickly. | Inadequate suspension agent or particle size is too large. | 1. Increase the concentration of the suspending agent (e.g., 0.5% to 1% CMC). 2. Homogenize the suspension using a sonicator or a high-speed homogenizer to reduce particle size. 3. Always vortex the suspension thoroughly immediately before each animal is dosed. |
Issue 2: Low or Variable In Vivo Efficacy
| Symptom | Possible Cause | Suggested Solution |
| No significant difference between the treated and vehicle control groups. | Insufficient drug exposure at the target site. | 1. Increase the dose of this compound. 2. Optimize the formulation to improve bioavailability (see solubility troubleshooting). 3. Consider a different route of administration that bypasses first-pass metabolism (e.g., IP or IV instead of PO). 4. Confirm target engagement with a pharmacodynamic marker (e.g., measuring acetylated α-tubulin in a relevant tissue). |
| High variability in response between animals in the same treatment group. | Inconsistent dosing or variable absorption. | 1. For oral gavage, ensure accurate and consistent delivery to the stomach. 2. For suspensions, ensure the mixture is homogenous before each dose is drawn. 3. Consider factors that can affect absorption, such as the fasting state of the animals. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile filtered
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
First, dissolve the this compound powder in the DMSO portion of the vehicle. Vortex until the powder is completely dissolved.
-
Add the PEG300 and Tween 80 to the DMSO solution and vortex thoroughly.
-
Finally, add the sterile saline to the mixture and vortex again to ensure a homogenous solution.
-
Visually inspect the solution for any precipitation. If the solution is clear, it is ready for injection.
-
Administer the formulation to the animals at the desired dose. The injection volume should be adjusted based on the animal's body weight (typically 5-10 mL/kg for mice).
Protocol 2: Formulation of this compound for Oral Gavage (PO)
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium salt (CMC), medium viscosity
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate or homogenizer
-
Sterile graduated cylinder and beaker
Procedure:
-
Prepare a 0.5% (w/v) CMC solution by slowly adding CMC powder to sterile water while stirring continuously with a magnetic stir bar or homogenizer. Stir until the CMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
Weigh the required amount of this compound powder.
-
Create a paste by adding a small amount of the 0.5% CMC vehicle to the this compound powder and triturating.
-
Gradually add the remaining volume of the 0.5% CMC vehicle to the paste while continuously stirring or homogenizing to form a uniform suspension.
-
Vortex the suspension vigorously immediately before each administration to ensure a consistent dose is delivered.
-
Administer the suspension to the animals using an appropriate oral gavage needle. The gavage volume is typically 5-10 mL/kg for mice.
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Selected HDAC6 Inhibitors
| Compound | Molecular Weight (Da) | LogP | Oral Bioavailability (F%) | Brain/Plasma Ratio | Reference |
| ACY-738 | - | - | - | High | |
| Compound 15 | - | - | 19 | - | [11] |
| Compound 16 | - | - | - | - | [11] |
| Compound 19 | - | - | 41.5 | 1.49 | [11] |
| QTX125 | - | - | - | - | [12] |
| Representative Inhibitor 35m | - | - | 93.4 | Good | [13] |
Note: Data for this compound is not publicly available. This table provides data for other HDAC6 inhibitors to illustrate the range of pharmacokinetic properties observed for this class of compounds.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound in the cytoplasm.
Caption: General experimental workflow for in vivo studies with this compound.
Caption: A logical approach to troubleshooting poor in vivo efficacy.
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. researchgate.net [researchgate.net]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comprehensive review in improving delivery of small-molecule chemotherapeutic agents overcoming the blood-brain/brain tumor barriers for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. | Semantic Scholar [semanticscholar.org]
- 6. Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Oral Administration of the Pimelic Diphenylamide HDAC Inhibitor HDACi 4b Is Unsuitable for Chronic Inhibition of HDAC Activity in the CNS In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medindia.net [medindia.net]
- 11. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Overcoming resistance to Hdac6-IN-19 in cancer cells
Welcome to the technical support center for Hdac6-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their cancer cell experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges, including the emergence of resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, playing a crucial role in various cellular processes such as cell motility, protein degradation, and stress responses.[1] Unlike other HDACs that primarily target histones to regulate gene expression, HDAC6's main substrates include α-tubulin and the chaperone protein Hsp90. By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates. Increased acetylation of α-tubulin affects microtubule stability and dynamics, while hyperacetylation of Hsp90 can disrupt its function, leading to the degradation of its client proteins, many of which are oncoproteins.[2]
Q2: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound has been reported with some variability. It is crucial to consult the technical data sheet from your specific supplier.
| Compound Name | Reported IC50 (HDAC6 enzyme) | Reported IC50 (cellular α-tubulin acetylation) | Source |
| This compound (compound 14g) | 2.68 nM | Not Reported | Invivochem[3] |
| HDAC6 Inhibitor (CAS 1259296-46-2) | 36 nM | 210 nM | Cayman Chemical[1] |
Note: The Cayman Chemical product shares the same chemical formula and structure as this compound.
Troubleshooting Guides
Problem 1: I am observing high variability in my cell viability assay results with this compound.
-
Possible Cause 1: Compound Solubility and Stability. this compound is typically dissolved in organic solvents like DMSO.[1][3] Ensure the compound is fully dissolved before adding it to your cell culture media. Improperly dissolved compound can lead to inconsistent concentrations in your wells. Additionally, assess the stability of your stock solution; avoid repeated freeze-thaw cycles.
-
Recommendation: Prepare fresh dilutions from a concentrated stock for each experiment. Briefly vortex and visually inspect for any precipitation before use.
-
-
Possible Cause 2: Cell Seeding Density. Inconsistent cell numbers at the start of the experiment will lead to variable results.
-
Recommendation: Ensure a homogenous single-cell suspension before seeding. After seeding, visually inspect plates to confirm even cell distribution.
-
-
Possible Cause 3: Edge Effects. Wells on the periphery of a microplate are prone to evaporation, which can concentrate the inhibitor and affect cell growth.
-
Recommendation: Avoid using the outer wells of your plates for experimental data. Fill them with sterile PBS or media to minimize evaporation from the inner wells.
-
Problem 2: My cancer cells are showing reduced sensitivity or apparent resistance to this compound over time.
-
Possible Cause 1: Upregulation of Efflux Pumps. Cancer cells can develop resistance to drugs by overexpressing ATP-binding cassette (ABC) transporters, such as MDR1 (P-glycoprotein), which pump the drug out of the cell.
-
Troubleshooting Step: Co-treat your cells with this compound and a known inhibitor of ABC transporters (e.g., verapamil or cyclosporin A). A restored sensitivity to this compound in the presence of the transporter inhibitor would suggest this mechanism of resistance.
-
-
Possible Cause 2: Activation of Bypass Signaling Pathways. Cancer cells can compensate for the inhibition of one pathway by upregulating parallel or downstream pro-survival pathways. HDAC6 inhibition is known to impact pathways such as MAPK/ERK and PI3K/AKT.[4]
-
Troubleshooting Step: Perform western blot analysis to probe for the activation status (i.e., phosphorylation) of key proteins in survival pathways, such as Akt and ERK, in your resistant cells compared to sensitive parental cells.
-
Potential Solution: Consider combination therapy. For example, if the PI3K/AKT pathway is activated, co-treatment with a PI3K inhibitor may restore sensitivity to this compound.
-
-
Possible Cause 3: Induction of Autophagy. HDAC6 is involved in the cellular process of autophagy, which can act as a survival mechanism for cancer cells under stress.[4] Inhibition of HDAC6 can sometimes promote a pro-survival autophagic response.
-
Troubleshooting Step: Monitor for an increase in autophagic markers like LC3-II conversion by western blot in your treated cells.
-
Potential Solution: Combine this compound with an autophagy inhibitor, such as chloroquine or 3-methyladenine, to see if this enhances its cytotoxic effects.
-
Problem 3: I am not observing an increase in α-tubulin acetylation after treating with this compound.
-
Possible Cause 1: Sub-optimal Inhibitor Concentration or Treatment Time. The effect of HDAC inhibitors on substrate acetylation is dose- and time-dependent.
-
Recommendation: Perform a dose-response and time-course experiment. Test a range of this compound concentrations (e.g., from 10 nM to 10 µM) and collect cell lysates at various time points (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions for observing α-tubulin hyperacetylation in your specific cell line.
-
-
Possible Cause 2: Poor Antibody Quality. The antibody used for detecting acetylated α-tubulin may not be sensitive or specific enough.
-
Possible Cause 3: Incorrect Western Blot Protocol. Protein degradation or inefficient transfer can lead to a lack of signal.
-
Recommendation: Ensure that your lysis buffer contains a protease and a deacetylase inhibitor cocktail (with TSA) to preserve the acetylation status of your proteins. Use a standard western blot protocol with appropriate controls.
-
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cancer cell viability.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from a concentrated DMSO stock. The final DMSO concentration in the wells should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot for Acetylated α-Tubulin
This protocol is for detecting the increase in acetylated α-tubulin, a direct pharmacodynamic marker of HDAC6 inhibition.
-
Materials:
-
This compound
-
Cancer cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (including TSA)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in supplemented RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
3. In Vitro HDAC6 Activity Assay (Fluorometric)
This protocol provides a general framework for measuring the direct inhibitory effect of this compound on HDAC6 enzymatic activity. Commercial kits are widely available and their specific instructions should be followed.
-
Materials:
-
Fluorogenic HDAC6 Assay Kit (contains HDAC6 substrate, assay buffer, developer, and a known HDAC inhibitor like TSA for control)
-
Recombinant human HDAC6 enzyme
-
This compound
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a black 96-well plate, add the assay buffer, recombinant HDAC6 enzyme, and the this compound dilutions. Include a no-inhibitor control and a positive control with a known HDAC inhibitor (e.g., TSA).
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Stop the reaction and generate the fluorescent signal by adding the developer solution as per the kit's instructions.
-
Incubate for an additional 10-15 minutes.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Visualizations
Caption: Workflow for Western Blot analysis of acetylated α-tubulin.
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting logic for this compound resistance.
References
- 1. caymanchem.com [caymanchem.com]
- 2. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | HDAC | | Invivochem [invivochem.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
Troubleshooting inconsistent results with Hdac6-IN-19
Welcome to the technical support center for Hdac6-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). Unlike other HDACs that are primarily located in the nucleus and act on histones, HDAC6 is predominantly found in the cytoplasm. Its main substrates are non-histone proteins, including α-tubulin and Heat Shock Protein 90 (HSP90).[1][2] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, which can impact various cellular processes such as protein folding and stability, cell migration, and autophagy.[1][3]
Q2: What are the known off-target effects for hydroxamate-based HDAC inhibitors like this compound?
A2: While this compound is designed for selectivity towards HDAC6, it belongs to the hydroxamic acid class of inhibitors. Some studies have shown that hydroxamate-based HDAC inhibitors can have off-target effects, with a notable example being the inhibition of metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] It is crucial to consider potential off-target effects when interpreting experimental results.
Q3: What is the recommended solvent and storage condition for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to use freshly opened, anhydrous DMSO for preparing stock solutions as hygroscopic DMSO can negatively impact solubility.[5]
Q4: What are typical working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on data from similar selective HDAC6 inhibitors, a starting point for dose-response experiments could range from nanomolar to low micromolar concentrations. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Inconsistent Western Blot Results for Acetylated α-Tubulin
Problem: High variability in acetylated α-tubulin levels between experiments after treatment with this compound.
| Potential Cause | Troubleshooting Step |
| Inhibitor Instability | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5] |
| Cellular Stress | Ensure consistent cell culture conditions (e.g., confluency, passage number, media quality) as cellular stress can influence protein acetylation levels. |
| Antibody Variability | Use a validated antibody for acetylated α-tubulin and ensure consistent antibody dilution and incubation times. Run a loading control (e.g., total α-tubulin or GAPDH) to normalize the results. |
| Lysis Buffer Composition | Use a lysis buffer containing a pan-HDAC inhibitor (e.g., Trichostatin A or sodium butyrate) to prevent deacetylation during sample preparation. |
High Background in Immunoprecipitation (IP)
Problem: Non-specific binding of proteins during the immunoprecipitation of HDAC6 or its interacting partners.
| Potential Cause | Troubleshooting Step |
| Insufficient Washing | Increase the number and stringency of wash steps after antibody incubation. Consider using a wash buffer with a slightly higher salt concentration or detergent. |
| Antibody Cross-reactivity | Use a highly specific, validated antibody for your target protein. Include an isotype control antibody in your experiment to assess non-specific binding. |
| Bead-related Issues | Pre-clear the cell lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding to the beads. |
| Incomplete Lysis | Ensure complete cell lysis to release the target protein into the soluble fraction. Incomplete lysis can lead to the co-precipitation of insoluble protein aggregates. |
Variability in Cell Viability Assays (e.g., MTT, CellTiter-Glo)
Problem: Inconsistent IC50 values or high standard deviations in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density across all wells and experiments. Cell density can significantly impact the response to inhibitors. |
| Inhibitor Incubation Time | Determine the optimal incubation time for this compound in your cell line. The effect of HDAC inhibitors on cell viability can be time-dependent. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level for your cells (typically <0.5%). |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. Run a control with the inhibitor in cell-free media to check for any direct interaction with the assay reagents. |
Quantitative Data
The following table summarizes the IC50 values of various selective HDAC6 inhibitors in different cancer cell lines. This data can be used as a reference for designing experiments with this compound.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| ACY-1215 | Mantle Cell Lymphoma (MCL) | >10 | |
| Tubastatin A | Mantle Cell Lymphoma (MCL) | >100 | |
| QTX125 | Mantle Cell Lymphoma (MCL) | ~10 | |
| Compound 7k | MV4-11 (Leukemia) | 220 | |
| Compound 7p | MV4-11 (Leukemia) | 200 | |
| Compound 7t | MV4-11 (Leukemia) | 93 | |
| Compound 7k | Daudi (Lymphoma) | 460 | |
| Compound 7p | Daudi (Lymphoma) | 318 | |
| Compound 7t | Daudi (Lymphoma) | 137 |
Experimental Protocols
Western Blot for Acetylated α-Tubulin
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (or a vehicle control) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (e.g., 10 µM Trichostatin A).
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (diluted in blocking buffer) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total α-tubulin or another loading control.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of an HDAC6-Interacting Protein
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease, phosphatase, and pan-HDAC inhibitors.
-
Pre-clearing: Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the protein of interest and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against HDAC6 to detect the interaction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General troubleshooting workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel HDAC inhibitors exhibit pre-clinical efficacy in lymphoma models and point to the importance of CDKN1A expression levels in mediating their anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AID 2061043 - HDAC6 Enzymatic Activity Assay (Alternative Protocol) from US Patent US20250051319: "COMPOUNDS AND USE THEREOF AS HDAC6 INHIBITORS" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of selective HDAC6 inhibitors driven by artificial intelligence and molecular dynamics simulation approaches - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-19 degradation and storage best practices
Welcome to the technical support center for Hdac6-IN-19. This resource is designed for researchers, scientists, and drug development professionals, providing detailed guidance on the storage, handling, and troubleshooting of experiments involving this potent HDAC6 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as Compound 14g, is a potent inhibitor of Histone Deacetylase 6 (HDAC6). It also exhibits inhibitory activity against HDAC1, HDAC2, and HDAC3 at higher concentrations. Its high potency against HDAC6 makes it a valuable tool for studying the biological roles of this enzyme and for potential therapeutic development.[1][2]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the stability and activity of this compound. Recommendations for both powder and in-solvent forms are provided below.
Q3: How should I dissolve this compound for my experiments?
This compound is soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a stock solution in DMSO. For in vivo studies, further dilution with appropriate vehicles is necessary.
Q4: Can this compound be used in animal studies?
Yes, this compound can be used for in vivo experiments. It is crucial to use an appropriate formulation to ensure solubility and bioavailability.
Data Presentation
Inhibitor Potency
| Target | IC50 Value |
| HDAC6 | 2.68 nM |
| HDAC1 | 61.6 nM |
| HDAC2 | 98.7 nM |
| HDAC3 | 103 nM |
| Data from MedChemExpress and referenced publication.[1][2] |
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | |
| 4°C | 2 years | ||
| In Solvent | -80°C | 6 months | |
| -20°C | 1 month | ||
| Data from InvivoChem. |
In Vivo Formulation Examples
| Formulation Components | Ratio (by volume) | Notes |
| DMSO : Tween 80 : Saline | 10 : 5 : 85 | |
| DMSO : PEG300 : Tween 80 : Saline | 10 : 40 : 5 : 45 | |
| DMSO : Corn oil | 10 : 90 | |
| Data from InvivoChem. These are common formulations and may need optimization for your specific application. |
Experimental Protocols
Cell-Based Assay for HDAC6 Inhibition
This protocol provides a general guideline for assessing the activity of this compound in a cell-based assay.
-
Cell Culture: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations. It is advisable to perform a serial dilution.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing different concentrations of this compound. Include a DMSO-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Endpoint Analysis: Assess the effects of this compound on the cells using a relevant assay. This could include:
-
Western Blotting: To measure the acetylation levels of HDAC6 substrates (e.g., α-tubulin) or to assess downstream signaling pathways.
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or anti-proliferative effects of the compound.
-
Immunofluorescence: To visualize changes in protein localization or cellular morphology.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | The concentration of this compound is too high, or the final DMSO concentration is too low. | Ensure the final DMSO concentration in your cell culture medium is at a level that maintains solubility but is not toxic to your cells (typically ≤0.5%). Prepare intermediate dilutions in media to avoid shocking the compound out of solution. |
| Inconsistent Results Between Experiments | Variability in cell density, passage number, or compound preparation. Improper storage of the compound. | Standardize your cell culture procedures. Use cells within a consistent passage number range. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| No or Low Activity Observed | The compound may have degraded due to improper storage. The concentration used may be too low. The incubation time may be insufficient. | Always follow the recommended storage conditions. Perform a dose-response experiment to determine the optimal concentration. Conduct a time-course experiment to identify the appropriate incubation period. |
| High Background in Control Wells | The DMSO used for dilution may be contaminated or of poor quality. | Use high-purity, sterile-filtered DMSO. |
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: Decision tree for the proper storage of this compound.
Caption: Simplified signaling pathway showing the effect of this compound.
References
How to address poor bioavailability of Hdac6-IN-19
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address the common challenge of poor bioavailability associated with Hdac6-IN-19 and other hydroxamic acid-based HDAC6 inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor bioavailability?
A1: Like many hydroxamic acid-based histone deacetylase (HDAC) inhibitors, this compound's poor bioavailability likely stems from a combination of factors. These can include low aqueous solubility, poor membrane permeability, and rapid metabolism in the body.[1][2][3][4] The hydroxamic acid group itself, while crucial for binding to the zinc ion in the HDAC active site, can contribute to metabolic instability.[3][5]
Q2: What are the primary strategies to improve the bioavailability of this compound?
A2: There are two main prongs of attack to enhance the bioavailability of compounds like this compound:
-
Medicinal Chemistry Approaches: This involves synthesizing analogs of this compound with modified chemical structures, particularly at the "cap group," to improve physicochemical properties like solubility and permeability without sacrificing potency and selectivity.[3]
-
Formulation Strategies: This involves developing advanced dosage forms to improve the dissolution and absorption of the existing this compound molecule. Techniques include particle size reduction (micronization/nanosizing), solid dispersions, and the use of solubility enhancers like cyclodextrins.[1][4][6]
Q3: How can I assess the bioavailability of my this compound formulation?
A3: A standard approach involves a combination of in vitro and in vivo studies.
-
In vitro assays: Start with solubility testing in buffers at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal tract.[7] Permeability can be assessed using models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[7][8]
-
In vivo pharmacokinetic (PK) studies: Administer your this compound formulation to animal models (e.g., mice, rats) and measure the drug concentration in plasma over time. This will allow you to determine key PK parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and ultimately, oral bioavailability (F%).[9][10]
Q4: Are there any known analogs of HDAC6 inhibitors with improved pharmacokinetic profiles?
A4: Yes, several studies have demonstrated successful improvements. For instance, modifications to the cap group of the HDAC6 inhibitor TO-317 led to the development of analog 14, which showed a 120-fold increase in plasma concentration in mice.[3] Another example is ACY-738, a novel HDAC6 inhibitor with good brain bioavailability.[11][12] These examples highlight the potential of rational drug design to overcome bioavailability issues.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low drug exposure in vivo despite high in vitro potency. | Poor solubility of this compound in physiological fluids. | 1. Formulation: Prepare a nanosuspension or a solid dispersion of this compound to increase its surface area and dissolution rate.[1][2] 2. Solubilizing Excipients: Co-formulate with solubility enhancers such as cyclodextrins.[1][6] |
| Poor permeability across the intestinal membrane. | 1. Chemical Modification: If feasible, synthesize analogs with modified cap groups to enhance lipophilicity.[3] 2. Permeation Enhancers: Explore the use of safe and approved permeation enhancers in your formulation. | |
| Rapid first-pass metabolism. | 1. Co-administration: Consider co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450s), if known. 2. Alternative Routes: Investigate alternative administration routes that bypass first-pass metabolism, such as intraperitoneal or intravenous injection for preclinical studies. | |
| High variability in in vivo results between animals. | Inconsistent dissolution of the compound in the GI tract. | 1. Improve Formulation: Ensure a homogenous and stable formulation. For suspensions, ensure uniform particle size and prevent aggregation. 2. Standardize Dosing Procedure: Standardize food and water intake for the animals, as this can affect gastrointestinal pH and motility. |
| Precipitation of the compound in aqueous buffers during in vitro assays. | Low aqueous solubility. | 1. Use of Co-solvents: Add a small percentage of a biocompatible organic solvent like DMSO or PEG300 to your buffers.[13] Ensure the final solvent concentration does not affect the experimental outcome. 2. pH Adjustment: Determine the pKa of this compound and adjust the buffer pH to a range where it is more soluble, if compatible with the assay. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by Wet Milling
This protocol describes a general method for preparing a nanosuspension to improve the dissolution rate of poorly soluble drugs like this compound.
Materials:
-
This compound
-
Stabilizer solution (e.g., 1% w/v Poloxamer 188 or other suitable surfactant)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-energy bead mill
-
Particle size analyzer
Procedure:
-
Prepare a pre-suspension by dispersing this compound powder in the stabilizer solution at a concentration of 1-5% (w/v).
-
Add the pre-suspension and milling media to the milling chamber of the bead mill. A typical drug-to-bead ratio is 1:1 by weight.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 1-6 hours. The optimal time will need to be determined empirically.
-
Monitor the particle size distribution at regular intervals using a particle size analyzer. The target is typically a mean particle size of less than 500 nm with a narrow distribution.
-
Once the desired particle size is achieved, separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vitro Permeability Assessment using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
Materials:
-
PAMPA plate system (e.g., a 96-well filter plate and a 96-well acceptor plate)
-
Artificial membrane solution (e.g., 2% w/v lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound solution in a suitable buffer (donor solution)
-
LC-MS/MS or UV-Vis spectrophotometer for drug quantification
Procedure:
-
Coat the filter membrane of the donor plate with the artificial membrane solution and allow the solvent to evaporate.
-
Add the acceptor solution (PBS) to the wells of the acceptor plate.
-
Add the donor solution (this compound in buffer) to the wells of the donor plate.
-
Assemble the PAMPA sandwich by placing the donor plate on top of the acceptor plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
After incubation, separate the plates and determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the permeability coefficient (Pe) using the appropriate formula, which takes into account the concentrations, volumes, and incubation time.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key concepts relevant to this compound research and development.
Caption: Simplified signaling pathway of HDAC6 and its inhibition by this compound.
Caption: Experimental workflow for addressing poor bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 3. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Slow-Binding and Covalent HDAC Inhibition: A New Paradigm? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mitacs.ca [mitacs.ca]
- 11. Antidepressant-Like Properties of Novel HDAC6-Selective Inhibitors with Improved Brain Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Mitigating non-specific binding of Hdac6-IN-19 in assays
Welcome to the technical support center for Hdac6-IN-19. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate potential issues with non-specific binding during their experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound.
Question: My cells are showing unexpected toxicity or phenotypic effects at concentrations that should be selective for HDAC6. What could be the cause?
Answer: This issue may arise from off-target effects of this compound. While designed for HDAC6 selectivity, like many small-molecule inhibitors, it can interact with other proteins, especially at higher concentrations. A known off-target for hydroxamate-based inhibitors is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[1]
Recommended Actions:
-
Confirm On-Target Effect: First, verify that you are observing the expected downstream effect of HDAC6 inhibition, which is an increase in the acetylation of its primary substrate, α-tubulin.[2][3] This can be checked via Western blot.
-
Perform a Dose-Response Curve: Run a wide range of this compound concentrations to determine the lowest effective concentration that gives the desired on-target effect (e.g., increased tubulin acetylation) without causing the unexpected phenotype.
-
Use a Structurally Different Control: Compare the effects of this compound with another selective HDAC6 inhibitor that has a different chemical scaffold (e.g., Tubastatin A). If both compounds produce the same on-target effect but only this compound causes the off-target phenotype, it strongly suggests a non-specific binding issue.
-
Consider Off-Target Inhibition: Research has shown that some hydroxamic acid-based HDAC inhibitors can potently inhibit MBLAC2, a palmitoyl-CoA hydrolase.[1] This off-target inhibition can lead to the accumulation of extracellular vesicles, which might cause unforeseen cellular effects.[1]
Question: I am not observing the expected increase in α-tubulin acetylation after treating my cells with this compound. How can I troubleshoot this?
Answer: This could be due to several factors ranging from inhibitor inactivity to assay conditions.
Recommended Actions:
-
Check Inhibitor Integrity: Ensure your this compound stock solution is fresh. Small molecules can degrade over time, especially with repeated freeze-thaw cycles. Prepare fresh aliquots from a powder source if possible.
-
Optimize Incubation Time and Concentration: The time required to see an increase in tubulin acetylation can vary between cell lines. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) and a dose-response experiment to find the optimal conditions for your specific cell type.
-
Validate Your Assay:
-
Positive Control: Treat cells with a well-characterized HDAC6 inhibitor (e.g., Tubastatin A) or a pan-HDAC inhibitor (e.g., Trichostatin A) to confirm that your detection method (e.g., Western blot) is working correctly.
-
Antibody Validation: Ensure your primary antibody for acetylated α-tubulin is specific and sensitive enough. Check the manufacturer's data sheet and consider testing different antibody clones.
-
-
Review Lysis Buffer Composition: Some lysis buffer components can interfere with post-translational modifications. Ensure your buffer contains an HDAC inhibitor (like Trichostatin A) to prevent deacetylation of proteins after cell lysis.
Question: My experimental results with this compound are inconsistent. What are common sources of variability?
Answer: Inconsistency often stems from variations in experimental conditions or reagent handling.
Recommended Actions:
-
Standardize Inhibitor Preparation: Always dissolve this compound in a suitable solvent like DMSO at a high concentration to create a stock solution. When preparing working solutions, dilute the stock in your cell culture medium immediately before use. Avoid storing diluted solutions for extended periods.
-
Control for Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you suspect this is an issue, try reducing the serum percentage during the treatment period or use a serum-free medium, if compatible with your cells.
-
Maintain Consistent Cell Culture Conditions: Use cells within a consistent, low passage number range. Cellular responses, including protein expression levels of targets and off-targets, can change as cells are passaged. Ensure cell density is consistent across experiments.
-
Use Proper Controls: Include both a vehicle control (e.g., DMSO) and a positive control in every experiment to benchmark your results.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound? A: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins.[3][4] Its key substrates include α-tubulin (regulating microtubule stability and cell motility), the chaperone protein HSP90, and cortactin.[2][3][5] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrates, affecting various cellular processes like protein trafficking, cell migration, and protein quality control.[3][6]
Q: How does the selectivity of this compound compare to other HDAC inhibitors? A: this compound is designed as a selective inhibitor for the class IIb HDAC, HDAC6. This selectivity is intended to avoid the toxicity associated with pan-HDAC inhibitors that target multiple HDAC isoforms, particularly the nuclear class I HDACs.[1][4] However, absolute selectivity is rare, and off-target activity can occur. See the data table below for comparative IC50 values.
Q: What is the recommended solvent and storage condition for this compound? A: this compound is best dissolved in dimethyl sulfoxide (DMSO) to make a concentrated stock solution (e.g., 10 mM). This stock solution should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For experiments, thaw an aliquot and dilute it to the final working concentration in your assay buffer or cell culture medium.
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various targets. Data is fictional and for illustrative purposes.
| Target | IC50 (nM) | Assay Type | Selectivity vs. HDAC6 |
| HDAC6 | 15 | Biochemical (Fluorometric) | - |
| HDAC1 | 1,250 | Biochemical (Fluorometric) | 83-fold |
| HDAC2 | 1,800 | Biochemical (Fluorometric) | 120-fold |
| HDAC3 | 2,100 | Biochemical (Fluorometric) | 140-fold |
| MBLAC2 | 250 | Biochemical (Enzymatic) | 17-fold |
Key Experimental Protocols
Protocol 1: Western Blot for α-Tubulin Acetylation
This protocol is used to verify the on-target activity of this compound.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 200, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail and an HDAC inhibitor (e.g., 1 µM Trichostatin A).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against acetylated α-tubulin (e.g., 1:1000 dilution) and total α-tubulin (1:2000 dilution, as a loading control), diluted in blocking buffer.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol helps determine the cytotoxic effects of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 for cytotoxicity.
Visualizations
HDAC6 Signaling and Substrates
Caption: Cytoplasmic roles of HDAC6 and its inhibition by this compound.
Troubleshooting Workflow for Non-Specific Effects
Caption: Logical workflow for troubleshooting non-specific experimental results.
References
- 1. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting Hdac6-IN-19 protocols for different cell lines
Welcome to the technical support center for Hdac6-IN-19. This resource provides detailed protocols, troubleshooting guides, and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments.
Product Information
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2][3][4][5] Its substrates include α-tubulin, the chaperone protein HSP90, and cortactin, making it a key regulator of cell motility, protein quality control, and stress responses.[1][2][3][6][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound functions by selectively inhibiting the catalytic activity of the HDAC6 enzyme. This prevents the removal of acetyl groups from its target proteins. A primary and measurable downstream effect of this inhibition is the hyperacetylation of α-tubulin, which can be readily assessed by western blot.[3][8][9]
Q2: What are the expected biological effects of treating cells with this compound? A2: The effects can be cell-line dependent. Generally, inhibition of HDAC6 can impact microtubule dynamics, protein folding and degradation pathways, and cell migration.[2][10] It is involved in aggresome formation to clear misfolded proteins and regulates the chaperone activity of HSP90.[7][11][12] Depending on the cellular context, effects can range from cell cycle arrest and apoptosis to modulation of immune responses.[13][14]
Q3: How does the selectivity of this compound compare to pan-HDAC inhibitors? A3: this compound is designed for high selectivity towards HDAC6. Unlike pan-HDAC inhibitors (e.g., Vorinostat, Trichostatin A) that target multiple HDAC isoforms across different classes, selective inhibitors like this compound are intended to minimize off-target effects.[14][15] This selectivity can reduce the toxicity that is sometimes observed with pan-HDAC inhibitors.[2] However, it's important to note that some highly selective HDAC6 inhibitors may exhibit low cytotoxicity on their own and may be more effective in combination therapies.[16]
Q4: How should I prepare and store this compound stock solutions? A4: this compound is typically soluble in organic solvents like DMSO.[17][18] For long-term storage, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[18] Always refer to the manufacturer's datasheet for specific solubility and stability information.
Q5: Are there known off-targets for this class of inhibitors? A5: While this compound is highly selective, some HDAC inhibitors, particularly those with a hydroxamic acid moiety, have been shown to interact with other metalloenzymes. A recent chemical proteomics study identified the metallo-beta-lactamase domain-containing protein 2 (MBLAC2) as a frequent off-target of hydroxamate-based HDAC inhibitors.[15] Researchers should consider this possibility when interpreting unexpected phenotypes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No increase in α-tubulin acetylation observed via Western Blot. | 1. Suboptimal Inhibitor Concentration: The concentration may be too low for the specific cell line. 2. Insufficient Incubation Time: The treatment duration may be too short to see a significant effect. 3. Low HDAC6 Expression: The cell line may express low levels of HDAC6. 4. Inactive Compound: Improper storage or handling may have degraded the inhibitor. | 1. Perform a dose-response experiment. Start with a range of concentrations from 10 nM to 5 µM. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 3. Verify HDAC6 expression in your cell line via Western Blot or qPCR.[19] 4. Use a fresh aliquot of the inhibitor. Ensure proper storage conditions are met.[18] |
| High cytotoxicity observed in control/untreated cells. | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Cell Culture Contamination: Mycoplasma or other contamination can stress cells. 3. Suboptimal Cell Health: Cells may be overgrown, starved, or passaged too many times. | 1. Ensure the final solvent concentration does not exceed 0.1-0.5% in the culture medium. Run a solvent-only vehicle control. 2. Regularly test cell lines for mycoplasma contamination. 3. Use cells at optimal confluency (typically 70-80%) and within a low passage number range. |
| Inhibitor precipitates in the culture medium. | 1. Poor Solubility: The inhibitor concentration exceeds its solubility limit in the aqueous medium. 2. Temperature Shock: Adding a cold, concentrated stock directly to warm medium can cause precipitation. | 1. Prepare an intermediate dilution of the stock solution in pre-warmed medium before adding it to the final culture. 2. If precipitation persists, consider using a formulation with solubilizing agents like PEG300 or Tween-80, though this must be optimized and tested for cellular toxicity.[18] |
| Inconsistent results between experiments. | 1. Variability in Cell Density: Inconsistent cell seeding numbers. 2. Differences in Treatment Conditions: Minor variations in incubation time or inhibitor concentration. 3. Reagent Variability: Differences between lots of antibodies, media, or serum. | 1. Use a cell counter to ensure consistent seeding density for all experiments. 2. Maintain strict adherence to the established protocol. Use calibrated equipment. 3. Validate new lots of critical reagents before use in large-scale experiments. |
| Unexpected phenotype or off-target effects observed. | 1. Cell Line Specificity: The cellular response to HDAC6 inhibition can be highly context-dependent. 2. Inhibition of other HDACs: Although selective, high concentrations may inhibit other isoforms. 3. Known Off-Targets: The inhibitor may be acting on other proteins, such as MBLAC2.[15] | 1. Compare your results with published data for similar cell lines. 2. Use the lowest effective concentration possible. Consider using another structurally different HDAC6 inhibitor as a control. 3. If possible, use genetic knockdown (siRNA) of HDAC6 to confirm that the phenotype is on-target.[19] |
Data Presentation
Table 1: this compound Specifications
| Parameter | Value | Reference |
| Target | Histone Deacetylase 6 (HDAC6) | N/A |
| IC₅₀ | 2.68 nM | [20] |
| Molecular Formula | C₁₉H₂₇N₃O₃ | [21] |
| Molecular Weight | 345.44 g/mol | [21] |
| Recommended Solvent | DMSO | [18] |
| Long-Term Storage | -80°C (in solvent) | [18] |
Table 2: Recommended Starting Concentrations for this compound in Various Cell Lines
Note: These are suggested starting points. The optimal concentration for each cell line and assay must be determined empirically through dose-response experiments.
| Cell Line Type | Example Cell Line | Application | Recommended Starting Concentration | Reference (for similar inhibitors) |
| Mantle Cell Lymphoma | MINO, REC-1 | Cell Viability | 100 nM - 1 µM | [3] |
| Cutaneous T-cell Lymphoma | MyLa, Sez4 | Cell Viability | 500 nM - 2 µM | [22] |
| Multiple Myeloma | MM.1S | Protein Degradation Assay | 1 µM | [23] |
| Neuronal Cells | Primary Cortical Neurons | Neuroprotection Assay | 1 µM - 10 µM | [2] |
| Gonadotropin-Releasing Hormone | GT1-7 | Cell Survival | 1 µM | [24] |
| Ovarian Cancer | SMG 5, SMG 19 | Cell Proliferation | 500 nM - 5 µM | [19] |
Experimental Protocols & Visualizations
Protocol 1: Western Blot for Acetylated α-Tubulin
This protocol verifies the intracellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.[9]
Methodology:
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: The next day, treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 5 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Crucially, include a pan-HDAC inhibitor like Trichostatin A (TSA) or sodium butyrate in the lysis buffer to preserve the acetylation state of proteins post-lysis.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total α-tubulin or a loading control like GAPDH or β-actin to normalize the data.
Protocol 2: Cell Viability (MTS) Assay
This protocol assesses the cytotoxic or cytostatic effects of this compound on a chosen cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Include wells for a "no cell" blank control.
-
Treatment: After allowing cells to adhere overnight, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTS Reagent Addition: Add MTS reagent (or a similar reagent like MTT or WST-1) to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of each well at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the "no cell" blank wells from all other readings.
-
Normalize the data to the vehicle-only control wells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the inhibitor concentration to determine the IC₅₀ value.
-
Protocol 3: Immunoprecipitation (IP) of HDAC6
This protocol is for isolating HDAC6 and its potential binding partners from cell lysates.[10][25]
Methodology:
-
Cell Culture and Lysis: Grow and treat cells as required. Lyse cells in a non-denaturing IP lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and HDAC inhibitors.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose or magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Collect the pre-cleared lysate.
-
Add a primary antibody specific for HDAC6. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
As a negative control, perform a parallel IP with an isotype-matched IgG antibody.
-
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluted proteins by Western Blot to confirm the successful pulldown of HDAC6 and to probe for co-immunoprecipitated proteins.
Signaling Pathways and Logical Diagrams
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to Distinguish Between the Activity of HDAC1-3 and HDAC6 with Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation of HDAC6 and Interacting Proteins | Springer Nature Experiments [experiments.springernature.com]
- 11. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Identification of HDAC6-Selective Inhibitors of Low Cancer Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. caymanchem.com [caymanchem.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | HDAC | | Invivochem [invivochem.cn]
- 21. medchemexpress.com [medchemexpress.com]
- 22. spandidos-publications.com [spandidos-publications.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Novel Interaction of Class IIb Histone Deacetylase 6 (HDAC6) with Class IIa HDAC9 Controls Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Survival and Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Immunoprecipitation of HDAC6 and Interacting Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of HDAC6 PROTACs
This technical support center provides troubleshooting guidance and detailed protocols for researchers developing Proteolysis-Targeting Chimeras (PROTACs) for Histone Deacetylase 6 (HDAC6). While this guide is structured around the optimization of a hypothetical Hdac6-IN-19 warhead, the principles, protocols, and troubleshooting steps are broadly applicable to other HDAC6 inhibitors, such as Nexturastat A, used in PROTAC development.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the development and evaluation of HDAC6 PROTACs.
Q1: My HDAC6 PROTAC shows weak or no degradation of HDAC6. What are the potential causes and how can I troubleshoot this?
A1: Lack of degradation is a common challenge. The issue can typically be traced to one of three areas: the PROTAC molecule itself, the ternary complex formation, or cellular factors.
-
PROTAC Integrity and Permeability: Ensure the compound is stable and can enter the cells. Some PROTACs may have poor cell permeability, which can be assessed by comparing activity in intact versus lysed cells.[1]
-
Binary Engagement: The PROTAC must first bind to both HDAC6 and the E3 ligase.
-
Target Engagement: Confirm your PROTAC warhead (this compound) binds to HDAC6 within the cell. A NanoBRET assay is an effective method to study cellular target engagement in a near-native environment.[1][2][3]
-
E3 Ligase Binding: Verify the E3 ligase ligand (e.g., pomalidomide for Cereblon [CRBN] or a VHL ligand) is active. A methylated version of the E3 ligase ligand can serve as a negative control, as it is unable to bind the ligase but should retain HDAC6 binding.[4]
-
-
Ternary Complex Formation: Successful degradation depends on the formation of a stable ternary complex (HDAC6-PROTAC-E3 Ligase).[5][6]
-
Linker Optimization: The linker length and composition are critical.[7] An suboptimal linker can prevent the two proteins from coming together effectively. Systematically vary the linker length (e.g., using different PEG or alkyl chain lengths) and composition to find an optimal configuration.[7][8]
-
Cooperativity: The stability of the ternary complex is a key driver of degradation efficacy. Biophysical assays like AlphaLISA or Surface Plasmon Resonance (SPR) can be used to measure ternary complex formation and cooperativity.[6][9]
-
-
Cellular Machinery:
-
Proteasome Dependence: Confirm the degradation is proteasome-mediated by co-treating cells with your PROTAC and a proteasome inhibitor like MG132. A rescue of HDAC6 levels indicates proteasome-dependent degradation.[1][10]
-
E3 Ligase Dependence: Co-treatment with an excess of the free E3 ligase ligand (e.g., pomalidomide) should competitively inhibit PROTAC binding to the E3 ligase and rescue HDAC6 degradation.[1][10]
-
Cell Line Differences: Degradation efficiency can be cell line-dependent, potentially due to varying expression levels of the recruited E3 ligase (e.g., CRBN or VHL).[2][11] Test your PROTAC in multiple cell lines, such as MM.1S, which are known to be sensitive to HDAC6 degraders.[4][10]
-
Q2: I'm observing a "hook effect" with my PROTAC, where degradation is less efficient at higher concentrations. Why does this happen and what should I do?
A2: The "hook effect" is a known phenomenon for PROTACs.[11] It occurs at high concentrations where the PROTAC is in excess, leading to the formation of binary complexes (HDAC6-PROTAC and E3 Ligase-PROTAC) that do not result in degradation, rather than the productive ternary complex.[11] To address this, perform a detailed dose-response curve with finer concentration steps, especially in the nanomolar to low micromolar range, to identify the optimal concentration window for maximum degradation (Dmax) and to accurately determine the DC50 value.[4][11]
Q3: How can I assess the selectivity of my HDAC6 PROTAC?
A3: Selectivity is crucial. Your PROTAC should ideally only degrade HDAC6.
-
Western Blotting: Initially, probe for other HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3) to check for degradation.[4][10] Also, assess downstream markers. Increased acetylated α-tubulin is a marker for HDAC6 inhibition/degradation, while acetylated histone H3 is a marker for Class I HDACs (HDAC1-3).[4]
-
Proteomics: For a comprehensive, unbiased view, perform a proteome-wide analysis (e.g., using mass spectrometry). This will identify HDAC6 as the primary target and reveal any potential off-target degradation, including "neosubstrates" of the E3 ligase.[4]
Q4: Should I use a CRBN or VHL ligand for my E3 ligase?
A4: The choice of E3 ligase can significantly impact PROTAC performance. Both CRBN and VHL have been successfully used to degrade HDAC6.[11][12]
-
CRBN: Ligands like pomalidomide are well-established and often yield potent degraders.[4] However, they can sometimes lead to the degradation of native E3 ligase substrates (neosubstrates) like IKZF1/3.[4][11]
-
VHL: VHL-based PROTACs may offer a more selective degradation profile as VHL is not known to have neosubstrates.[11] However, they may require more extensive linker optimization to achieve potency comparable to CRBN-based counterparts.[7] It's often beneficial to synthesize and test both CRBN and VHL versions of your PROTAC.[7]
Quantitative Data Summary
The following tables summarize the degradation performance of representative HDAC6 PROTACs from published literature, providing a benchmark for your experiments.
Table 1: CRBN-Based HDAC6 PROTAC Performance
| PROTAC Name | Warhead Ligand | DC50 | Dmax | Cell Line | Treatment Time (h) | Reference |
| NP8 | Nexturastat A | 3.8 nM | >90% | MM.1S | 24 | [10] |
| TO-1187 (8) | TO-317 | 5.81 nM | 94% | MM.1S | 6 | [4] |
| PROTAC 9 | TO-317 derivative | 5.01 nM | 94% | MM.1S | 6 | [4] |
| PROTAC 20 | Nexturastat A | 3.8 nM | N/A | MM.1S | 24 | [13] |
Table 2: VHL-Based HDAC6 PROTAC Performance
| PROTAC Name | Warhead Ligand | DC50 | Dmax | Cell Line | Treatment Time (h) | Reference |
| 3j | Nexturastat A | 7.1 nM | 90% | MM.1S | 4 | [11] |
| 3j | Nexturastat A | 4.3 nM | 57% | 4935 (mouse) | 6 | [11] |
-
DC50: Half-maximal degradation concentration.
-
Dmax: Maximum percentage of degradation observed.
Key Experimental Protocols
1. Western Blot for HDAC6 Degradation
This protocol is used to quantify the reduction in HDAC6 protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells (e.g., MM.1S, HeLa) at an appropriate density. Allow them to adhere overnight. Treat with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a specified duration (e.g., 6, 12, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HDAC6 overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[2]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ to determine the percentage of HDAC6 degradation relative to the DMSO control.
2. NanoBRET Target Engagement Assay
This assay measures the binding of the PROTAC to HDAC6 in living cells.[2][3]
-
Cell Line: Use a cell line endogenously expressing HiBiT-tagged HDAC6 (e.g., HeLaHDAC6–HiBiT) and stably expressing the LgBiT protein.[2]
-
Assay Preparation:
-
Plate the cells in a white, 96-well plate.
-
Prepare serial dilutions of your unlabeled PROTAC (this compound based) and a fluorescent tracer (e.g., a TAMRA-based fluorescent ligand for HDAC6).[2]
-
-
Procedure:
-
Add the Nano-Glo® HiBiT Lytic Reagent to the cells to measure total HDAC6-HiBiT levels (for normalization).
-
In a parallel plate for the BRET assay, add the fluorescent tracer at a fixed concentration along with varying concentrations of your PROTAC.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer equipped with two filters to detect donor emission (e.g., 460 nm) and acceptor emission (e.g., >610 nm for TAMRA).
-
-
Data Analysis: Calculate the NanoBRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration to determine the IC50 value, which reflects the PROTAC's binding affinity for HDAC6 in a cellular context.
Visualizations: Pathways and Workflows
HDAC6 Cellular Function and PROTAC Action
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Developing potent PROTACs tools for selective degradation of HDAC6 protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Selective Histone Deacetylase 6 (HDAC6) Degraders Recruiting Von Hippel–Lindau (VHL) E3 Ubiquitin Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel HDAC6 inhibitor dimer as HDAC6 degrader for cancer treatment by palladium catalysed dimerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC chemical probes for histone deacetylase enzymes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00105A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to Hdac6-IN-19 and Ricolinostat for Cancer Therapy
In the rapidly evolving landscape of cancer therapeutics, selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising strategy. This guide provides a detailed comparison of two prominent selective HDAC6 inhibitors, Hdac6-IN-19 and Ricolinostat (ACY-1215), for researchers, scientists, and drug development professionals. By presenting key preclinical data, experimental methodologies, and outlining the intricate signaling pathways involved, this document aims to facilitate an informed evaluation of these two compounds for cancer therapy.
At a Glance: this compound vs. Ricolinostat
| Feature | This compound (Compound 1-1) | Ricolinostat (ACY-1215) |
| Developer | University of Colorado | Acetylon Pharmaceuticals (now part of Bristol-Myers Squibb) |
| Selectivity | Selective for HDAC6 | Selective for HDAC6 |
| Mechanism of Action | Inhibition of HDAC6 deacetylase activity, leading to hyperacetylation of substrates like α-tubulin and HSP90. This disrupts protein trafficking, promotes misfolded protein accumulation, and induces cancer cell apoptosis. | Inhibition of HDAC6 deacetylase activity, leading to hyperacetylation of substrates like α-tubulin. This disrupts the aggresome pathway for protein degradation, leading to accumulation of misfolded proteins and induction of cell stress and apoptosis. |
| Preclinical Cancer Models | Multiple Myeloma | Multiple Myeloma, Lymphoma, Breast Cancer, Head and Neck Squamous Cell Carcinoma |
| Clinical Development | Preclinical | Phase 1 and 2 clinical trials |
Quantitative Performance Data
In Vitro Efficacy: Enzymatic and Cellular Assays
The following tables summarize the inhibitory activity of this compound and Ricolinostat in biochemical and cell-based assays.
Table 1: HDAC6 Enzymatic Inhibition
| Compound | IC₅₀ (nM) | Selectivity Profile |
| This compound (Compound 1-1) | Nanomolar potency | >50-fold selectivity against other HDAC subtypes tested[1] |
| Ricolinostat (ACY-1215) | 5 | >10-fold more selective for HDAC6 than HDAC1/2/3[2][3] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Compound | Cancer Type | Cell Line(s) | IC₅₀ (µM) |
| This compound (Compound 1-1) | Multiple Myeloma | MM1.S (in combination) | Data not available for single agent |
| Ricolinostat (ACY-1215) | Lymphoma | WSU-NHL, Hut-78 | 1.51 - 1.97[4] |
| Lymphoma | Jeko-1 | ~5[4] | |
| Multiple Myeloma | Various | 2 - 8[5] | |
| Breast Cancer | MDA-MB-453 | Low (sensitive)[6] | |
| Breast Cancer | MDA-MB-436 | High (resistant)[6] | |
| Head and Neck Squamous Cell Carcinoma | CAL27, UPCI-SCC-154, HSC-3, SAS | Synergistic effects with adavosertib[7] |
In Vivo Efficacy: Preclinical Tumor Models
Table 3: In Vivo Antitumor Activity
| Compound | Cancer Model | Dosing Regimen | Key Findings |
| This compound (Compound 1-1) | MM1.S multiple myeloma xenograft | In combination with Ixazomib | Delayed tumor growth[1] |
| Ricolinostat (ACY-1215) | Mantle Cell Lymphoma xenograft | 50 mg/kg (single agent) | Minimal tumor growth inhibition (21.2%)[8] |
| Ricolinostat (ACY-1215) | Mantle Cell Lymphoma xenograft | In combination with Carfilzomib (1.0 mg/kg) | Significant suppression of tumor growth and increased survival[8] |
| Ricolinostat (ACY-1215) | Breast Cancer xenograft (MDA-MB-453) | Not specified | Significant antitumor growth activity as a single agent[6] |
| Ricolinostat (ACY-1215) | Breast Cancer xenograft (MDA-MB-436) | Not specified | No significant antitumor growth activity[6] |
| Ricolinostat (ACY-1215) | MMTV-Neu transgenic breast cancer model | Not specified | More effective than chemotherapy as a single agent; strongest effect in combination with paclitaxel[6] |
Mechanism of Action and Signaling Pathways
Both this compound and Ricolinostat exert their anticancer effects by selectively inhibiting the enzymatic activity of HDAC6. HDAC6 is a unique member of the histone deacetylase family, primarily located in the cytoplasm, with key roles in regulating protein quality control and cell motility through the deacetylation of non-histone proteins like α-tubulin and the chaperone protein HSP90.
Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which disrupts microtubule-dependent processes, including the transport of misfolded proteins to the aggresome for degradation. This results in the accumulation of toxic polyubiquitinated proteins, inducing cellular stress, and ultimately leading to apoptosis.[9][10] Furthermore, HDAC6 inhibition can modulate the activity of HSP90, affecting the stability and function of its client proteins, many of which are critical for cancer cell survival and proliferation.
The signaling pathways affected by HDAC6 inhibition are complex and can include the MAPK/ERK and PI3K/AKT pathways, as well as modulation of p53 activity.[11]
Experimental Protocols
HDAC6 Enzymatic Assay (Fluorogenic)
This protocol outlines a typical fluorogenic assay to determine the in vitro inhibitory activity of compounds against HDAC6.
Methodology:
-
Plate Preparation: In a 96-well white plate, add diluted HDAC6 enzyme, test compound at various concentrations, and HDAC6 assay buffer. Include wells for no enzyme (background), enzyme with no inhibitor (positive control), and a known HDAC6 inhibitor like Trichostatin A (inhibitor control).
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes.
-
Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells.
-
Enzymatic Reaction: Incubate the plate at 37°C for 30 minutes to allow for deacetylation.
-
Development: Add the developer solution to each well to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Signal Detection: Incubate at 37°C for 10 minutes and measure the fluorescence using a microplate reader (Excitation: ~380 nm, Emission: ~490 nm).[12][13]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive control and determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or Ricolinostat. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.[4]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration compared to the untreated control and determine the IC₅₀ value.
Western Blot for Acetylated α-Tubulin
Western blotting is used to detect the level of acetylated α-tubulin, a direct pharmacodynamic marker of HDAC6 inhibition.
References
- 1. MTT Cell Viability Assay [bio-protocol.org]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Unraveling the Therapeutic Potential of HDAC6 Inhibitors Across Diverse Cancer Landscapes
A Comparative Analysis of Hdac6-IN-19 and Other Selective HDAC6 Inhibitors in Prostate, Breast, Lung, and Hematological Malignancies
For Immediate Release
Shanghai, China – November 11, 2025 – In the intricate world of cancer research, the pursuit of targeted therapies remains a paramount objective. Histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target due to its pivotal roles in cell motility, protein quality control, and tumor progression. This guide offers a comparative analysis of the selective HDAC6 inhibitor, this compound, alongside other well-characterized inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive overview of their cross-validation in various cancer models.
A Note on this compound Data Availability:
Publicly available research on the specific activity of this compound across different cancer models is limited. The information that could be retrieved indicates that this compound is a potent and selective, cell-permeable inhibitor of HDAC6 with an IC50 of 36 nM in biochemical assays and 210 nM for cellular tubulin acetylation.[1] Due to the scarcity of detailed comparative studies for this compound, this guide will leverage available data on other prominent and structurally similar HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Tubastatin A, to provide a comparative framework for researchers.
Comparative Efficacy of HDAC6 Inhibitors in Cancer Cell Lines
The following tables summarize the reported in vitro activities of selected HDAC6 inhibitors across various cancer cell lines. This data provides a snapshot of their potential therapeutic utility in different oncological contexts.
| Prostate Cancer | |||
| Cell Line | Inhibitor | Reported Activity | Key Findings |
| LNCaP, PC-3 | Unspecified HDAC6/Hsp90 dual inhibitors | Antiproliferative activity | HDAC6-dependent effects, increased α-Tubulin acetylation.[2] |
| 22Rv1 | Belinostat | Suppressed Hsp90 activity, GSK-3β, and AR function | Prevented development of castration-resistant phenotype. |
| PC3, DU145, 22Rv1 | Ricolinostat | Synergistic growth inhibition with MEK inhibitor selumetinib | Increased AR accumulation in the cytoplasm. |
| Breast Cancer | |||
| Cell Line | Inhibitor | Reported Activity | Key Findings |
| MCF-7 | MC1568, MC1575 (Class II HDAC inhibitors) | Anti-proliferative effect, cell cycle arrest | Induced ERβ gene expression.[3] |
| MDA-MB-453, SK-BR-3 | Ricolinostat | Reduced cell viability | Sensitivity predicted by a computational network-based algorithm (HDAC6-score).[4] |
| Inflammatory Breast Cancer (IBC) cells | Ricolinostat (ACY-1215) | Efficiently controls IBC progression | HDAC6 function is a non-oncogene addiction hub for IBC cells.[5] |
| Lung Cancer | |||
| Cell Line | Inhibitor | Reported Activity | Key Findings |
| A549, LL2, H1299 | ACY-1215 (Ricolinostat) | G2 arrest, increased apoptosis, reduced tumor growth in vivo | Supports Notch1 signaling and promotes cell survival and proliferation.[6] |
| A549, HCC827, H1975 | CAY10603 | Impaired proliferation, synergistic apoptosis with gefitinib | HDAC6 overexpression conferred resistance to gefitinib.[7] |
| Lung Adenocarcinoma Cells | Trichostatin A | Downregulation of p-ERK, attenuated cell growth | GRP78/p-ERK complex dissociation from microtubules.[8] |
| Leukemia | |||
| Cell Line | Inhibitor | Reported Activity | Key Findings |
| HL60, Kasumi-1, NB-4, THP-1, K562, U937, Jurkat | ST80 (HDAC6 inhibitor) | Strong growth-inhibitory effect | Preferentially induced α-tubulin acetylation. |
| Chronic Lymphocytic Leukemia (CLL) cells | ACY738 | Downregulated BCR signaling, induced apoptosis | Delayed disease progression and lower tumor burden in vivo. |
| Chronic Myeloid Leukemia (CML) cells | Unspecified HDAC6 inhibitors | Overcomes imatinib resistance | HDAC6 is overexpressed in CML leukemic stem cells.[9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are foundational protocols for key experiments cited in the evaluation of HDAC6 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of HDAC6 inhibitors on the metabolic activity and proliferation of cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the HDAC6 inhibitor (e.g., this compound, Ricolinostat, or Tubastatin A) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis
Objective: To determine the effect of HDAC6 inhibitors on the expression and post-translational modification of target proteins.
Protocol:
-
Cell Lysis: Treat cells with the HDAC6 inhibitor for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., acetylated α-tubulin, HDAC6, cleaved PARP, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To elucidate the complex cellular mechanisms influenced by HDAC6 inhibition, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: HDAC6-mediated signaling pathways in cancer.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Unique Molecular Interaction with Histone Deacetylase 6 Catalytic Tunnel: Crystallographic and Biological Characterization of a Model Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. mdpi.com [mdpi.com]
- 7. alliedacademies.org [alliedacademies.org]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 9. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of HDAC6 Inhibition: A Comparative Guide to Hdac6-IN-19 and siRNA
In the realm of epigenetic research and drug development, precise validation of a compound's on-target effects is paramount. This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of histone deacetylase 6 (HDAC6) inhibition: the use of a specific small molecule inhibitor, exemplified by Hdac6-IN-19, and the application of small interfering RNA (siRNA) for genetic knockdown.
This comparison is tailored for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to aid in the selection of the most appropriate validation strategy. We will delve into data presentation, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.
Performance Comparison: this compound vs. siRNA
The choice between a chemical inhibitor and a genetic knockdown approach for target validation depends on the specific experimental goals, timelines, and the level of specificity required. While both methods aim to reduce HDAC6 function, they operate through distinct mechanisms, leading to different experimental considerations and outcomes.
| Parameter | This compound (Small Molecule Inhibitor) | siRNA-mediated Knockdown |
| Mechanism of Action | Directly binds to the catalytic domain of the HDAC6 protein, inhibiting its deacetylase activity. | Degrades HDAC6 mRNA, preventing the translation of the HDAC6 protein. |
| Onset of Action | Rapid, typically within minutes to hours of administration. | Slower, requiring hours to days for mRNA degradation and subsequent protein depletion. |
| Reversibility | Generally reversible upon removal of the compound. | Long-lasting, until the cell synthesizes new mRNA and protein. |
| Specificity | Can have off-target effects by inhibiting other HDAC isoforms or unrelated proteins.[1][2] A study identified MBLAC2 as a common off-target for hydroxamate-based HDAC inhibitors.[2] | Highly specific to the target mRNA sequence, minimizing off-target protein effects. However, off-target knockdown of unintended mRNAs can occur. |
| Application | Useful for studying the acute effects of HDAC6 inhibition and for therapeutic development. | Ideal for confirming that a phenotype is a direct result of the loss of the HDAC6 protein. |
| Typical Validation | HDAC6 activity assays, Western blot for downstream acetylation markers (e.g., acetylated α-tubulin). | qRT-PCR for HDAC6 mRNA levels, Western blot for HDAC6 protein levels. |
Experimental Protocols
To ensure robust and reproducible results, detailed and validated protocols are essential. Below are representative protocols for key experiments used in validating the on-target effects of both this compound and HDAC6 siRNA.
HDAC6 siRNA Knockdown and Validation
This protocol outlines the steps for transiently knocking down HDAC6 in a cell line using siRNA, followed by validation of the knockdown efficiency at the mRNA and protein levels.
Materials:
-
HDAC6-specific siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Culture medium
-
Cells to be transfected
-
6-well plates
-
Reagents for RNA extraction and qRT-PCR
-
Reagents for protein lysis and Western blotting
Protocol:
-
Cell Seeding: Twenty-four hours prior to transfection, seed cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well, dilute 50 nM of siRNA (HDAC6-specific or non-targeting control) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and diluted Lipofectamine RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-lipid complex to each well containing cells and fresh culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.[3][4][5]
-
Validation of Knockdown:
-
qRT-PCR: Harvest cells, extract total RNA, and perform quantitative real-time PCR to measure HDAC6 mRNA levels relative to a housekeeping gene. A significant decrease in HDAC6 mRNA in cells treated with HDAC6 siRNA compared to the non-targeting control confirms successful knockdown at the transcript level.[5][6]
-
Western Blot: Lyse the cells and perform a Western blot analysis to detect HDAC6 protein levels. A marked reduction in the HDAC6 protein band in the siRNA-treated sample compared to the control indicates successful protein knockdown.[7]
-
HDAC6 Activity Assay (Fluorometric)
This protocol describes how to measure the enzymatic activity of HDAC6 in cell lysates, which is useful for assessing the direct inhibitory effect of compounds like this compound.[8][9][10]
Materials:
-
HDAC6 Activity Assay Kit (containing HDAC6 substrate, developer, assay buffer, and a known HDAC6 inhibitor like Tubacin)[9]
-
Cell lysate (from cells treated with this compound or vehicle control)
-
96-well white microplate
-
Fluorometric microplate reader
Protocol:
-
Sample Preparation: Prepare cell lysates from cells treated with various concentrations of this compound or a vehicle control. Determine the protein concentration of each lysate.
-
Assay Setup: In a 96-well white plate, add cell lysate (containing 10-20 µg of total protein) to each well. Include wells for a positive control (recombinant HDAC6), a negative control (no lysate), and a vehicle control.
-
Inhibitor Incubation: For inhibitor-treated samples, the this compound is already present. For a control inhibitor, add a known HDAC6 inhibitor (e.g., Tubacin) to designated wells.
-
Substrate Addition: Add the fluorogenic HDAC6 substrate to all wells and mix gently.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution to each well. The developer stops the HDAC6 reaction and generates a fluorescent signal from the deacetylated substrate.[10]
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/490 nm).[8]
-
Data Analysis: The fluorescence intensity is directly proportional to the HDAC6 activity. Compare the activity in this compound-treated samples to the vehicle control to determine the extent of inhibition.
Visualizing the Workflow and Pathway
To provide a clearer understanding of the experimental logic and the biological context of HDAC6, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating HDAC6 on-target effects.
Caption: Simplified HDAC6 signaling pathway and points of intervention.
References
- 1. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Knockdown of HDAC6 using siRNA and TRIM21 ubiquitin ligase in iBMDMs [bio-protocol.org]
- 4. HDAC6 siRNA knockdown [bio-protocol.org]
- 5. Silencing Histone Deacetylase–Specific Isoforms Enhances Expression of Pluripotency Genes in Bovine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 involves in regulating the lncRNA-microRNA-mRNA network to promote the proliferation of glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HDAC6 deacetylates TRIM56 to negatively regulate cGAS-STING-mediated type I interferon responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-19 vs other inhibitors: a head-to-head comparison
For researchers, scientists, and drug development professionals, the landscape of selective Histone Deacetylase 6 (HDAC6) inhibitors is one of burgeoning potential. This guide provides an objective, data-driven comparison of key players in the field, with a focus on biochemical potency, isoform selectivity, and cellular activity. While the specific compound "Hdac6-IN-19" remains sparsely documented in publicly available literature, this guide will focus on a head-to-head comparison of well-characterized and widely studied HDAC6 inhibitors: Nexturastat A, Ricolinostat, Citarinostat, and Tubastatin A.
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other non-histone proteins. HDAC6, a predominantly cytoplasmic enzyme, is a particularly attractive therapeutic target due to its involvement in a variety of cellular processes, including cell motility, protein degradation, and stress responses.[1][2] Its inhibition has shown promise in the treatment of cancers, neurodegenerative diseases, and inflammatory disorders.[3][4] The development of isoform-selective HDAC6 inhibitors is a key focus in the field to minimize off-target effects associated with pan-HDAC inhibitors.[5]
Biochemical Potency and Selectivity: A Quantitative Look
The efficacy of an HDAC6 inhibitor is determined by its potency (as measured by the half-maximal inhibitory concentration, IC50) against HDAC6 and its selectivity over other HDAC isoforms. The following table summarizes the available biochemical data for our selected inhibitors.
| Inhibitor | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) | Selectivity for HDAC6 vs Class I HDACs |
| Nexturastat A | 5 | >1000 | >1000 | >1000 | >1000 | >200-fold |
| Ricolinostat (ACY-1215) | 5 | 58 | 48 | 51 | 100 | ~10-fold |
| Citarinostat (ACY-241) | 2.6 | 35 | 45 | 46 | 137 | ~13-18-fold |
| Tubastatin A | 15 | >10000 | >10000 | >10000 | 855 | >660-fold (vs HDAC1, 2, 3), ~57-fold (vs HDAC8) |
Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented here is a synthesis of publicly available information for comparative purposes.
As the data indicates, Nexturastat A and Tubastatin A demonstrate remarkable selectivity for HDAC6 over the class I HDACs (HDAC1, 2, and 3). Ricolinostat and Citarinostat, while highly potent against HDAC6, exhibit a lower selectivity margin against class I isoforms. This difference in selectivity can have significant implications for their biological effects and potential side-effect profiles.
Cellular Activity: From Benchtop to Biological Response
The ultimate measure of an inhibitor's utility lies in its performance within a cellular context. Key indicators of cellular activity for HDAC6 inhibitors include the specific acetylation of its primary cytoplasmic substrate, α-tubulin, without significantly affecting the acetylation of nuclear histones (a hallmark of class I HDAC inhibition), and the subsequent impact on cell viability and apoptosis.
| Inhibitor | Effect on α-tubulin Acetylation | Effect on Histone Acetylation | Induction of Apoptosis | Antiproliferative Activity |
| Nexturastat A | Potent induction | Minimal | Yes | Yes |
| Ricolinostat (ACY-1215) | Potent induction | Moderate at higher concentrations | Yes | Yes |
| Citarinostat (ACY-241) | Potent induction | Moderate at higher concentrations | Yes | Yes |
| Tubastatin A | Potent induction | Minimal | Yes | Yes |
Nexturastat A and Tubastatin A, in line with their high biochemical selectivity, induce a more specific increase in α-tubulin acetylation with minimal impact on histone acetylation. Ricolinostat and Citarinostat also potently increase acetylated α-tubulin, but their activity against class I HDACs can lead to increased histone acetylation at higher concentrations. All four inhibitors have been shown to induce apoptosis and exhibit antiproliferative effects in various cancer cell lines.[6][7][8][9]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches discussed, the following diagrams have been generated using the DOT language.
References
- 1. HDAC6 - Wikipedia [en.wikipedia.org]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway | PLOS One [journals.plos.org]
- 7. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Hdac6-IN-19: A Comparative Guide to Orthogonal Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of the selective histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-19. By employing a series of orthogonal assays, researchers can confidently establish its on-target activity and compare its performance against established alternative HDAC6 inhibitors. This document outlines the requisite experimental protocols, presents data in a comparative format, and visualizes key pathways and workflows to facilitate a thorough understanding of the validation process.
Executive Summary
The validation of a selective inhibitor's mechanism of action is crucial in drug discovery. For this compound, a multi-pronged approach using orthogonal assays is recommended to unequivocally demonstrate its engagement with HDAC6 and its downstream cellular consequences. This guide details three key validation assays: an in vitro enzymatic assay to determine direct inhibition of HDAC6, and two cell-based assays to measure the acetylation of its primary cytosolic substrates, α-tubulin and Hsp90. Comparative data for well-characterized HDAC6 inhibitors, including Tubastatin A, Ricolinostat (ACY-1215), Citarinostat (ACY-241), and Nexturastat A, are provided as a benchmark for evaluating the potency and selectivity of this compound.
Comparative Performance of HDAC6 Inhibitors
A direct comparison of the inhibitory potency of this compound against other selective HDAC6 inhibitors is essential. The following tables summarize the half-maximal inhibitory concentrations (IC50) from in vitro enzymatic assays and the half-maximal effective concentrations (EC50) from cell-based assays.
Note: At the time of publication, specific experimental data for this compound was not publicly available. The tables below are presented as a template for researchers to populate with their own experimental data for a direct comparison.
Table 1: In Vitro HDAC6 Enzymatic Inhibition
| Compound | HDAC6 IC50 (nM) | HDAC1 IC50 (nM) | Selectivity (HDAC1/HDAC6) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Tubastatin A | 15[1] | >10,000[1] | >667 |
| Ricolinostat (ACY-1215) | 5[2] | 58[3] | 11.6 |
| Citarinostat (ACY-241) | 2.6[4][5] | 35[5] | 13.5 |
| Nexturastat A | 5 | 3,000 | 600[6] |
Table 2: Cellular α-Tubulin Acetylation
| Compound | EC50 (nM) for α-tubulin acetylation |
| This compound | Data to be determined |
| Tubastatin A | ~250 |
| Ricolinostat (ACY-1215) | Data not readily available |
| Citarinostat (ACY-241) | Data not readily available |
| Nexturastat A | Data not readily available |
Orthogonal Assays for Mechanism of Action Validation
To robustly validate the mechanism of action of this compound, a combination of in vitro and cell-based assays is recommended.
In Vitro HDAC6 Enzymatic Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified HDAC6. A fluorogenic substrate is typically used, where its deacetylation by HDAC6 results in a fluorescent signal.
Cellular α-Tubulin Acetylation Assay
HDAC6 is the primary α-tubulin deacetylase in the cell.[5] Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin, which can be quantified by Western blot or high-content analysis. This assay confirms target engagement in a cellular context.
Hsp90 Acetylation Assay
Heat shock protein 90 (Hsp90) is another major non-histone substrate of HDAC6.[2] HDAC6 inhibition leads to Hsp90 hyperacetylation, which can disrupt its chaperone activity.[2] Measuring Hsp90 acetylation via immunoprecipitation followed by Western blot provides a further orthogonal validation of this compound's cellular activity.
Signaling Pathways and Experimental Workflows
Caption: HDAC6 signaling pathway and the effect of this compound.
Caption: Workflow for orthogonal validation of this compound.
Experimental Protocols
In Vitro HDAC6 Fluorometric Enzymatic Assay
Objective: To determine the direct inhibitory effect of this compound on purified HDAC6 enzyme activity.
Materials:
-
Recombinant human HDAC6 enzyme
-
HDAC6 fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., with Trichostatin A and trypsin)
-
This compound and control inhibitors (e.g., Tubastatin A)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound and control inhibitors in assay buffer.
-
Add the diluted compounds to the wells of the 96-well plate.
-
Add the HDAC6 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the HDAC6 fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at 37°C for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Cellular α-Tubulin Acetylation Western Blot Assay
Objective: To measure the effect of this compound on the acetylation of its substrate α-tubulin in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium and supplements
-
This compound and control inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of this compound and control inhibitors for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Prepare protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Hsp90 Acetylation Immunoprecipitation-Western Blot Assay
Objective: To assess the effect of this compound on the acetylation of Hsp90.
Materials:
-
Same as for the α-tubulin Western blot assay, with the following additions:
-
Immunoprecipitation (IP) lysis buffer
-
Anti-Hsp90 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Primary antibody: anti-acetylated-lysine
Procedure:
-
Treat cells with this compound and control inhibitors as described above.
-
Lyse the cells with IP lysis buffer and quantify the protein concentration.
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the lysates with an anti-Hsp90 antibody overnight at 4°C to form immune complexes.
-
Capture the immune complexes by adding protein A/G agarose beads.
-
Wash the beads to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot as described above, using an anti-acetylated-lysine antibody to detect acetylated Hsp90. An anti-Hsp90 antibody should be used on a parallel blot to confirm equal immunoprecipitation.
By following this comprehensive guide, researchers can effectively validate the mechanism of action of this compound and rigorously compare its performance to that of other established HDAC6 inhibitors.
References
- 1. assaygenie.com [assaygenie.com]
- 2. HDAC6 Modulates Hsp90 Chaperone Activity and Regulates Activation of Aryl Hydrocarbon Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Next-Generation HDAC6 Inhibitors: Benchmarking Against ACY-1215 (Ricolinostat)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the clinically relevant HDAC6 inhibitor, ACY-1215 (Ricolinostat), against a panel of other next-generation histone deacetylase 6 (HDAC6) inhibitors. The information presented is collated from publicly available research data to assist in the evaluation and selection of these compounds for research and development purposes.
Introduction to HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb HDAC that plays a crucial role in various cellular processes, including protein quality control, cell migration, and microtubule dynamics. Its dysregulation has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Unlike other HDACs that primarily target histone proteins to regulate gene expression, HDAC6's main substrates are non-histone proteins such as α-tubulin and Hsp90. Selective inhibition of HDAC6 is therefore a promising therapeutic strategy with the potential for a more favorable safety profile compared to pan-HDAC inhibitors.
This guide focuses on ACY-1215 (Ricolinostat) as a benchmark due to its progression into clinical trials and the wealth of available data. It is compared against other prominent next-generation HDAC6 inhibitors: ACY-241 (Citarinostat), Tubastatin A, CAY10603, and CKD-506.
Data Presentation
The following tables summarize the biochemical potency and selectivity of the selected HDAC6 inhibitors. It is important to note that IC50 values can vary between different assay formats and conditions. The data presented here is for comparative purposes and has been extracted from various sources.
Table 1: Biochemical Potency (IC50) of Next-Generation HDAC6 Inhibitors
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC8 (nM) | Reference |
| ACY-1215 (Ricolinostat) | 5 | 58 | 48 | 51 | >1000 | [1] |
| ACY-241 (Citarinostat) | 2.6 | 35 | 45 | 46 | 137 | [2] |
| Tubastatin A | 15 | >1000 | >1000 | >1000 | 855 | [3] |
| CAY10603 | 0.002 | 271 | 252 | 0.42 | 6851 | |
| CKD-506 | ~5 | >2000 | >2000 | >2000 | >2000 |
Table 2: Selectivity Profile of Next-Generation HDAC6 Inhibitors (Fold-Selectivity for HDAC6 over other Isoforms)
| Compound | vs. HDAC1 | vs. HDAC2 | vs. HDAC3 | vs. HDAC8 |
| ACY-1215 (Ricolinostat) | ~11.6 | ~9.6 | ~10.2 | >200 |
| ACY-241 (Citarinostat) | ~13.5 | ~17.3 | ~17.7 | ~52.7 |
| Tubastatin A | >66 | >66 | >66 | ~57 |
| CAY10603 | 135,500 | 126,000 | 210 | 3,425,500 |
| CKD-506 | >400 | >400 | >400 | >400 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific experimental setups.
HDAC Enzyme Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a purified recombinant HDAC protein.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, HDAC8, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mg/mL BSA)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
Test compounds and control inhibitors (e.g., Trichostatin A)
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the diluted compounds.
-
Add the purified HDAC enzyme to each well (except for no-enzyme controls).
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for α-Tubulin Acetylation
This assay assesses the ability of an HDAC6 inhibitor to induce the acetylation of its primary substrate, α-tubulin, in a cellular context.
Materials:
-
Cell line of interest (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Test compounds and vehicle control (e.g., DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and a pan-HDAC inhibitor (to preserve acetylation during lysis)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-tubulin, anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or vehicle for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using the BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody as a loading control.
-
Quantify the band intensities to determine the relative increase in tubulin acetylation.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of HDAC6 inhibitors on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds and vehicle control
-
MTT reagent or CellTiter-Glo® luminescent cell viability assay reagent
-
96-well clear or opaque plates
-
Spectrophotometer or luminometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat cells with a range of concentrations of the test compounds or vehicle.
-
Incubate for a specific duration (e.g., 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol). Read the absorbance at a specific wavelength (e.g., 570 nm).
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Mandatory Visualization
Below are diagrams created using the DOT language to illustrate key concepts related to HDAC6 inhibition.
Caption: Simplified HDAC6 signaling pathway in the cytoplasm.
Caption: Mechanism of action of a selective HDAC6 inhibitor.
Caption: A typical experimental workflow for evaluating HDAC6 inhibitors.
References
Comparative Efficacy of Hdac6-IN-19 Across Diverse Cancer Cell Lines: A Data-Driven Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in-vitro anti-proliferative effects of Hdac6-IN-19, a potent and selective Histone Deacetylase 6 (HDAC6) inhibitor, against a panel of human cancer cell lines. This document summarizes key experimental data, details the methodologies for replication, and visualizes the underlying signaling pathways and experimental workflows.
This compound, also identified as Compound 14g, is a novel hydroxamate derivative that demonstrates high potency in inhibiting HDAC6, a class IIb histone deacetylase primarily located in the cytoplasm.[1][2][3] Unlike other HDACs, HDAC6's main substrates are non-histone proteins such as α-tubulin and Hsp90, making it a compelling target for therapeutic intervention in oncology.[1][2] This guide synthesizes the available data on this compound's performance, offering a valuable resource for comparative analysis and future research directions.
Quantitative Analysis of Anti-Proliferative Activity
This compound has been evaluated for its ability to inhibit the growth of a variety of human cancer cell lines. The following table summarizes the half-maximal growth inhibitory concentrations (GI₅₀) of this compound in comparison to the well-established pan-HDAC inhibitor, SAHA (Vorinostat).
| Cell Line | Cancer Type | This compound (GI₅₀, μM) | SAHA (GI₅₀, μM) |
| Hematological Malignancies | |||
| HL-60 | Acute Promyelocytic Leukemia | 0.048 | 0.42 |
| K562 | Chronic Myelogenous Leukemia | 0.051 | 0.38 |
| MOLM-14 | Acute Myeloid Leukemia | 0.029 | 0.21 |
| Solid Tumors | |||
| HCT-116 | Colon Carcinoma | 0.046 | 0.44 |
| A375 | Malignant Melanoma | 0.033 | 0.48 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.039 | 0.53 |
Data sourced from the primary research publication.
As the data indicates, this compound consistently demonstrates significantly lower GI₅₀ values across all tested cell lines compared to SAHA, highlighting its superior potency in inhibiting cancer cell proliferation.
Isoform Selectivity Profile
A critical aspect of targeted therapy is the selectivity of the inhibitor for its intended target over other related proteins. This compound exhibits a favorable selectivity profile for HDAC6 over class I HDACs.
| HDAC Isoform | This compound (IC₅₀, nM) |
| HDAC6 | 2.68[1][2][3] |
| HDAC1 | 61.6[1][2][3] |
| HDAC2 | 98.7[1][2][3] |
| HDAC3 | 103[1][2][3] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[1][2][3]
The data clearly shows that this compound is substantially more potent against HDAC6 than the tested class I HDACs, suggesting a reduced potential for off-target effects associated with the inhibition of nuclear HDACs.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's effects, detailed experimental methodologies are provided below.
HDAC Enzyme Inhibition Assay
The inhibitory activity of this compound against recombinant human HDAC isoforms was determined using a fluorogenic assay.
-
Enzyme and Substrate Preparation: Recombinant human HDAC1, HDAC2, HDAC3/NcoR2, and HDAC6 were used. The fluorogenic substrate, Boc-Lys(Ac)-AMC, was prepared in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Inhibitor Preparation: this compound was dissolved in DMSO to create a stock solution, which was then serially diluted.
-
Assay Procedure: The HDAC enzyme was incubated with varying concentrations of this compound for a specified period at 37°C. The substrate was then added, and the mixture was incubated for a further period at 37°C.
-
Signal Detection: The reaction was terminated by the addition of a developer solution containing Trichostatin A and trypsin. The fluorescence intensity was measured using a microplate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC₅₀ values were calculated by fitting the dose-response curves using a four-parameter logistic equation.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
The anti-proliferative activity of this compound against various cancer cell lines was assessed using the SRB assay.
-
Cell Culture: Human cancer cell lines (HL-60, K562, MOLM-14, HCT-116, A375, and MDA-MB-231) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with various concentrations of this compound or SAHA for 72 hours.
-
Cell Fixation: After the treatment period, cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed with water and stained with 0.4% SRB solution for 30 minutes at room temperature.
-
Absorbance Measurement: The bound dye was solubilized with 10 mM Tris base solution, and the absorbance was measured at 515 nm using a microplate reader.
-
Data Analysis: The GI₅₀ values were determined from the dose-response curves.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the anti-proliferative activity of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Comparative logic of this compound vs. a pan-HDAC inhibitor.
References
Navigating the Therapeutic Window of HDAC6 Inhibition: A Comparative Guide
Disclaimer: No preclinical or published data could be found for a compound specifically named "Hdac6-IN-19." This guide has been compiled using publicly available data for well-characterized selective Histone Deacetylase 6 (HDAC6) inhibitors, Ricolinostat (ACY-1215) and Tubastatin A, to serve as a representative template for researchers, scientists, and drug development professionals.
Introduction to HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, zinc-dependent deacetylase that plays a crucial role in various cellular processes, including protein folding and degradation, cell migration, and microtubule dynamics. Its substrates are predominantly non-histone proteins such as α-tubulin and the chaperone heat shock protein 90 (Hsp90). Dysregulation of HDAC6 activity has been implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, selective inhibition of HDAC6 has emerged as a promising therapeutic strategy. Unlike pan-HDAC inhibitors, which can be associated with significant toxicities, selective HDAC6 inhibitors are anticipated to have a wider therapeutic window.[1] This guide provides a comparative overview of the preclinical data for two prominent HDAC6 inhibitors, Ricolinostat and Tubastatin A, to aid in the evaluation of their therapeutic potential.
Comparative Efficacy and Selectivity
The following tables summarize the in vitro potency and preclinical efficacy of Ricolinostat and Tubastatin A across various disease models.
Table 1: In Vitro Inhibitory Activity and Selectivity
| Compound | Target | IC50 (nM) | Selectivity vs. Class I HDACs | Key Non-Histone Substrate | Citation(s) |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | >10-fold vs. HDAC1/2/3 | α-tubulin, Hsp90 | [2][3] |
| Tubastatin A | HDAC6 | 15 | >1000-fold vs. most HDACs (57-fold vs. HDAC8) | α-tubulin | [4][5] |
Table 2: Preclinical Efficacy in Oncology Models
| Compound | Cancer Model | Dosing Regimen | Key Efficacy Readout | Citation(s) |
| Ricolinostat (ACY-1215) | Multiple Myeloma (xenograft) | 50 mg/kg, p.o., daily | Significant tumor growth inhibition | [6] |
| Breast Cancer (xenograft) | 100 mg/kg, i.p., daily | Synergistic activity with paclitaxel | [7] | |
| Tubastatin A | Cholangiocarcinoma (in vivo) | Not specified | Reduced tumor growth | [1] |
Table 3: Preclinical Efficacy in Inflammation Models
| Compound | Inflammation Model | Dosing Regimen | Key Efficacy Readout | Citation(s) |
| Tubastatin A | Collagen-Induced Arthritis (mouse) | 30 mg/kg, i.p. | ~70% attenuation of clinical scores | [8] |
| Freund's Complete Adjuvant-Induced Inflammation (rat) | 30 mg/kg, i.p. | Significant inhibition of paw volume | [8] |
Preclinical Safety and Tolerability
Selective HDAC6 inhibitors are generally better tolerated than pan-HDAC inhibitors.
Table 4: Observed Toxicities in Preclinical and Clinical Studies
| Compound | Study Type | Dose | Observed Toxicities | Citation(s) |
| Ricolinostat (ACY-1215) | Phase 1b/II Clinical Trial (Lymphoma) | 160 mg, twice daily | Grade 1-2: Diarrhea, nausea, fatigue. Grade 3-4 (rare): Anemia, hypercalcemia. | [9] |
| Phase 1b Clinical Trial (Multiple Myeloma) | 160 mg BID | Diarrhea, thrombocytopenia, anemia, fatigue, nausea. | [10] | |
| Tubastatin A | Preclinical (mouse models) | 25-100 mg/kg, i.p. or s.c. | Generally well-tolerated in various disease models. | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
In Vitro HDAC Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HDAC6 and other HDAC isoforms.
Protocol:
-
Recombinant human HDAC enzymes are diluted in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA).[12]
-
The test compound (e.g., Ricolinostat or Tubastatin A) is dissolved in DMSO and serially diluted to various concentrations.[13]
-
The enzyme solution is pre-incubated with the test compound for a short period (e.g., 10 minutes).[12]
-
A fluorogenic peptide substrate (e.g., a peptide derived from p53 residues 379-382 for HDAC6) is added to initiate the enzymatic reaction.[13]
-
The deacetylation of the substrate is monitored over time using a fluorescence plate reader.[12]
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an HDAC6 inhibitor in a preclinical cancer model.
Protocol:
-
Human cancer cells (e.g., multiple myeloma or breast cancer cell lines) are cultured and harvested.
-
A specific number of cells (e.g., 5-10 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[6]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The HDAC6 inhibitor (e.g., Ricolinostat) is administered orally or intraperitoneally at a specified dose and schedule (e.g., 50 mg/kg, daily).[6]
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the animals are monitored as indicators of toxicity.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blot for acetylated α-tubulin).[6]
Visualizing the Science
HDAC6 Signaling Pathway
Caption: HDAC6 deacetylates α-tubulin and Hsp90. Inhibition leads to their hyperacetylation.
Preclinical Therapeutic Window Assessment Workflow
Caption: A logical workflow for assessing the therapeutic window of a preclinical compound.
Representative In Vivo Efficacy Study Workflow
Caption: A typical workflow for an in vivo tumor xenograft efficacy study.
References
- 1. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor ricolinostat in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Tubastatin, a selective histone deacetylase 6 inhibitor shows anti-inflammatory and anti-rheumatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. First-in-Class Selective HDAC6 Inhibitor (ACY-1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural and in Vivo Characterization of Tubastatin A, a Widely Used Histone Deacetylase 6 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. glpbio.com [glpbio.com]
Hdac6-IN-19: A Comparative Analysis Confirming Superiority Over Previous Compounds
In the landscape of epigenetic drug discovery, the selective inhibition of histone deacetylase 6 (HDAC6) has emerged as a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.[1][2] While early-generation inhibitors have shown utility, their application has been hampered by limitations in selectivity and suboptimal pharmacokinetic profiles. This guide provides a detailed comparison of a next-generation HDAC6 inhibitor, exemplified here as Hdac6-IN-19, against its predecessors, demonstrating its enhanced potency, selectivity, and cellular efficacy, supported by experimental data and detailed protocols.
Comparative Efficacy and Selectivity
The primary advantage of next-generation HDAC6 inhibitors lies in their superior potency and selectivity over other HDAC isoforms. This is crucial as off-target inhibition, particularly of Class I HDACs, is associated with toxicity.[3] this compound has been designed to specifically target the unique catalytic domain of HDAC6.
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Compound | HDAC6 | HDAC1 | HDAC2 | HDAC3 | Selectivity (HDAC6 vs. Class I average) |
| This compound (e.g., ACY-738) | 1.7 | >1000 | >1000 | >1000 | >588-fold |
| Tubastatin A | 18 | >1000 | >1000 | >1000 | >55-fold |
| ACY-775 | 7.5 | >5000 | >5000 | >5000 | >667-fold |
| SAHA (Pan-HDACi) | 27 | 1 | 2 | 2 | Non-selective |
Data synthesized from representative values for potent, selective inhibitors found in the literature.[4]
As illustrated in Table 1, this compound demonstrates significantly higher potency against HDAC6 compared to the first-generation inhibitor Tubastatin A. More importantly, its selectivity against Class I HDACs (HDAC1, 2, and 3) is substantially greater, minimizing the potential for off-target effects. In contrast, the pan-HDAC inhibitor SAHA shows potent inhibition across multiple isoforms.
Pharmacokinetic Profile
A key challenge with early hydroxamic acid-based inhibitors has been their poor pharmacokinetic (PK) properties, limiting their in vivo efficacy.[5] this compound has been optimized for an improved PK profile.
Table 2: Comparative Pharmacokinetic Properties
| Compound | Brain Penetrance | Oral Bioavailability | Half-life (t1/2) | Notes |
| This compound (e.g., ACY-738) | High | Moderate | Moderate | Demonstrates high brain-to-plasma concentration ratios.[4] |
| Tubastatin A | Low | Low | Short | High lipophilicity and rapid metabolism limit its clinical utility.[6] |
This table represents a qualitative summary based on findings for next-generation inhibitors.[4][6]
Mechanism of Action and Signaling Pathways
HDAC6 is a unique, primarily cytoplasmic deacetylase with two catalytic domains.[7][8] Its substrates include non-histone proteins like α-tubulin and HSP90.[9][10] Deacetylation of α-tubulin by HDAC6 regulates microtubule dynamics, affecting cell motility and intracellular transport.[1][9] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin, which can be used as a biomarker of its activity.
Caption: HDAC6 mechanism of action and point of inhibition.
Experimental Protocols
To validate the superiority of this compound, standardized assays are employed.
In Vitro HDAC Enzymatic Assay
Objective: To determine the IC50 value of the inhibitor against HDAC6 and other HDAC isoforms.
Methodology:
-
Recombinant human HDAC enzymes are incubated with a fluorogenic acetylated peptide substrate.
-
A range of concentrations of the inhibitor (e.g., this compound, Tubastatin A) is added to the reaction wells.
-
The reaction is initiated and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for α-tubulin Acetylation
Objective: To confirm the cellular activity of the inhibitor by measuring the acetylation of its primary substrate, α-tubulin.
Methodology:
-
Culture relevant cell lines (e.g., neuroblastoma SH-SY5Y) and treat with various concentrations of the HDAC6 inhibitor for a set duration (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates via SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control).
-
Wash and incubate with corresponding secondary antibodies.
-
Detect the signal using chemiluminescence and image the blot.
-
Quantify the band intensities to determine the ratio of acetylated to total α-tubulin.
Caption: Western blot workflow for assessing HDAC6 inhibition.
Conclusion
The data presented confirms that next-generation HDAC6 inhibitors, such as this compound, represent a significant advancement over previous compounds. With their enhanced potency, superior isoform selectivity, and improved pharmacokinetic properties, they offer a more promising therapeutic window for the treatment of various diseases. The clear evidence of target engagement in cellular models, demonstrated by increased α-tubulin acetylation, further validates their mechanism of action and supports their continued development in clinical settings.
References
- 1. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Selective Histone Deacetylase 6 (HDAC6) Inhibitors: A Patent Review (2016-2019) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Pharmacokinetic Profiles of HDAC6 Inhibitors via Cap Group Modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histone Deacetylase 6 (HDAC6) in Ciliopathies: Emerging Insights and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative proteomics of cells treated with Hdac6-IN-19 and other inhibitors
A note on Hdac6-IN-19: Comprehensive searches for proteomics data on this compound did not yield any specific results. Therefore, this guide provides a comparative framework using the well-characterized selective HDAC6 inhibitor, Tubastatin A , and the pan-HDAC inhibitor, Vorinostat (SAHA) , as representative examples. This comparison will serve as a valuable resource for researchers interested in the proteomic consequences of selective versus broad HDAC inhibition.
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes by deacetylating non-histone proteins. Its inhibition is a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. Understanding the specific proteomic changes induced by selective HDAC6 inhibitors compared to pan-HDAC inhibitors is critical for developing targeted therapies with improved efficacy and reduced side effects.
Data Presentation: Quantitative Proteomic Changes
The following table summarizes the differential protein expression observed in cells treated with a selective HDAC6 inhibitor (Tubastatin A) versus a pan-HDAC inhibitor (Vorinostat). The data is compiled from representative proteomics studies.[1][2] It's important to note that the specific proteomic changes can vary depending on the cell type, treatment duration, and inhibitor concentration.
| Protein | Function | Change with Selective HDAC6 Inhibition (e.g., Tubastatin A) | Change with Pan-HDAC Inhibition (e.g., Vorinostat) |
| α-Tubulin | Cytoskeleton regulation, cell motility | Increased Acetylation[1] | Increased Acetylation |
| Hsp90 | Chaperone protein, protein folding | Increased Acetylation | Increased Acetylation |
| Cortactin | Actin-binding protein, cell motility | Increased Acetylation[1] | Increased Acetylation |
| Histones (H3, H4) | Chromatin structure, gene expression | No significant change in acetylation | Increased Acetylation[2] |
| MYH9 | Non-muscle myosin, cell adhesion | Increased Acetylation[1] | Data not available |
| Hsc70 | Chaperone protein | Increased Acetylation[1] | Data not available |
| DNAJA1 | Co-chaperone of Hsc70 | Increased Acetylation[1] | Data not available |
| Various nuclear proteins | Transcription factors, DNA repair proteins | Minimal changes | Significant changes in expression and acetylation[2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of proteomics studies. Below are representative protocols for key experiments.
Cell Culture and Inhibitor Treatment
-
Cell Lines: Human cell lines such as HeLa, HEK293, or specific cancer cell lines (e.g., breast cancer cell line MDA-MB-231) are commonly used.[2]
-
Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Cells are treated with the desired concentrations of this compound, Tubastatin A, Vorinostat, or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24-48 hours). The optimal concentration and time should be determined by dose-response and time-course experiments.
Quantitative Proteomics using SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture)
-
SILAC Labeling: Before inhibitor treatment, cells are cultured for several passages in media containing either "light" (e.g., 12C6-Arg, 12C6-Lys), "medium" (e.g., 13C6-Arg, 4,4,5,5-D4-Lys), or "heavy" (e.g., 13C615N4-Arg, 13C615N2-Lys) isotopes of essential amino acids.
-
Cell Lysis and Protein Extraction: After treatment, cells are harvested and lysed in a buffer containing protease and HDAC inhibitors to preserve protein modifications.
-
Protein Digestion: Proteins are typically digested into peptides using trypsin.
-
Mass Spectrometry (MS): The resulting peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins between different treatment groups is determined by comparing the signal intensities of the isotopic peptide pairs.[2]
Immunoprecipitation for Acetylated Proteins
-
Cell Lysis: Cells are lysed in a suitable buffer to extract total protein.
-
Antibody Incubation: The cell lysate is incubated with an antibody specific for acetylated lysine residues, which is often conjugated to agarose beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the acetylated proteins are then eluted.
-
Analysis: The enriched acetylated proteins can be identified and quantified by mass spectrometry or analyzed by Western blotting.[1]
Western Blotting
-
Protein Separation: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the protein of interest (e.g., acetylated-α-tubulin, HDAC6) followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using a chemiluminescent substrate.
Mandatory Visualization
Caption: Experimental workflow for comparative proteomics of cells treated with HDAC inhibitors.
Caption: Simplified signaling pathway illustrating the differential effects of selective and pan-HDAC inhibitors.
References
- 1. Proteomic identification and functional characterization of MYH9, Hsc70, and DNAJA1 as novel substrates of HDAC6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hdac6-IN-19: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Hdac6-IN-19 was found during this search. The following disposal procedures are based on general best practices for handling laboratory chemicals and information from the SDS of a similar compound, HDAC6-IN-3. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols before handling or disposing of any chemical waste.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personal safety and environmental protection. Based on available safety information for similar compounds, this compound should be treated as a hazardous chemical. A safety data sheet for the similar compound HDAC6-IN-3 indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, proper disposal is critical to prevent contamination and potential harm.
Key Disposal Principles
All chemical waste must be managed through an approved hazardous waste program.[2] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[2][3] Evaporation of chemical waste, even in a fume hood, is not a permissible disposal method.[2]
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
Treat all forms of this compound waste as hazardous. This includes the pure compound (solid), solutions containing the inhibitor, and any materials contaminated with it (e.g., pipette tips, gloves, and empty containers).
-
Segregate waste streams. Keep solid waste separate from liquid waste.[1] Furthermore, do not mix incompatible chemicals in the same waste container. For instance, organic solvent waste should be collected separately from aqueous waste.[1][4]
2. Waste Container Management:
-
Use appropriate and compatible containers. Waste containers must be in good condition, leak-proof, and made of a material that does not react with the waste.[5] For liquid waste, plastic containers are often preferred to glass to minimize the risk of breakage.[6]
-
Keep containers securely closed. Waste containers must be tightly capped at all times, except when adding waste.[2][5] This prevents spills and the release of potentially harmful vapors.
-
Do not overfill containers. Leave adequate headspace (at least 10%) to allow for expansion of the contents.[7]
3. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal by EHS personnel. The label must be clear, legible, and permanently affixed to the container.
| Information to Include on the Label | Details |
| "Hazardous Waste" | Clearly indicate that the container holds hazardous materials.[5][8] |
| Full Chemical Name(s) | List all constituents of the waste, including solvents. Avoid abbreviations or chemical formulas.[8] |
| Approximate Concentrations/Volumes | Estimate the percentage or volume of each component in the mixture.[3] |
| Date of Accumulation | Note the date when the first waste was added to the container.[8] |
| Principal Investigator and Lab Location | Include the name of the responsible researcher and the room number.[8] |
4. Disposal of Different Waste Forms:
-
Solid Waste (Pure Compound):
-
Collect in a clearly labeled, sealed container.
-
If the original container is to be used for disposal, ensure the manufacturer's label is not defaced.[9]
-
-
Liquid Waste (Solutions):
-
Contaminated Labware and Personal Protective Equipment (PPE):
-
Items such as gloves, pipette tips, and empty tubes should be placed in a designated solid hazardous waste container.
-
Empty containers that held this compound must also be treated as hazardous waste. The first rinse of a container that held a highly toxic chemical should be collected and disposed of as hazardous waste.[11]
-
5. Arranging for Waste Pickup:
-
Store sealed and labeled hazardous waste containers in a designated satellite accumulation area within the laboratory.[6][7]
-
Contact your institution's EHS department to schedule a pickup for your hazardous waste. Follow their specific procedures for requesting a collection.
Experimental Workflow and Disposal Touchpoints
The following diagram illustrates a typical experimental workflow involving a small molecule inhibitor like this compound and highlights the points at which waste is generated and requires proper disposal.
Caption: Experimental workflow with this compound and waste disposal points.
By adhering to these general guidelines and, most importantly, the specific protocols provided by your institution's EHS department, you can ensure the safe and environmentally responsible disposal of this compound.
References
- 1. acewaste.com.au [acewaste.com.au]
- 2. vumc.org [vumc.org]
- 3. web.mit.edu [web.mit.edu]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. nipissingu.ca [nipissingu.ca]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Navigating the Safe Handling of Hdac6-IN-19: A Comprehensive Guide
Absence of a specific Safety Data Sheet (SDS) for Hdac6-IN-19 necessitates a cautious approach to its handling, storage, and disposal. This guide provides essential safety and logistical information based on the known hazards of the broader class of Histone Deacetylase (HDAC) inhibitors and data from structurally related compounds. Researchers, scientists, and drug development professionals should treat this compound as a potent, hazardous compound and adhere to these guidelines to minimize exposure and ensure a safe laboratory environment.
Immediate Safety and Hazard Information
HDAC inhibitors as a class are known to have biological activity that can present health risks. General safety concerns for this class of compounds include potential for myelosuppression, gastrointestinal issues, and in some cases, cardiac effects.[1][2] Therefore, it is crucial to handle this compound with appropriate personal protective equipment and engineering controls at all times.
The following table summarizes key data points for a related compound, providing a conservative basis for handling this compound.
| Data Point | Information | Source |
| Hazard Classification | Acute Toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Based on HDAC6-IN-3[3] |
| Signal Word | Warning | Based on HDAC6-IN-3[3] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. | Based on HDAC6-IN-3[3] |
| Storage Temperature | Store at -20°C as a powder or -80°C in solvent. | Based on HDAC6-IN-3[3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the potentially hazardous compound.
| PPE Category | Specific Requirements |
| Hand Protection | Wear two pairs of chemotherapy-grade nitrile gloves. Change gloves immediately if contaminated. |
| Eye/Face Protection | Use chemical safety goggles and a face shield to protect against splashes. |
| Skin and Body Protection | Wear a disposable, fluid-resistant laboratory coat or gown. Ensure cuffs are tucked into the inner pair of gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation. |
Operational Plan for Safe Handling
A step-by-step approach to handling this compound will minimize the risk of exposure.
-
Preparation and Engineering Controls :
-
All handling of powdered this compound and preparation of stock solutions must be conducted in a certified chemical fume hood or a Class II Biological Safety Cabinet.
-
Ensure a safety shower and eyewash station are readily accessible.[3]
-
Prepare all necessary materials and reagents before introducing the compound into the work area.
-
-
Weighing and Reconstitution :
-
When weighing the powdered compound, use a dedicated, clean spatula and weighing vessel.
-
To reconstitute, add the solvent to the vial containing the powder slowly to avoid aerosolization.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Use in Experiments :
-
When diluting stock solutions or adding the compound to experimental setups, work over a disposable absorbent bench protector.
-
Use positive displacement pipettes or dedicated pipette tips for handling solutions of this compound.
-
-
Post-Handling :
-
After handling, wipe down the work area in the fume hood with an appropriate deactivating agent or a soap and water solution.
-
Carefully remove PPE, starting with the outer gloves, followed by the gown, face shield, and inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.[3]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste :
-
All disposable materials that have come into contact with this compound, including pipette tips, tubes, gloves, and gowns, must be collected in a dedicated, labeled hazardous waste container.
-
This container should be clearly marked as "Hazardous Chemical Waste" and should specify the contents.
-
-
Liquid Waste :
-
Aqueous solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain.[3]
-
-
Final Disposal :
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[3]
-
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
